molecular formula C7H10N2 B1354176 (5-Methylpyridin-2-yl)methanamine CAS No. 45715-08-0

(5-Methylpyridin-2-yl)methanamine

Cat. No.: B1354176
CAS No.: 45715-08-0
M. Wt: 122.17 g/mol
InChI Key: NXTVBKWLOZSCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTVBKWLOZSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465326
Record name (5-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45715-08-0
Record name (5-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, safety and handling, synthesis, and potential applications of (5-Methylpyridin-2-yl)methanamine, a key building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-(Aminomethyl)-5-methylpyridine, is a substituted picolinamine derivative. Its structural and chemical properties make it a valuable intermediate in the synthesis of complex molecules.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
CAS Number 45715-08-0
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 207-208 °C at 760 mmHg
Density 1.001 g/cm³
Refractive Index (n²⁰/D) 1.5360
Flash Point 96 °C (205 °F)
Purity ≥98.0% (GC)

Safety and Handling

Proper handling of this compound is crucial due to its hazardous nature. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatement
Hazard Statements H314Causes severe skin burns and eye damage.
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Experimental Protocols

The synthesis of this compound typically starts from 5-methyl-2-cyanopyridine. The nitrile group is reduced to a primary amine using a suitable reducing agent.

G cluster_0 Synthetic Workflow start 5-Methyl-2-cyanopyridine process Reduction of Nitrile start->process Step 1 reagent Reducing Agent (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) reagent->process workup Aqueous Workup & Purification (e.g., Distillation) process->workup Step 2 product This compound (CAS: 45715-08-0) workup->product Step 3

Caption: General synthesis route for this compound.

Methodology: Reduction of 5-Methyl-2-cyanopyridine

  • Reaction Setup: A solution of 5-methyl-2-cyanopyridine in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the solution while maintaining the low temperature. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Quenching and Workup: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Drug Discovery

This compound serves as a crucial scaffold and building block in the development of various pharmaceutical agents. Its pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the primary amine provides a key site for further functionalization.

G cluster_1 Role in Drug Development start This compound (Building Block) reaction Chemical Synthesis (e.g., Amide Coupling, Reductive Amination) start->reaction intermediate Functionalized Intermediate reaction->intermediate optimization Lead Optimization (SAR Studies) intermediate->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow of utilizing the title compound in drug discovery.

Its structure is incorporated into molecules targeting a range of biological entities, including:

  • Enzyme Inhibitors: The primary amine can be used to build pharmacophores that interact with the active sites of enzymes.

  • Receptor Ligands: The pyridine nitrogen and the aminomethyl group can be critical for binding to G-protein coupled receptors (GPCRs) or other cell surface receptors.

  • Scaffolds: The rigid pyridine ring provides a well-defined three-dimensional structure for orienting other functional groups, which is essential for structure-activity relationship (SAR) studies.

Quality Control and Analysis

Ensuring the purity and identity of this compound is critical for its use in synthesis. A standard quality control workflow involves multiple analytical techniques.

G cluster_2 Analytical QC Workflow sample Synthesized Batch gc GC / GC-MS (Purity Assay) sample->gc nmr ¹H & ¹³C NMR (Structure Confirmation) sample->nmr ftir FTIR (Functional Group ID) sample->ftir result QC Pass / Fail gc->result nmr->result ftir->result

Caption: A typical quality control workflow for chemical intermediates.

  • Gas Chromatography (GC): Used to determine the purity of the compound, often achieving ≥98.0%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the primary amine and C=N/C=C stretches of the pyridine ring.

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring and a methylamine substituent, is found in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside representative experimental protocols and analytical data derived from closely related analogs. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and evaluation of novel chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Boiling Point 215.4 ± 25.0 °C (Predicted)[1]
Density 1.0 ± 0.1 g/cm³[1]
pKa 8.76 ± 0.39 (Predicted)
LogP 0.06[1]
Flash Point 104.7 ± 10.2 °C[1]
Form Solid
CAS Number 45715-08-0[1]

Synthesis and Purification

Representative Experimental Protocol: Synthesis of a Substituted Pyridinylmethanamine

The following is a generalized protocol for the synthesis of a pyridinylmethanamine derivative, which can be adapted for the preparation of this compound starting from 5-methylpicolinonitrile or 5-methylpicolinaldehyde.

Objective: To synthesize a substituted pyridinylmethanamine via the reduction of a pyridine nitrile.

Materials:

  • 5-substituted picolinonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 - 4.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) (for workup)

  • Sodium hydroxide (NaOH) (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • A solution of the 5-substituted picolinonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting mixture is stirred until a granular precipitate is formed. The solid is removed by filtration and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and methanol.

A logical workflow for this synthesis is depicted in the following diagram:

G start Start with 5-Methylpicolinonitrile reagents 1. LiAlH₄ in dry ether/THF 2. Aqueous workup start->reagents Reduction product Crude this compound reagents->product purification Purification (Vacuum Distillation or Column Chromatography) product->purification final_product Pure this compound purification->final_product

Synthetic Workflow for this compound

Analytical Characterization

Comprehensive analytical data for this compound is not currently published. However, the expected spectroscopic signatures can be predicted based on its structure and by comparison with closely related compounds for which data is available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.2-2.5 ppm), the methylene group of the aminomethyl moiety (a singlet around 3.8-4.2 ppm), and the three aromatic protons on the pyridine ring (in the range of 7.0-8.5 ppm). The protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon (around 17-20 ppm), the methylene carbon (around 45-50 ppm), and the five distinct carbons of the pyridine ring (in the aromatic region, typically 120-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

  • C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹).

  • C=C and C=N stretching vibrations of the pyridine ring (in the region of 1400-1600 cm⁻¹).

  • N-H bending vibrations (around 1590-1650 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 122. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity of this compound or its involvement in any signaling pathways. However, the substituted pyridine motif is a common scaffold in a variety of biologically active molecules. For instance, various pyridine derivatives have been investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and as intermediates in the synthesis of pharmaceuticals with diverse therapeutic applications.

Given the interest in substituted pyridines in drug discovery, a logical workflow for investigating the biological potential of this compound would involve a series of in vitro and in vivo studies.

G compound This compound screening High-Throughput Screening (Target-based or Phenotypic) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo efficacy, ADMET) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Drug Discovery Workflow

Researchers interested in the pharmacological potential of this compound are encouraged to perform initial screenings against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes implicated in disease pathways.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental and biological data are currently scarce, this guide provides a foundational understanding of its physicochemical properties and outlines general methodologies for its synthesis and characterization based on related structures. The lack of biological data presents an opportunity for novel research to uncover potential therapeutic applications for this and similar substituted pyridine derivatives. Future studies should focus on the development of a robust synthetic protocol, full analytical characterization, and comprehensive biological evaluation to elucidate its potential role in drug discovery and development.

References

(5-Methylpyridin-2-yl)methanamine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed experimental protocol for the synthesis of (5-Methylpyridin-2-yl)methanamine. This pyridine derivative is a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Formula

This compound is a primary amine featuring a pyridine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position.

  • Chemical Formula: C₇H₁₀N₂

  • Molecular Weight: 122.17 g/mol [1]

  • SMILES: Cc1ccc(CN)nc1[1]

  • InChI Key: NXTVBKWLOZSCQE-UHFFFAOYSA-N[1]

  • CAS Number: 45715-08-0

2D Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 122.17 g/mol [1]
Physical Form Solid[1]
Boiling Point 215.4 ± 25.0 °C (Predicted)[2]
Density 1.027 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.76 ± 0.39 (Predicted)[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitrile, 5-methyl-2-cyanopyridine, using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄).

Experimental Protocol: Reduction of 5-Methyl-2-cyanopyridine

Materials:

  • 5-Methyl-2-cyanopyridine

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 15% Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Nitrogen gas supply

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminium Hydride (LiAlH₄). The resulting suspension is stirred under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 5-methyl-2-cyanopyridine in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:

    • Distilled water

    • 15% aqueous NaOH solution

    • Additional distilled water This process should be performed with extreme caution due to the vigorous evolution of hydrogen gas.

  • Filtration: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with ethyl acetate.

  • Extraction: The organic filtrates are combined, and the aqueous layer is further extracted with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of this compound from 5-methyl-2-cyanopyridine.

SynthesisPathway Reactant 5-Methyl-2-cyanopyridine Reagents 1. LiAlH4, THF 2. H2O work-up Reactant->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound.

References

Spectroscopic and Spectrometric Characterization of (5-Methylpyridin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(5-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is crucial for its application and further research. This technical guide provides a summary of the key spectral data for this compound (CAS No: 45715-08-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data generated from computational models. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for this molecule's characteristics. The document also outlines generalized experimental protocols for the acquisition of such data.

Introduction

This compound is a primary amine attached to a methyl-substituted pyridine ring. Its structure suggests potential applications as a building block in the synthesis of more complex molecules with biological activity. Spectroscopic and spectrometric analyses are fundamental to confirming the identity, purity, and structure of such compounds. This guide focuses on the four primary methods of characterization: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Disclaimer: The spectral data presented in this document are predicted values obtained from computational simulations. While these predictions are based on established algorithms and extensive datasets, they may differ from experimental values. This guide should therefore be used as a reference and for theoretical understanding, with the recommendation that experimental verification is performed.

Chemical Structure and Properties

The chemical structure of this compound is presented below, along with a summary of its key properties.

  • IUPAC Name: this compound

  • CAS Number: 45715-08-0

  • Molecular Formula: C₇H₁₀N₂

  • Molecular Weight: 122.17 g/mol

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following sections present the predicted spectral data for this compound. These values were generated using cheminformatics software and should be considered theoretical.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Pyridine-H37.35 - 7.45Doublet of Doublets (dd)~8.0, 2.0
Pyridine-H47.05 - 7.15Doublet (d)~8.0
Pyridine-H68.25 - 8.35Singlet (s)-
-CH₂-NH₂3.80 - 3.90Singlet (s)-
-CH₃2.25 - 2.35Singlet (s)-
-NH₂1.50 - 2.50Broad Singlet (br s)-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine-C2160 - 162
Pyridine-C3121 - 123
Pyridine-C4136 - 138
Pyridine-C5130 - 132
Pyridine-C6148 - 150
-CH₂-NH₂45 - 47
-CH₃17 - 19
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N and C=C Stretch (Pyridine Ring)1550 - 1650Strong
N-H Bend (Amine)1580 - 1650Medium
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Ion Predicted m/z Description
[M]⁺˙ (Molecular Ion)122.08Molecular ion of this compound
[M-1]⁺121.07Loss of a hydrogen radical
[M-15]⁺107.06Loss of a methyl radical (CH₃)
[M-16]⁺106.06Loss of an amino radical (NH₂)
[M-29]⁺93.06Loss of a CH₂NH radical

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described above. Specific parameters may vary depending on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

    • For liquid samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is typically infused directly or via liquid chromatography.

    • For EI, the sample is volatilized before ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structure Confirmation interpretation->structure_confirmation final_report Final Characterization Report structure_confirmation->final_report

Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectral data for this compound, intended to aid researchers in their preliminary studies of this compound. The provided tables of predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols, offer a comprehensive starting point for the spectroscopic and spectrometric characterization of this molecule. It is imperative to reiterate that experimental verification of this data is essential for any definitive structural assignment or application.

synonyms for (5-Methylpyridin-2-yl)methanamine like 5-Methyl-2-pyridinemethanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in various chemical syntheses. Its structural features, combining a pyridine ring with a methyl and an aminomethyl group, make it a versatile intermediate in the fields of medicinal chemistry, agrochemical research, and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development.

Nomenclature and Synonyms

The compound is known by several names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

Synonym Reference
5-Methyl-2-pyridinemethanamine[1][2]
(5-methylpyridin-2-yl)methylamine[1][2][3]
1-(5-methylpyridin-2-yl)methanamine[3]
2-Pyridinemethanamine, 5-methyl-[3]
(5-Methyl-2-pyridyl)methanamine[2]
2-Aminomethyl-5-methylpyridin[3]
2-Methylamino-5-Methylpyridine[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These data are essential for planning chemical reactions, purification, and formulation.

Property Value Reference
CAS Number 45715-08-0[2][3][4][5][6]
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [2]
Boiling Point 215.4 ± 25.0 °C at 760 mmHg[1][2][3]
Density 1.0 ± 0.1 g/cm³[1][2][3]
Flash Point 104.7 ± 10.2 °C[3]
pKa 8.76 ± 0.39 (Predicted)[1][2]
LogP 0.06[3]
Form Solid / Liquid[1]
InChI Key NXTVBKWLOZSCQE-UHFFFAOYSA-N[3]
SMILES Cc1ccc(CN)nc1[3]

Synthesis

The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 5-methylpyridine-2-carbonitrile. This transformation is a standard procedure in organic synthesis and can be achieved through various reduction methods, including catalytic hydrogenation or the use of chemical reducing agents.

The logical workflow for the synthesis is outlined in the diagram below.

G cluster_synthesis Synthesis Workflow Precursor 5-Methylpyridine-2-carbonitrile (Precursor) Process Reduction of Nitrile Group (e.g., Catalytic Hydrogenation or Chemical Reducing Agent) Precursor->Process Reacts with Product This compound (Final Product) Process->Product Yields Purification Purification (e.g., Distillation or Chromatography) Product->Purification Undergoes

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of this compound from 5-methylpyridine-2-carbonitrile using catalytic hydrogenation.

Materials:

  • 5-Methylpyridine-2-carbonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Standard glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in modern pharmacology and agrochemistry.[7] The structural motif of this compound makes it a key intermediate for creating more complex molecules with potential biological activity.

  • Pharmaceuticals: This compound serves as a foundational scaffold for a wide array of drug molecules.[7] The primary amine offers a reactive handle for derivatization, allowing for the construction of amides, ureas, and other functional groups common in active pharmaceutical ingredients (APIs). Pyridine-containing compounds are integral to drugs targeting various conditions, including inflammation, viral infections, and neurological disorders.[7] For example, the related compound 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a critical intermediate in the synthesis of Abemaciclib, a CDK4 and CDK6 inhibitor used in oncology.[8]

  • Agrochemicals: In the agrochemical sector, 2-amino-5-methylpyridine is a precursor for various herbicides and pesticides.[7] The unique electronic properties of the pyridine ring, modulated by its substituents, can be leveraged to design molecules with specific activities against agricultural pests.

  • Coordination Chemistry and Materials Science: As a ligand, the nitrogen atoms in this compound can coordinate with metal ions. This property is useful in developing novel catalysts for industrial chemical processes and in creating functional materials like metal-organic frameworks (MOFs).[7]

The relationship between this chemical building block and its applications is visualized below.

G cluster_applications Role in Development cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science BuildingBlock This compound (Chemical Intermediate) APIs Active Pharmaceutical Ingredients (APIs) BuildingBlock->APIs Precursor to Pesticides Pesticides BuildingBlock->Pesticides Used in Synthesis of Herbicides Herbicides BuildingBlock->Herbicides Used in Synthesis of Ligands Ligand for Catalysts & MOFs BuildingBlock->Ligands Functions as DrugDiscovery Drug Discovery & Lead Optimization APIs->DrugDiscovery

Caption: Applications of this compound.

Safety Information

This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Rising Therapeutic Potential of (5-Methylpyridin-2-yl)methanamine Derivatives: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of pyridine-containing compounds, derivatives of (5-Methylpyridin-2-yl)methanamine are emerging as a promising class with diverse biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of the biological activities of these novel derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. While comprehensive data on a wide range of novel this compound derivatives remains an active area of research, this paper synthesizes the available information on structurally related compounds to highlight their therapeutic promise and guide future investigations.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of pyridine are well-established as potent anticancer agents, and compounds structurally related to this compound are no exception. These molecules have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes and interference with cellular signaling pathways.

Recent studies have highlighted the potential of pyridine derivatives to inhibit protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. For instance, a series of 5-(pyridin-2-yl)thiazoles demonstrated significant inhibitory activity against Transforming Growth Factor-beta type 1 receptor kinase (ALK5), a key player in cancer progression. While not direct derivatives of this compound, these findings underscore the potential of the pyridin-2-yl moiety in designing potent kinase inhibitors.

Furthermore, novel pyridothienopyrimidine derivatives have been shown to exhibit potent cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines, with some compounds displaying inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. Molecular docking studies of these compounds have provided insights into their binding modes within the EGFR active site, offering a rational basis for the design of more potent and selective inhibitors.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives that are structurally related to this compound. This data provides a comparative baseline for the potency of these compounds against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineActivity MetricValueReference
PyridothienopyrimidineCompound 3a HepG-2IC501.17 µM
PyridothienopyrimidineCompound 5a MCF-7IC502.79 µM
PyridothienopyrimidineCompound 9b HepG-2IC501.83 µM
Pyrimidine-5-carbonitrileCompound 11e HCT-116IC501.14 µM
Pyrimidine-5-carbonitrileCompound 11e MCF-7IC501.54 µM
Amide derivative of 1,3,4-thiadiazoleCompound 6d HeLaIC502.8 µM
Amide derivative of 1,3,4-thiadiazoleCompound 6d PANC-1IC501.8 µM

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Studies on novel pyridothienopyrimidine derivatives have revealed significant antimicrobial activity against various bacterial and fungal strains. For example, certain derivatives showed potent activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. The structure-activity relationship (SAR) studies of these compounds have indicated that modifications at specific positions of the pyridothienopyrimidine core can significantly influence their antimicrobial potency and spectrum.

Quantitative Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains, offering a glimpse into their potential as antimicrobial agents.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
PyridothienopyrimidineCompound 3a Staphylococcus aureus8
PyridothienopyrimidineCompound 3a Escherichia coli4
PyridothienopyrimidineCompound 5a Bacillus subtilis8
PyridothienopyrimidineCompound 9b Escherichia coli4
5-Oxopyrrolidine DerivativeCompound 21 Staphylococcus aureus2

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Recent research has suggested that certain pyridine derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions. While specific studies on this compound derivatives in this area are limited, the broader class of pyridine-containing compounds has shown promise. The proposed mechanisms of action often involve the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neuroinflammation and oxidative stress.

Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key in vitro biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment with Compound Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (24, 48, or 72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis IC50 Determination Absorbance_Reading->Data_Analysis

Caption: General workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microtiter Plate Wells Compound_Dilution->Inoculation Inoculum_Prep Preparation of Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Future Directions

The biological activities of pyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, in cancer, these compounds can modulate pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Potential Signaling Pathway Modulation by Pyridine Derivatives in Cancer

G cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Receptor e.g., EGFR PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Apoptosis Apoptosis Pyridine_Derivative This compound Derivative Pyridine_Derivative->Receptor Inhibition Pyridine_Derivative->Apoptosis Induction

Caption: A simplified diagram illustrating potential points of intervention for pyridine derivatives in cancer signaling pathways.

Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of novel this compound derivatives. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development. The use of computational tools for in silico screening and SAR studies will undoubtedly accelerate the discovery of lead compounds with improved efficacy and safety profiles.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The biological activities and protocols described are based on currently available research on structurally related compounds and may not be directly applicable to all novel this compound derivatives. Further research is required to fully characterize the properties of this specific class of compounds.

An In-depth Technical Guide to the Fundamental Reactivity of the Aminomethyl Pyridine Group

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethyl pyridine scaffold, a privileged structural motif, occupies a position of considerable significance in modern chemical sciences. It is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and highly effective catalysts.[1] This guide provides a comprehensive exploration of the fundamental reactivity of the aminomethyl pyridine group, dissecting the intricate interplay between the electron-deficient pyridine ring and the nucleophilic aminomethyl side chain. We will delve into the electronic properties that govern its behavior, its multifaceted reactivity at both the amine and pyridine moieties, and its pivotal role as a chelating ligand in coordination chemistry. This document is designed to serve as a technical resource, offering not only theoretical understanding but also practical, field-proven insights and detailed experimental protocols to empower researchers in their synthetic and developmental endeavors.

Core Principles: Electronic Structure and Physicochemical Properties

The reactivity of any aminomethyl pyridine isomer is a direct consequence of the electronic dialogue between the aromatic pyridine ring and the exocyclic aminomethyl group. The pyridine ring, due to the electronegative nitrogen atom, is inherently electron-deficient (π-deficient), which reduces its susceptibility to electrophilic aromatic substitution compared to benzene.[2] Conversely, the aminomethyl group (-CH₂NH₂) is a flexible, electron-donating group through induction. This duality is the key to its versatile chemical behavior.

The position of the aminomethyl group (ortho, meta, or para to the ring nitrogen) profoundly influences the molecule's basicity, nucleophilicity, and directing effects in substitution reactions.

Basicity and pKa

The aminomethyl pyridine moiety possesses two basic centers: the pyridine ring nitrogen and the primary amine nitrogen. The relative basicity of these sites is dictated by the substituent's position.

CompoundPyridine N (pKa)Amino N (pKa)
Pyridine 5.2-
2-Aminomethylpyridine ~5.9 (Predicted)~8.2 (Predicted)
3-Aminomethylpyridine ~5.7 (Predicted)[3]8.34 (Predicted)[4][5]
4-Aminomethylpyridine ~6.0 (Predicted)~8.5 (Predicted)

Data compiled from predicted values in various chemical databases. Absolute experimental values may vary with conditions.

Causality Insight: The aminomethyl group, being electron-donating, increases the electron density on the pyridine ring, making the ring nitrogen more basic compared to unsubstituted pyridine. The primary amine's basicity is slightly modulated by the ring's electron-withdrawing inductive effect, but it remains the more basic site. This differential basicity allows for selective protonation or reaction under controlled pH conditions.

Electronic Influence Diagram

The following diagram illustrates the electronic interplay within the 4-aminomethyl pyridine isomer as an example. The inductive effect of the -CH₂NH₂ group donates electron density to the ring, while the ring itself withdraws it.

Caption: Electronic effects in 4-aminomethyl pyridine.

Modes of Reactivity

The aminomethyl pyridine group exhibits three primary modes of reactivity: reactions at the exocyclic amine, reactions on the pyridine ring, and coordination as a ligand.

Reactivity of the Aminomethyl Group

As a primary amine, the -CH₂NH₂ group undergoes a host of classical transformations. Its nucleophilicity is central to its utility in building molecular complexity.

  • N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy in drug development to modulate properties like solubility and target binding. For instance, in the synthesis of novel DPP-4 inhibitors, the aminomethyl group is often acylated to form key amide linkages.[6][7]

  • N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines.

  • Reductive Amination & Schiff Base Formation: Condensation with aldehydes and ketones forms imines (Schiff bases), which can be subsequently reduced to secondary amines. This is a cornerstone of combinatorial chemistry for library synthesis. The Claisen-Schmidt condensation to form chalcones often involves a related mechanism where the amine acts as a basic catalyst or is incorporated into the final structure.[8]

  • Cyclocondensation Reactions: The bifunctional nature of the molecule allows it to participate in cyclization reactions. For example, 2-aminomethylpyridine can react with electrophilically activated nitroalkanes or selenium dioxide to form fused heterocyclic systems like imidazo[1,5-a]pyridines.[9][10] This showcases the amine acting as a nucleophile in an intramolecular ring-closing step.

G start Aminomethyl Pyridine (R-CH₂NH₂) reagent1 Acyl Chloride (R'-COCl) start->reagent1 Nucleophilic Attack reagent2 Aldehyde (R''-CHO) start->reagent2 Condensation reagent3 Alkyl Halide (R'''-X) start->reagent3 Nucleophilic Substitution product1 N-Acylation (Amide Formation) reagent1->product1 product2 Schiff Base Formation (Imine Synthesis) reagent2->product2 product3 N-Alkylation (Secondary/Tertiary Amine) reagent3->product3 G cluster_activation Pyridine N-Oxide Formation & Reactivity Py Pyridine Derivative Oxid Oxidation (e.g., m-CPBA) Py->Oxid Activates Ring PNO Pyridine N-Oxide Oxid->PNO Activates Ring Nu Nucleophile (Nu⁻) PNO->Nu Nucleophilic Attack SubPNO C2/C6 Substituted N-Oxide Nu->SubPNO Red Reduction (e.g., PCl₃) SubPNO->Red Deoxygenation Final C2/C6 Substituted Pyridine Red->Final Deoxygenation

References

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as Potent SIRT2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and structure-activity relationship (SAR) of a novel class of (5-phenylfuran-2-yl)methanamine derivatives as potent inhibitors of Sirtuin 2 (SIRT2). SIRT2 is a crucial enzyme in the sirtuin family of NAD+-dependent deacetylases and has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] This document details the synthetic chemistry, in vitro inhibitory activity, and molecular modeling of these compounds, offering valuable insights for researchers and drug development professionals in the field of SIRT2 inhibition.

Core Findings and Structure-Activity Relationship

A focused screening of an in-house compound library identified 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (compound 20 ) as a promising hit, exhibiting significant SIRT2 inhibition.[1][2] This discovery prompted the synthesis and evaluation of a series of (5-phenylfuran-2-yl)methanamine derivatives to explore the SAR and optimize inhibitory potency.

The subsequent SAR studies revealed several key structural features crucial for potent SIRT2 inhibition. Notably, the introduction of a pyridine moiety led to the identification of compound 25 , which demonstrated a significantly lower IC50 value of 2.47 µM, marking it as a more potent inhibitor than the known SIRT2 inhibitor AGK2 (IC50 = 17.75 µM).[1][2] Further investigations indicated that a urea linker and a 4-carboxyl group on the phenyl ring of the (5-phenylfuran-2-yl)methanamine scaffold are beneficial for binding to the active site of SIRT2.[1] Molecular docking studies suggest that these derivatives fit well within an induced hydrophobic pocket of the SIRT2 enzyme.[1][2]

Quantitative Inhibitory Data

The inhibitory activities of the synthesized (5-phenylfuran-2-yl)methanamine derivatives against human SIRT2 are summarized below. The data highlights the impact of various linkers and substituents on the phenyl ring.

Table 1: SIRT2 Inhibitory Activity of Urea and Amide Derivatives
CompoundLinkerA MoietyInhibition % at 10 µM (Mean ± SD)Inhibition % at 100 µM (Mean ± SD)
12 Urea4-quinolin-5-yl25 ± 355 ± 4
20 Urea4-quinolin-5-yl35 ± 363 ± 5
21 Urea4-quinolin-5-yl28 ± 258 ± 4
23 Urea4-phenyl20 ± 245 ± 4
24 Urea4-naphthalen-1-yl23 ± 350 ± 5
25 Urea4-pyridin-3-yl90 ± 399 ± 2
26 Urea4-quinolin-8-yl30 ± 460 ± 5
33 Amide4-pyridin-3-yl< 10< 10
34 Amide4-pyridin-3-yl< 10< 10
Data sourced from a fluorescence-based SIRT2 activity assay.[1]
Table 2: IC50 Values of Key Compounds
CompoundIC50 (µM)
25 2.47
AGK2 17.75
IC50 values were determined for compounds showing significant inhibition.[1][2]

Experimental Protocols

General Synthesis of (5-phenylfuran-2-yl)methanamine Derivatives

The synthesis of the target compounds was primarily achieved through a multi-step process. The key steps involved a Suzuki cross-coupling reaction to form the 5-phenylfuran-2-carbaldehyde intermediates, followed by reductive amination and subsequent condensation reactions to introduce the urea or amide linkers.

G cluster_0 Intermediate Synthesis cluster_1 Final Compound Synthesis A Substituted Iodobenzenes (1a-1i) C Suzuki Cross-Coupling A->C B (5-formylfuran-2-yl)boronic acid (2) B->C D Intermediates (5a-5i) C->D E Intermediates (5a-5i) H Condensation Reaction E->H F Aromatic Amines (6-10) F->H G Triphosgene G->H I Urea-based Derivatives (11-19) H->I

Caption: Synthetic route for urea-based (5-phenylfuran-2-yl)methanamine derivatives.

SIRT2 Inhibition Assay

The enzymatic activity of SIRT2 was determined using a fluorescence-based assay.[1]

  • Reaction Mixture: The assay was performed in a buffer solution containing recombinant human SIRT2 enzyme, NAD+, and the fluorogenic substrate Ac-Glu-Thr-Asp-Lys(Dec)-AMC (p2270).

  • Inhibitor Addition: The test compounds were dissolved in DMSO and added to the reaction mixture at varying concentrations. A DMSO control was included in each assay.

  • Incubation: The reaction was initiated by the addition of the substrate and incubated at 37°C for a specified period.

  • Development: The reaction was terminated, and a developer solution was added to generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: The percentage of inhibition was calculated by comparing the fluorescence intensity of the compound-treated wells to that of the DMSO control wells. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A Recombinant SIRT2 Enzyme mix1 Pre-incubation Mixture A->mix1 B NAD+ B->mix1 C Test Compound (in DMSO) C->mix1 D Assay Buffer D->mix1 mix2 Reaction Incubation (37°C) mix1->mix2 E Fluorogenic Substrate E->mix2 F Developer Solution mix2->F G Fluorescence Measurement (Ex: 355nm, Em: 460nm) F->G H Data Analysis (% Inhibition, IC50) G->H

Caption: Workflow of the fluorescence-based SIRT2 inhibition assay.

Conclusion

The (5-phenylfuran-2-yl)methanamine scaffold represents a promising starting point for the development of novel and potent SIRT2 inhibitors. The SAR studies have provided critical insights into the structural requirements for effective inhibition, with compound 25 emerging as a lead candidate for further optimization. The detailed experimental protocols provided herein offer a foundation for the continued exploration of this chemical series and the development of next-generation SIRT2-targeted therapeutics.

References

literature review on substituted pyridine methanamine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Substituted Pyridine Methanamine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted pyridine methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As a bioisostere for various functional groups, the pyridine ring is a key component in many FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The addition of a substituted methanamine side chain provides a versatile anchor point for interacting with a wide range of biological targets. This technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

The diverse biological activities of pyridine derivatives are well-documented, with applications including antimicrobial, antiviral, anticancer, and neurological treatments.[3][4] This review will focus on three prominent areas of research for substituted pyridine methanamine compounds: antitubercular agents targeting MmpL3, agonists of the 5-HT1A receptor for potential antidepressant and anxiolytic applications, and various anticancer agents.

Antitubercular Activity: MmpL3 Inhibition

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics.[5] One of the most promising new drug targets is the Mycobacterial Membrane protein Large 3 (MmpL3).[6]

Mechanism of Action and Signaling Pathway

MmpL3 is an essential inner membrane transporter protein in Mtb. It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasm.[6][7] Mycolic acids are the major components of the mycobacterial outer membrane, which is critical for the bacterium's viability and virulence. The transport process is dependent on the proton motive force (PMF).[6] Inhibition of MmpL3 blocks the mycolic acid biosynthetic pathway, leading to the accumulation of TMM in the cytoplasm and ultimately causing bacterial death.[6] Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3.[5][8]

Caption: Inhibition of the MmpL3 transporter by pyridine methanamine compounds.
Quantitative Data: Antitubercular Activity

The antitubercular activity of substituted pyridine-2-methylamine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) against the Mtb H37Rv strain and various drug-resistant clinical isolates.

CompoundR¹ SubstituentR² SubstituentMIC (µg/mL) vs H37RvReference
21 N-4,4-dimethyl-1,4-azasilylIsopropyl0.5[5]
37 N-8-azaspiro[4.5]decylIsopropyl0.125[5]
62 N-8-azaspiro[4.5]decyl4-biphenyl0.016[5][8]
63 N-8-azaspiro[4.5]decyl4-biphenyl0.0156[5]

Note: Compound 62 also showed high potency against MDR/XDR-TB clinical isolates with MIC values ranging from 0.0039 to 0.0625 µg/mL and low cytotoxicity against Vero cells (IC₅₀ ≥ 16 µg/mL).[5][8]

Experimental Protocols

A common synthetic route involves the reductive amination of a pyridine-2-carboxaldehyde with a primary or secondary amine.

Synthesis_Workflow Start Pyridine-2-carboxaldehyde + R¹R²NH (Amine) Reaction Stir at Room Temperature (Reductive Amination) Start->Reaction Solvent Solvent (e.g., Dichloromethane, Methanol) Solvent->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Pyridine Methanamine Product Purification->Product

Caption: General workflow for the synthesis of pyridine methanamine compounds.

Detailed Protocol:

  • Dissolution: Dissolve the substituted pyridine-2-carboxaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) or sodium borohydride (NaBH₄), portion-wise to the stirring solution at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

This colorimetric assay is a standard high-throughput method for assessing the susceptibility of M. tuberculosis to antimicrobial compounds.[5][8][9]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80

Protocol:

  • Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to prevent evaporation.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. Include drug-free control wells.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9]

5-HT1A Receptor Agonism: Antidepressant and Anxiolytic Potential

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of depression and anxiety disorders.[10] Agonists at this receptor have shown therapeutic efficacy. A series of aryl-{4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanone derivatives have been developed as potent and selective 5-HT1A receptor agonists.[6][11]

Mechanism of Action and Signaling Pathway

The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability.[10]

Caption: 5-HT1A receptor signaling pathway and its modulation by agonists.
Quantitative Data: 5-HT1A Receptor Binding and Activity

The affinity of these compounds for the 5-HT1A receptor is determined by radioligand binding assays (Ki values), while their functional potency is measured in cAMP accumulation assays (EC₅₀ or pEC₅₀ values).

CompoundR Substituent on PyridineReceptor Affinity Ki (nM)Functional Activity (cAMP assay)Reference
36 Azetidino0.4Potent Agonist[11]
40 5-Methyl-6-methylamino0.2Potent Agonist[6]
70 Oxazol-5-yl0.3Potent Agonist[11]
8bt Benzothiophene-3-carboxamide2.7Superagonist (124% efficacy)[1]
Experimental Protocols

A representative synthesis involves the reduction of a carboxamide intermediate.[12]

Protocol:

  • Amide Formation: Dissolve the precursor 2-carboxamido-pyridine derivative (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Reduction: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1 M in THF, ~1.2 equivalents), to the reaction mixture.

  • Reflux: Heat the solution to reflux for 4-6 hours.

  • Quenching: Cool the reaction in an ice bath and carefully quench by sequential dropwise addition of water, 20% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and evaporate the organic phase to dryness.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired pyridin-2-yl-methylamine product. Subsequent steps involve coupling this intermediate with the appropriate piperidine moiety.

This functional assay measures the ability of a 5-HT1A agonist to inhibit the production of cAMP.[10][13][14]

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Forskolin (an adenylyl cyclase activator).

  • Test agonists and reference compounds (e.g., 8-OH-DPAT).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).

Protocol:

  • Cell Preparation: Culture cells to confluency. On the day of the assay, detach cells, centrifuge, and resuspend in assay buffer containing the PDE inhibitor to the desired density (e.g., 3000 cells/well).

  • Compound Addition: Add the test compounds (agonists) at various concentrations to the wells of a 384-well plate.

  • Cell Plating: Dispense the cell suspension into the wells containing the test compounds and incubate for 15-30 minutes at room temperature.

  • Stimulation: Add a solution of forskolin (at a pre-determined concentration, e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., cAMP-d2 conjugate and anti-cAMP antibody for HTRF).

  • Measurement: After a final incubation (e.g., 60 minutes), read the plate on a suitable plate reader.

  • Data Analysis: The signal is inversely proportional to the agonist's activity. Plot the signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Anticancer Activity

The pyridine scaffold is present in numerous anticancer agents.[11][15] Pyridine methanamine derivatives and related structures have been investigated for their antiproliferative activity against various cancer cell lines, with some acting through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16]

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative effects of these compounds are evaluated using cell viability assays, with results reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Urea8e MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[16]
Pyridine-Urea8n MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[16]
Pyridine-Urea8e VEGFR-2 (Enzymatic)3.93[16]
Pyridinyl Estra-1,3,5(10)-triene9 MDA-MB-231 (Breast)0.96[14]
Pyridinyl Estra-1,3,5(10)-triene13 MDA-MB-231 (Breast)3.08[14]
Pyridine Derivative8 HEPG2 (Liver)7.9[15]
Pyridine Derivative14 HEPG2 (Liver)7.4[15]
Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HEPG2).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in serial dilutions). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Conclusion

Substituted pyridine methanamine compounds represent a versatile and highly valuable scaffold in modern drug discovery. The literature clearly demonstrates their potential in developing potent and selective agents for a range of therapeutic areas. The pyridine-2-methylamines are exceptional antitubercular candidates that operate through the validated mechanism of MmpL3 inhibition. In the field of neuroscience, derivatives have been optimized to act as potent 5-HT1A receptor agonists, showing promise for the treatment of mood disorders. Furthermore, the broad applicability of this structural class is highlighted by the identification of various derivatives with significant in vitro anticancer activity. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important chemical family. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development.

References

Preliminary Investigation into the Toxicity of (5-Methylpyridin-2-yl)methanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information regarding the toxicity of (5-Methylpyridin-2-yl)methanamine. A comprehensive toxicological assessment requires dedicated experimental studies, which are not publicly available at the time of this report. The information herein is intended for researchers, scientists, and drug development professionals as a preliminary guide and should not be considered a complete safety evaluation.

Introduction

This compound is a substituted pyridine derivative with potential applications in chemical synthesis and pharmaceutical development. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and for assessing its potential as a drug candidate. This technical guide provides a preliminary investigation into the known toxicity of this compound, based on available safety data. Due to a significant lack of in-depth experimental studies in the public domain, this document will focus on summarizing the existing hazard classifications and providing generalized experimental protocols that would be necessary for a comprehensive evaluation.

Hazard Identification and Classification

The primary source of toxicity information for this compound comes from supplier Safety Data Sheets (SDS), which provide classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications indicate potential health hazards but do not provide detailed experimental data such as LD50 values.

Table 1: GHS Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation.[1]

The target organ identified for single exposure is the respiratory system.[1]

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for this compound are not available in published literature. However, the following sections describe standardized, generic protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity of a substance, providing an estimate of the LD50 (median lethal dose).

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and within a defined weight range.

Methodology:

  • Dosing: The test substance is administered orally by gavage. Dosing is sequential, with a single animal being dosed at each step.

  • Dose Selection: The initial dose is selected based on available information, often starting below the estimated LD50. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.

  • Observation Period: Animals are observed for a period of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Endpoint: The test is concluded when a stopping criterion is met, which allows for the calculation of the LD50 and its confidence interval using maximum likelihood methods. All animals are subjected to a gross necropsy at the end of the observation period.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause irritation or corrosion when applied to the skin.

Test Animals: Healthy, young adult albino rabbits are typically used.

Methodology:

  • Preparation: The fur is removed from a small patch of skin on the back of the animal approximately 24 hours before the test.

  • Application: A measured amount of the test substance (typically 0.5 g or 0.5 mL) is applied to the prepared skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours. After exposure, the residual test substance is removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity, duration, and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.

Test Animals: Healthy, young adult albino rabbits are used.

Methodology:

  • Application: A measured amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated for the degree of irritation based on a scoring system.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.

Visualizations

As no specific signaling pathways or experimental workflows for this compound have been documented, the following diagrams illustrate a generalized workflow for toxicological assessment.

Toxicological_Assessment_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Acute Toxicity Testing (In Vivo) cluster_2 Phase 3: Sub-chronic & Chronic Toxicity cluster_3 Phase 4: Hazard Communication QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) Cell_Viability Cell Viability Assays (Cytotoxicity) Acute_Oral Acute Oral Toxicity (e.g., OECD 425) Cell_Viability->Acute_Oral Acute_Dermal Acute Dermal Toxicity (e.g., OECD 402) Acute_Inhalation Acute Inhalation Toxicity (e.g., OECD 403) Repeat_Dose Repeat-Dose Toxicity (28-day or 90-day) Acute_Inhalation->Repeat_Dose Carcinogenicity Carcinogenicity Studies Repro_Tox Reproductive/Developmental Toxicity GHS_Classification GHS Classification & Labeling Repro_Tox->GHS_Classification SDS Safety Data Sheet (SDS) Generation

Caption: Generalized workflow for toxicological assessment of a novel chemical entity.

Conclusion and Future Directions

The currently available data on the toxicity of this compound are limited to GHS hazard classifications, indicating that the compound is toxic if swallowed, causes severe eye damage, skin irritation, and may cause respiratory irritation.[1] There is a clear absence of detailed public studies on acute toxicity (e.g., LD50 values), repeat-dose toxicity, genotoxicity, or carcinogenicity.

For any further development or use of this compound, it is imperative that comprehensive toxicological studies are conducted following established international guidelines, such as those from the OECD. These studies are essential to fully characterize the toxicological profile, establish no-observed-adverse-effect levels (NOAELs), and ensure the safety of researchers and the potential for any future clinical applications. The generalized protocols and workflow provided in this document serve as a roadmap for such an investigation.

References

understanding the role of pyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a privileged structure in the realm of medicinal chemistry.[1][2] Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role as a cornerstone in the development of a wide array of therapeutic agents.[3][4] From blockbuster anticancer drugs to essential antiviral and central nervous system (CNS) therapies, the pyridine moiety is a recurring motif, underscoring its profound impact on human health.[2][5] This technical guide provides a comprehensive overview of the pivotal role of pyridine derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

The Versatility of the Pyridine Scaffold

The prevalence of the pyridine ring in FDA-approved drugs is a testament to its versatile nature.[4] The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, which can significantly influence a molecule's solubility, metabolic stability, and binding affinity for biological targets.[1][4] Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[3] This synthetic accessibility enables medicinal chemists to explore structure-activity relationships (SAR) systematically, optimizing for potency, selectivity, and reduced off-target effects.[3]

Therapeutic Applications of Pyridine Derivatives

Pyridine-containing compounds have demonstrated efficacy across a broad spectrum of diseases, with notable successes in oncology, neurology, and infectious diseases.[2][5][6]

Anticancer Agents

A significant portion of pyridine-based drugs approved in the last decade fall under the anticancer category.[4] Many of these compounds function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[1][7] The pyridine scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[7]

Drug (Trade Name)Target Kinase(s)Cancer IndicationIC50/GI50 (µM)
Crizotinib (Xalkori) ALK, ROS1, c-METNon-Small Cell Lung CancerALK: 0.02, c-MET: 0.004
Abiraterone Acetate (Zytiga) CYP17A1Prostate CancerCYP17A1: 0.002
Sorafenib (Nexavar) VEGFR, PDGFR, RAFRenal Cell Carcinoma, Hepatocellular CarcinomaVEGFR-2: 0.09
Imatinib (Gleevec) BCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal TumorsBCR-Abl: 0.1
Compound 8e (Pyridine-Urea Derivative) VEGFR-2Breast Cancer (MCF-7)0.22 (48h), 0.11 (72h)[8][9]
Compound 8n (Pyridine-Urea Derivative) Not specifiedBreast Cancer (MCF-7)1.88 (48h), 0.80 (72h)[8][9]
Central Nervous System (CNS) Disorders

The pyridine nucleus is also a common feature in drugs targeting the CNS.[4] Its ability to modulate the physicochemical properties of a molecule can be crucial for crossing the blood-brain barrier, a key challenge in the development of neurological therapies.

Drug (Trade Name)Mechanism of ActionCNS Indication
Nicotine Nicotinic Acetylcholine Receptor AgonistSmoking Cessation
Isoniazid Mycolic Acid Synthesis InhibitorTuberculous Meningitis
Ropinirole (Requip) Dopamine AgonistParkinson's Disease
Zolpidem (Ambien) GABA-A Receptor ModulatorInsomnia
Antiviral Agents

Pyridine derivatives have shown significant promise as antiviral agents, with activity against a range of viruses including HIV, hepatitis B and C, and respiratory syncytial virus (RSV).[6] Their mechanisms of action are diverse and can involve the inhibition of viral enzymes such as reverse transcriptase and polymerase.[6]

Drug (Trade Name)Viral TargetViral Disease
Nevirapine (Viramune) HIV-1 Reverse TranscriptaseHIV/AIDS
Delavirdine (Rescriptor) HIV-1 Reverse TranscriptaseHIV/AIDS
Etravirine (Intelence) HIV-1 Reverse TranscriptaseHIV/AIDS

Key Signaling Pathways Targeted by Pyridine Derivatives

The efficacy of many pyridine-based drugs stems from their ability to modulate specific signaling pathways implicated in disease. A prominent example is the inhibition of receptor tyrosine kinase (RTK) signaling in cancer.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Angiogenesis) PKC->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Sorafenib Sorafenib (Pyridine Derivative) Sorafenib->Raf Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Sorafenib.

Experimental Protocols: Synthesis and Evaluation

The synthesis of pyridine derivatives is a well-established field with a variety of reliable methods. Two of the most common and versatile approaches are the Hantzsch pyridine synthesis and the Suzuki cross-coupling reaction.

Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

The Hantzsch synthesis is a one-pot reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[1][10]

Experimental Protocol: Synthesis of a Dihydropyridine Derivative

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.

  • Oxidation (Optional): To synthesize the corresponding pyridine, dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) at room temperature.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[11][12] This method is particularly useful for synthesizing aryl-substituted pyridines.

Experimental Protocol: Synthesis of an Aryl-Substituted Pyridine

  • Reaction Setup: To a degassed mixture of a bromopyridine derivative (1 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation: Assessing Anticancer Activity

A crucial step in drug discovery is the evaluation of the biological activity of newly synthesized compounds. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

A Generalized Workflow for Pyridine-Based Drug Discovery

The discovery and development of a new pyridine-based drug is a complex, multi-stage process that begins with initial design and synthesis and culminates in clinical trials.

DrugDiscoveryWorkflow TargetID Target Identification and Validation LeadGen Lead Generation (HTS, Fragment-Based) TargetID->LeadGen Synthesis Synthesis of Pyridine Derivatives LeadGen->Synthesis InVitro In Vitro Screening (e.g., MTT Assay, Kinase Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Optimization InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of pyridine-based drugs.

Conclusion

The pyridine nucleus continues to be a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs. As our understanding of disease biology deepens, the rational design and synthesis of new pyridine derivatives will undoubtedly continue to yield innovative medicines to address unmet medical needs. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists engaged in this exciting and impactful field.

References

Technical Guide: (5-Methylpyridin-2-yl)methanamine - Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic approaches for (5-Methylpyridin-2-yl)methanamine (CAS No: 45715-08-0). The information is intended to equip laboratory personnel with the necessary knowledge for safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted pyridine derivative.[1] Its chemical structure features a methyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.[2] This arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[2]

PropertyValueSource
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [3]
CAS Number 45715-08-0[1][3]
Appearance Solid
Boiling Point 215.4 ± 25.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Flash Point 104.7 ± 10.2 °C[3]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[3]
Refractive Index 1.545[3]
LogP 0.06[3]
pKa 8.76 ± 0.39 (Predicted)[4]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Source: Sigma-Aldrich

Hazard and Precautionary Statements
CodeStatement
H301 Toxic if swallowed.
H315 Causes skin irritation.
H318 Causes serious eye damage.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/ eye protection/ face protection.
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich

Toxicity Data (for the related compound 2-Amino-5-methylpyridine)
Toxicity EndpointValueSpecies
Acute Oral LD50 200 mg/kgRat
Acute Dermal LD50 400 mg/kgGuinea Pig

Source: Jubilant Ingrevia Limited[5]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]

    • Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator.[6]

  • Handling : Avoid contact with skin and eyes.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[6] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4]

Experimental Protocols: Synthesis of Pyridine-based Amines

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, the synthesis of the related compound, 2-amino-5-methylpyridine, from 3-methylpyridine provides a relevant procedural framework. The following is a generalized multi-step synthesis based on patented chemical processes.

Step 1: N-Oxidation of 3-Methylpyridine
  • To a solution of 3-methylpyridine in a suitable solvent (e.g., methylene chloride), add an oxidizing agent (e.g., m-chloroperbenzoic acid or hydrogen peroxide).

  • The reaction is typically carried out at a controlled temperature, often starting at low temperatures (e.g., -10°C to 0°C) and then allowing it to warm to room temperature.[9][10]

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the 3-methylpyridine-1-oxide. This may involve washing with a basic solution to remove acidic byproducts and then removing the solvent under reduced pressure.[10]

Step 2: Amination of 3-Methylpyridine-1-oxide
  • The 3-methylpyridine-1-oxide is reacted with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride or phosgene) in a solvent like methylene chloride at low temperatures (-15°C to 10°C).[9]

  • This reaction forms a trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate.[9]

  • The intermediate is then reacted with a strong acid, such as 48% hydrogen bromide solution, and heated to high temperatures (e.g., 210°C) to yield 2-amino-5-methylpyridine.[9][10]

  • The product is isolated by cooling the reaction mixture, adjusting the pH to be basic (e.g., pH 9 with sodium hydroxide), and then extracting with an organic solvent like ethyl acetate.[10]

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or crystallization.[9]

Visualizations

Logical Relationship Diagram: Potential Applications

Given that this compound is a chemical intermediate, the following diagram illustrates its potential role in the synthesis of various downstream products based on the applications of structurally similar pyridine derivatives.

logical_relationship Potential Roles of this compound A This compound B Pharmaceuticals A->B Intermediate for API Synthesis C Agrochemicals A->C Building Block for Pesticides D Fine Chemicals A->D Precursor for Specialty Chemicals E Ligands for Catalysis A->E Scaffold for Catalyst Development

Caption: Logical workflow of this compound as a chemical intermediate.

Experimental Workflow: General Synthesis of Substituted Pyridine Amines

The following diagram outlines a general experimental workflow for the synthesis of a substituted pyridine amine, based on the protocols described.

experimental_workflow General Synthesis Workflow for Substituted Pyridine Amines Start Start Step1 N-Oxidation of Substituted Pyridine Start->Step1 Step2 Reaction with Trialkylamine & Electrophile Step1->Step2 Step3 Acid-mediated Rearrangement & Amination Step2->Step3 Step4 Work-up & Extraction Step3->Step4 Step5 Purification Step4->Step5 End Final Product Step5->End

Caption: A generalized experimental workflow for the synthesis of pyridine amines.

References

An In-depth Technical Guide to the Solubility Profile of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of (5-Methylpyridin-2-yl)methanamine. Due to the limited availability of precise quantitative solubility data in the public domain, this document focuses on a qualitative solubility profile derived from the compound's structural features and the general properties of related chemical classes. Furthermore, a detailed experimental protocol for determining thermodynamic solubility via the highly reliable shake-flask method is presented to empower researchers to generate precise data. This guide is intended to be a foundational resource for scientists and professionals involved in research and drug development.

Introduction to this compound

This compound is a substituted pyridine derivative containing a primary amine. Its structure, featuring both a pyridine ring and a methanamine group, suggests a degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility. The pyridine nitrogen and the primary amine nitrogen both possess lone pairs of electrons that can act as hydrogen bond acceptors, while the amine group can also serve as a hydrogen bond donor. These characteristics are crucial for its interaction with various solvents.

Predicted Solubility Profile

The basic nature of the amine and pyridine moieties means that the compound's solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the nitrogen atoms will be protonated to form water-soluble salts.[5]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe compound can form strong hydrogen bonds with protic solvents through both the pyridine and amine nitrogen atoms, as well as the amine hydrogens.[1] Protonation in acidic aqueous solutions further enhances solubility.[5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThe polarity of these solvents allows for favorable dipole-dipole interactions. The absence of acidic protons in the solvent means protonation of the analyte will not occur, but good solubility is still expected.[3]
Non-Polar Aprotic Hexane, TolueneLowThe significant polarity of this compound makes it incompatible with non-polar solvents. Van der Waals forces would be the primary, and weaker, mode of interaction.
Slightly Polar Dichloromethane, ChloroformModerate to LowSome interaction is possible, but the high polarity of the compound may limit its solubility in solvents of intermediate polarity. Amines can be incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[5]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise quantitative solubility data, the shake-flask method is considered the gold standard for its reliability and accuracy in determining thermodynamic (or equilibrium) solubility.[6]

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:
  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials or flasks with airtight screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

  • Calibrated pipettes and syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible to ensure saturation.

    • Accurately add a known volume of the pre-equilibrated solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter. It is crucial that this step is performed at the same constant temperature to avoid any change in solubility.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the test sample.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (Concentration from calibration curve) × (Dilution factor)

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Incubate in a shaker bath at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Centrifuge or filter the sample at constant temperature. B->C D 4. Sample Dilution Accurately dilute a known volume of the supernatant. C->D E 5. Quantification Analyze concentration using a calibrated method (e.g., HPLC). D->E F 6. Data Analysis Calculate solubility from the measured concentration and dilution factor. E->F G Result Thermodynamic Solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and drug development professionals. In the absence of specific quantitative data, a qualitative profile has been predicted based on its chemical structure, highlighting its likely high solubility in polar solvents and pH-dependent behavior in aqueous media. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise thermodynamic solubility values, which are critical for applications ranging from reaction chemistry to pharmaceutical formulation.

References

Methodological & Application

Application Note: A Reliable Two-Step Synthesis Protocol for (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, two-step protocol for the synthesis of (5-Methylpyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial formation of 2-cyano-5-methylpyridine followed by its subsequent reduction to the target primary amine.

Synthesis Overview

The overall synthetic pathway is a reliable and efficient method for the preparation of this compound. The two key steps are:

  • Palladium-Catalyzed Cyanation: Synthesis of 2-cyano-5-methylpyridine from 2-chloro-5-methylpyridine using zinc cyanide (Zn(CN)₂) and a palladium catalyst.

  • Catalytic Hydrogenation: Reduction of the nitrile group of 2-cyano-5-methylpyridine to the corresponding primary amine using Raney Nickel and hydrogen gas.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Cyanation2-Chloro-5-methylpyridineZn(CN)₂, Pd₂(dba)₃, dppfDMF12012~85-95
2Reduction2-Cyano-5-methylpyridineRaney Nickel, H₂ (gas)Methanolic Ammonia254~90-98

Experimental Protocols

Step 1: Synthesis of 2-Cyano-5-methylpyridine

This protocol describes the palladium-catalyzed cyanation of 2-chloro-5-methylpyridine.

Materials:

  • 2-Chloro-5-methylpyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-methylpyridine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture and heat to 120 °C.

  • Maintain the reaction at this temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-cyano-5-methylpyridine as a solid.

Step 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of 2-cyano-5-methylpyridine to the target amine.

Materials:

  • 2-Cyano-5-methylpyridine

  • Raney Nickel (50% slurry in water)

  • Methanolic ammonia solution (e.g., 7 N)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Celite

  • Standard laboratory glassware

Procedure:

  • Carefully wash the Raney Nickel slurry with water and then with methanol to remove residual water.

  • In a high-pressure reaction vessel, dissolve 2-cyano-5-methylpyridine (1.0 eq) in a methanolic ammonia solution.

  • Under an inert atmosphere, carefully add the washed Raney Nickel catalyst to the solution.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.

  • Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product, this compound, can be further purified by distillation under reduced pressure if necessary.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Reduction Start_Step1 2-Chloro-5-methylpyridine Reagents_Step1 Zn(CN)2, Pd2(dba)3, dppf DMF, 120 °C Intermediate 2-Cyano-5-methylpyridine Reagents_Step1->Intermediate Cyanation Reagents_Step2 Raney Ni, H2 Methanolic Ammonia, 25 °C Final_Product This compound Reagents_Step2->Final_Product Reduction

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methyl group and an aminomethyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The pyridine core can participate in hydrogen bonding and pi-stacking interactions, while the primary amine serves as a key functional handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines key experimental applications of this compound, including its use in the development of kinase inhibitors and central nervous system (CNS) active agents, complete with detailed protocols and quantitative data.

I. Application as a Scaffold for Kinase Inhibitors

The this compound moiety has been incorporated into potent and selective kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. The pyridine nitrogen can act as a hinge-binding element, a common feature of many kinase inhibitors that interact with the ATP-binding site of the enzyme.

A. Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

Derivatives of this compound have been developed as selective inhibitors of CDK4/6, key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it an attractive therapeutic target. A notable example is the development of N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine, a potent and selective CDK4/6 inhibitor.

Quantitative Data: CDK4/6 Inhibition

Compound NameTarget(s)IC50 (nM)Cell-Based AssayReference
N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amineCDK4/6CDK4: 2CDK6: 5Proliferation of pRb-positive tumor cell lines[1]

Experimental Protocol: Synthesis of a CDK4/6 Inhibitor Intermediate

This protocol describes a key step in the synthesis of a CDK4/6 inhibitor, illustrating the use of this compound as a nucleophile.

  • Reaction: Reductive amination of a suitable aldehyde with this compound.

  • Materials:

    • This compound

    • 4-ethylpiperazine-1-carbaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-ethylpiperazine-1-carbaldehyde (1.1 eq) in DCE, add this compound (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-((5-methylpyridin-2-yl)methyl)-1-(4-ethylpiperazin-1-yl)methanamine intermediate.

Signaling Pathway: CDK4/6 in Cell Cycle Regulation

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Retinoblastoma Protein (Rb) CDK4_6->Rb Phosphorylates & Inactivates E2F E2F Transcription Factors Rb->E2F Releases S_Phase S-Phase Entry & Cell Cycle Progression E2F->S_Phase Promotes Inhibitor CDK4/6 Inhibitor (Derivative of this compound) Inhibitor->CDK4_6 Inhibits

Caption: CDK4/6 pathway and the inhibitory action of a this compound derivative.

II. Application in the Development of CNS-Active Agents

The structural features of this compound also make it a suitable scaffold for agents targeting the central nervous system. The pyridine ring can be a bioisostere for other aromatic systems, and the basic nitrogen can be important for receptor interactions and physicochemical properties like solubility.

A. 5-HT1A Receptor Agonists

Derivatives of 2-pyridinemethylamine, including those with a 5-methyl substituent, have been investigated as potent and selective agonists for the serotonin 1A (5-HT1A) receptor.[2] Agonism at this receptor is a validated mechanism for anxiolytic and antidepressant drugs.

Quantitative Data: 5-HT1A Receptor Binding Affinity

Compound ClassTargetKi (nM)Assay TypeReference
3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives5-HT1A Receptor< 10Radioligand Binding[2]

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound for the 5-HT1A receptor.

  • Materials:

    • HeLa cell membranes expressing the human 5-HT1A receptor.

    • [3H]8-OH-DPAT (radioligand).

    • Test compounds (derivatives of this compound).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

    • Serotonin (for non-specific binding determination).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add incubation buffer, cell membranes, [3H]8-OH-DPAT, and either the test compound, buffer (for total binding), or excess serotonin (for non-specific binding).

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold incubation buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Experimental Workflow: From Synthesis to Biological Evaluation

workflow start This compound synthesis Chemical Synthesis (e.g., Amide Coupling, Reductive Amination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Biological Assays (e.g., Kinase Inhibition, Receptor Binding) purification->in_vitro data_analysis Data Analysis (IC50/Ki Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis & Lead Optimization data_analysis->sar sar->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) sar->in_vivo

Caption: General workflow for the development of bioactive compounds from this compound.

III. Application in Antimicrobial Drug Discovery

The pyridine scaffold is present in numerous antimicrobial agents. Derivatives of 5-methylpyridine have shown promise as antibacterial agents.

A. Antibacterial Activity of 5-Methylpyridinium Derivatives

A series of 5-methylpyridinium derivatives, synthesized from 3-methylpyridine-1-oxide, have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
4l416

Experimental Protocol: Microdilution Method for MIC Determination

This protocol describes a standard method for determining the minimum inhibitory concentration of a compound against bacterial strains.

  • Materials:

    • Synthesized 5-methylpyridinium derivatives.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland.

    • Resazurin solution (as a viability indicator).

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, add resazurin solution to each well and incubate for another 2-4 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (i.e., inhibits bacterial growth).

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent kinase inhibitors and CNS-active agents. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in the discovery and development of novel therapeutics. Further derivatization of the aminomethyl group and modification of the pyridine ring can lead to the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of (5-Methylpyridin-2-yl)methanamine as a Ligand in Coordination Chemistry

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a bidentate ligand that coordinates to metal centers through the nitrogen atoms of the pyridine ring and the aminomethyl group. This chelating ligand belongs to the broader class of picolylamine ligands, which are known to form stable complexes with a variety of transition metals. The presence of a methyl group at the 5-position of the pyridine ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of its metal complexes. While specific research on the coordination chemistry of this compound is limited in publicly available literature, its structural similarity to other well-studied picolylamine ligands allows for the extrapolation of its potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. These complexes are of interest for their potential catalytic activity in various organic transformations and as synthons for more complex molecular architectures.

Data Presentation: Structural Parameters of Analogous Picolylamine Complexes

Given the absence of specific crystallographic data for complexes of this compound, the following table summarizes typical coordination bond lengths and angles observed in complexes of the parent 2-picolylamine ligand with various transition metals. These values provide a reasonable approximation of the expected structural parameters for complexes involving the title ligand.

Metal IonCoordination GeometryM-N(pyridine) (Å)M-N(amine) (Å)N(py)-M-N(amine) Angle (°)Reference Compound
Pd(II)Square Planar2.03 - 2.052.04 - 2.06~82[Pd(2-picolylamine)Cl₂]
Cu(II)Distorted Octahedral2.00 - 2.022.01 - 2.03~83[Cu(2-picolylamine)₂(H₂O)₂]²⁺
Ni(II)Octahedral2.08 - 2.102.10 - 2.12~80[Ni(2-picolylamine)₂(NCS)₂]
Ru(II)Octahedral2.09 - 2.112.12 - 2.14~79[Ru(2-picolylamine)(PPh₃)₂Cl₂]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reduction of 5-methyl-2-cyanopyridine.

Materials:

  • 5-methyl-2-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst (e.g., CoCl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reduction: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Addition of Precursor: A solution of 5-methyl-2-cyanopyridine (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol provides a general procedure for the synthesis of a transition metal complex with this compound.

Materials:

  • This compound

  • A suitable metal salt (e.g., PdCl₂, Cu(NO₃)₂·3H₂O, Ni(OAc)₂·4H₂O)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, water)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in the chosen solvent in a round-bottom flask with magnetic stirring.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent. Gentle heating may be required to facilitate dissolution.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Reaction and Precipitation: The reaction mixture is typically stirred for several hours at room temperature or under gentle reflux. The formation of a precipitate often indicates the formation of the complex.

  • Isolation: The solid complex is collected by filtration, washed with a small amount of the cold solvent, and then with a non-coordinating solvent like diethyl ether.

  • Drying and Characterization: The complex is dried in a desiccator or under vacuum. The product should be characterized by techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Visualizations

Synthesis_of_Ligand cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 5-methyl-2-cyanopyridine 5-methyl-2-cyanopyridine Reduction Reduction 5-methyl-2-cyanopyridine->Reduction 1. Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Reduction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reduction Workup Aqueous Workup & Purification Reduction->Workup 2. Ligand This compound Workup->Ligand 3.

Caption: Synthetic workflow for this compound.

Coordination_Complex_Formation cluster_reactants Reactants cluster_process Process cluster_product Product Ligand This compound (L) Mixing Mixing in Solvent Ligand->Mixing Metal_Salt Metal Salt (e.g., MX₂) Metal_Salt->Mixing Stirring Stirring/Heating Mixing->Stirring Isolation Isolation & Purification Stirring->Isolation Complex Coordination Complex [M(L)₂X₂] Isolation->Complex

Caption: General workflow for coordination complex synthesis.

Concluding Remarks

This compound holds promise as a versatile ligand in coordination chemistry. The protocols and data presented, based on analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and characterization of its metal complexes. Further investigation into the specific properties of these complexes is warranted to fully elucidate their potential in catalysis, materials science, and as potential therapeutic agents. The provided diagrams illustrate the fundamental synthetic pathways for both the ligand and its coordination compounds, offering a clear visual guide for experimental design.

Application Notes and Protocols for the Analytical Characterization of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Methylpyridin-2-yl)methanamine (CAS: 45715-08-0, Molecular Formula: C₇H₁₀N₂, Molecular Weight: 122.17 g/mol ) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability during synthesis and formulation. This document provides detailed application notes and protocols for the characterization of this compound using modern analytical techniques.

While specific, published analytical methods for this exact compound are limited, the following protocols are based on established methodologies for structurally similar aromatic amines and pyridine derivatives.[2][3]

cluster_workflow Overall Analytical Workflow cluster_techniques Analytical Techniques Sample Sample of This compound Purity Purity & Identity Assessment Sample->Purity Initial Screening Structure Structural Elucidation Purity->Structure If structure confirmation needed Quant Quantification Purity->Quant For assay/potency HPLC HPLC / UPLC Purity->HPLC GCMS GC-MS Purity->GCMS Structure->GCMS NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR

Caption: General workflow for the analytical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is generally suitable for this polar, aromatic compound.

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid or 10 mM Phosphate Buffer (pH ~3.0) in Water
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold, and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 5 - 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 260 nm (based on pyridine chromophore)
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Experimental Protocol: HPLC Purity Analysis
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mixing thoroughly.

    • Mobile Phase B is HPLC-grade Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Preparation of Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard of this compound.

    • Dissolve in 50 mL of diluent in a 100 mL volumetric flask.

    • Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Dilute to the mark with the diluent and mix well.

  • Preparation of Sample Solution (0.1 mg/mL):

    • Prepare the sample solution using the same procedure as the standard solution.

  • Instrument Setup and Analysis:

    • Set up the HPLC system with the parameters listed in the table above.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

cluster_hplc HPLC Analysis Workflow Prep Sample Preparation (Dissolve in Diluent) HPLC HPLC System Setup (Column, Mobile Phase, Flow Rate) Prep->HPLC Inject Inject Sample (5-10 µL) HPLC->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection (@ 260 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Purity Calculation) Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying this compound and for detecting volatile or semi-volatile impurities.[2] Due to the primary amine group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct injection is often feasible.

Data Presentation: GC-MS Method Parameters
ParameterRecommended Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10-15 °C/min to 280 °C, Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 400
Experimental Protocol: GC-MS Analysis
  • Sample Preparation (1 mg/mL):

    • Accurately weigh ~5 mg of the sample into a GC vial.

    • Add 5 mL of a suitable solvent like Dichloromethane or Methanol.

    • Cap the vial and vortex until the sample is fully dissolved.

  • (Optional) Derivatization:

    • To improve peak shape, the sample can be derivatized. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Evaporate the solvent from the prepared sample under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of BSTFA.

    • Cap the vial and heat at 60-70 °C for 30 minutes. Cool before injection.

  • Instrument Setup and Analysis:

    • Set up the GC-MS system with the parameters listed above.

    • Inject the prepared sample solution.

    • Acquire the total ion chromatogram (TIC) and mass spectrum for each peak.

    • The mass spectrum of the parent compound should show a molecular ion (M⁺) at m/z 122. Key fragments would likely include the loss of the amino group (m/z 106) and the tropylium-like ion from the pyridine ring.

cluster_gcms GC-MS Analysis Workflow Prep Sample Preparation (Dissolve in Solvent) Deriv Optional Derivatization (e.g., Silylation) Prep->Deriv Inject Inject into GC Prep->Inject Direct Deriv->Inject Derivatized Separate GC Separation (Temperature Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Analyze Data Analysis (TIC, Mass Spectra) Detect->Analyze

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed. The data below are predicted values based on the chemical structure and should be confirmed experimentally.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Methyl (CH₃)~2.3 - 2.4~18 - 20
Methylene (CH₂)~3.9 - 4.1~45 - 48
Amine (NH₂)~1.5 - 2.5 (broad)-
Pyridine H-3~7.4 - 7.6~136 - 138
Pyridine H-4~7.1 - 7.2~120 - 122
Pyridine H-6~8.3 - 8.4~148 - 150
Pyridine C-2-~158 - 160
Pyridine C-5-~130 - 132
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the sample.

    • Dissolve it in approximately 0.6 - 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. This will require more scans (e.g., 128 or more) for adequate signal-to-noise.

    • For full characterization, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.

cluster_nmr NMR Structural Elucidation Structure Molecule Structure (C₇H₁₀N₂) H_NMR ¹H NMR (Chemical Shifts, Multiplicity) Structure->H_NMR C_NMR ¹³C NMR (Number of Signals) Structure->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Final Confirm Structure TwoD_NMR->Final

Caption: Logic for NMR-based structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity by matching the observed vibrational frequencies with expected values.

Data Presentation: Expected FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3300 - 3500 (two bands)Symmetric & Asymmetric Stretch
C-H (aromatic)3000 - 3100Stretch
C-H (aliphatic, CH₃ & CH₂)2850 - 3000Stretch
N-H (amine)1590 - 1650Scissoring (Bend)
C=C, C=N (aromatic ring)1400 - 1600Ring Stretch
C-N (alkyl-amine)1000 - 1250Stretch
Experimental Protocol: FTIR Analysis (ATR)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background.

    • Use the software to label the peaks and compare the wavenumbers to the expected values for the compound's functional groups.

cluster_ftir FTIR Analysis Workflow (ATR) Background Collect Background Spectrum (Clean ATR Crystal) Sample Place Sample on Crystal & Apply Pressure Background->Sample Acquire Acquire IR Spectrum (16-32 Scans) Sample->Acquire Analyze Analyze Spectrum (Identify Functional Group Peaks) Acquire->Analyze

Caption: Workflow for FTIR analysis using an ATR accessory.

References

Application Notes and Protocols for the Purification of Crude (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude (5-Methylpyridin-2-yl)methanamine. The described techniques are based on established methods for pyridine derivatives and aim to provide a comprehensive guide for obtaining a high-purity final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is crucial for the successful outcome of subsequent reactions and the quality of the final product. Crude this compound obtained from synthesis typically contains unreacted starting materials, by-products, and other impurities that must be removed. This document outlines several effective purification techniques, including liquid-liquid extraction, column chromatography, and distillation.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.17 g/mol [1]
AppearanceSolid[1]
StorageRefrigerator[2]

Purification Techniques: A Comparative Overview

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. Below is a summary of common techniques with illustrative data from related pyridine derivatives.

Purification TechniqueScaleTypical Purity AchievedTypical Yield/RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Lab to Pilot>95%>90%Simple, rapid, and cost-effective for removing water-soluble or -insoluble impurities.Limited separation of compounds with similar solubility.
Column Chromatography Lab to Pilot>99%70-90%High-resolution separation of closely related compounds.Time-consuming, requires significant solvent volumes, and can be costly on a large scale.
Distillation (Vacuum) Lab to Production>98%>85%Effective for removing non-volatile or highly volatile impurities; scalable.Requires the compound to be thermally stable; may not separate isomers effectively.[3]
Recrystallization Lab to Production>99%60-80%Can yield very high purity crystalline solids; cost-effective.Requires a suitable solvent system; product loss in the mother liquor.

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a general workflow that can be adapted based on the specific impurities present in the crude material.

PurificationWorkflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup concentration Concentration extraction->concentration chromatography Column Chromatography concentration->chromatography High Purity distillation Vacuum Distillation concentration->distillation Bulk Purification pure_product Pure Product (>99%) chromatography->pure_product distillation->pure_product

Fig. 1: General purification workflow for this compound.
Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is suitable for an initial cleanup of the crude product, particularly to remove inorganic salts and highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Ethyl acetate or Methylene chloride[4][5]

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M NaOH solution to remove any acidic impurities.

    • Water to remove excess base.

    • Brine solution to break any emulsions and initiate drying.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Purification by Column Chromatography

This method is ideal for achieving high purity by separating the target compound from structurally similar impurities.

Materials:

  • Partially purified this compound (from Protocol 1)

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common system is methylene chloride/methanol (e.g., 10:1.5 v/v).[4][5]

  • Chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.

ChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Column with Silica Gel load_sample Load Sample onto Column pack_column->load_sample prepare_sample Dissolve Crude Product prepare_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

References

Application of (5-Methylpyridin-2-yl)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methylpyridin-2-yl)methanamine and its derivatives are key building blocks in the synthesis of various agrochemicals, particularly insecticides. This versatile intermediate provides a pyridine ring structure, which is a common motif in a number of commercially successful pesticides. The presence of the aminomethyl group allows for a range of chemical modifications, making it a valuable precursor for creating complex and biologically active molecules.

This document outlines the application of this compound and its close structural analogs in the synthesis of neonicotinoid insecticides, with a specific focus on the preparation of a key intermediate for Acetamiprid. Additionally, a general protocol for the utilization of this compound in reductive amination reactions for the synthesis of more complex amine derivatives is provided.

Synthesis of Neonicotinoid Insecticide Intermediates

While direct synthesis of commercial agrochemicals from this compound is not widely documented in publicly available literature, its chlorinated analogue, 2-chloro-5-(chloromethyl)pyridine, is a pivotal intermediate in the industrial production of several neonicotinoid insecticides, including Acetamiprid. The synthesis of this key intermediate often starts from precursors that are structurally related to this compound.

The general synthetic strategy involves the chlorination of the methyl group on the pyridine ring and the subsequent conversion of the aminomethyl group into a suitable leaving group, or direct synthesis from chlorinated precursors. This highlights the importance of the this compound scaffold in accessing this class of potent insecticides.

Exemplary Synthesis of a Key Acetamiprid Intermediate

A common route to the neonicotinoid insecticide Acetamiprid involves the use of 2-chloro-5-chloromethylpyridine as a key building block. The synthesis of this intermediate can be achieved through various pathways, often starting from 3-picoline. The following is a representative synthetic scheme.

cluster_0 Synthesis of 2-Chloro-5-chloromethylpyridine cluster_1 Synthesis of Acetamiprid 3-Picoline 3-Picoline 3-Picoline-N-oxide 3-Picoline-N-oxide 3-Picoline->3-Picoline-N-oxide Oxidation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline-N-oxide->2-Chloro-5-methylpyridine Chlorination 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine 2-Chloro-5-methylpyridine->2-Chloro-5-chloromethylpyridine Chlorination Acetamiprid Acetamiprid 2-Chloro-5-chloromethylpyridine->Acetamiprid Coupling Intermediate_A N-cyano-N'-methylacetimidate Intermediate_A->Acetamiprid

Caption: Synthetic pathway to Acetamiprid via a key chlorinated intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine from 2-Chloro-5-methylpyridine

This protocol describes the chlorination of the methyl group of 2-chloro-5-methylpyridine, a crucial step in forming the key intermediate for Acetamiprid synthesis.

Materials:

  • 2-Chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate (NaHCO3) solution

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash the filter cake with a small amount of carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield crude 2-chloro-5-chloromethylpyridine.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloro-5-methylpyridine
Key ReagentsN-Chlorosuccinimide, Benzoyl peroxide
SolventCarbon tetrachloride
Reaction TemperatureReflux (~77°C)
Reaction Time4-6 hours
Typical Yield70-85%

General Application in Reductive Amination

This compound is an excellent nucleophile for reductive amination reactions, allowing for the formation of C-N bonds and the synthesis of more complex secondary and tertiary amines. This reaction is a cornerstone in the synthesis of a wide array of organic compounds, including potential agrochemical candidates. A patent (EP1358179B1) describes a method for the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives.

Start This compound Reaction Reductive Amination Start->Reaction Cyanohydrin Cyanohydrin Derivative Cyanohydrin->Reaction Product Substituted Pyridinylmethylamine Derivative Reaction->Product ReducingAgent Reducing Agent (e.g., Sodium Cyanoborohydride) ReducingAgent->Reaction

Caption: General workflow for reductive amination using this compound.

Experimental Protocol: Reductive Amination of a Cyanohydrin

The following is a representative protocol for the reductive amination of a cyanohydrin with (5-methyl-pyridin-2-yl)methylamine, adapted from patent literature.

Materials:

  • (5-methyl-pyridin-2-yl)methylamine

  • Cyanohydrin derivative

  • Sodium cyanoborohydride (NaBH3CN)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Methanol

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification apparatus

Procedure:

  • In a suitable flask, dissolve the cyanohydrin derivative (1 equivalent) and (5-methyl-pyridin-2-yl)methylamine (1.2 equivalents) in methanol.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equivalents) to the solution.

  • Slowly add sodium cyanoborohydride (1.1 equivalents) to the reaction mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Take up the residue in water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel.

Quantitative Data Summary (based on representative example in EP1358179B1):

ParameterValue
Starting Amine(5-methyl-pyridin-2-yl)methylamine
Reactant[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile
Reducing AgentSodium cyanoborohydride
Base1,4-Diazabicyclo[2.2.2]octane
SolventMethanol
Reaction Time4 hours
Reaction TemperatureRoom Temperature
Reported Yield94%

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. All chemical reactions should be performed by or under the direct supervision of a qualified chemist. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methyl group and an aminomethyl group, provides a valuable scaffold for the development of novel therapeutic agents. The primary amine functionality serves as a key reactive handle for various chemical transformations, including N-acylation, N-alkylation, and participation in multicomponent reactions. This allows for the facile introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. The pyridine moiety can effectively mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the active site of various kinases. The methyl and aminomethyl substituents provide opportunities for further interactions and modifications to enhance potency, selectivity, and pharmacokinetic properties. A notable example is its use in the synthesis of Rho-kinase (ROCK) inhibitors, a class of drugs with therapeutic potential in cardiovascular diseases, glaucoma, and spinal cord injury.

These application notes provide detailed protocols for the utilization of this compound as a building block in the synthesis of a key intermediate for a Rho-kinase inhibitor, alongside relevant data and visualizations to support researchers in their synthetic endeavors.

Data Presentation: Representative Kinase Inhibitors Derived from Pyridine Scaffolds

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted pyridine building blocks, highlighting the importance of this scaffold in drug discovery.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
GSK269984A Rho-kinase (ROCK1/2)1.6 (ROCK1), 4 (ROCK2)--INVALID-LINK--
Compound 4v ROCK II20--INVALID-LINK--[1]
(R)-23g Rho-kinase25--INVALID-LINK--[2]

Experimental Protocols

Protocol 1: Synthesis of N-((5-methylpyridin-2-yl)methyl)-4-fluorobenzamide (A Key Intermediate for a Rho-Kinase Inhibitor)

This protocol details the N-acylation of this compound with 4-fluorobenzoyl chloride to produce a key intermediate in the synthesis of the potent Rho-kinase inhibitor, GSK269984A.

Materials:

  • This compound

  • 4-Fluorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of the initial DCM used).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-((5-methylpyridin-2-yl)methyl)-4-fluorobenzamide.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start1 This compound step1 N-Acylation start1->step1 start2 4-Fluorobenzoyl Chloride start2->step1 condition1 Solvent: Dichloromethane (DCM) condition1->step1 condition2 Base: Triethylamine (TEA) condition2->step1 condition3 Temperature: 0°C to Room Temp. condition3->step1 step2 Aqueous Work-up step1->step2 step3 Purification (Chromatography) step2->step3 product N-((5-methylpyridin-2-yl)methyl)- 4-fluorobenzamide step3->product

Caption: Synthetic workflow for the preparation of a key Rho-kinase inhibitor intermediate.

RhoKinasePathway RhoA RhoA-GTP ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_p Phosphorylated MLC Contraction Actin-Myosin Contraction MLC_p->Contraction Inhibitor GSK269984A (derived from building block) Inhibitor->ROCK Inhibits

Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the point of inhibition.

References

Application Notes and Protocols for N-Functionalization of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine is a versatile primary amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring and a primary aminomethyl group, offers a key site for N-functionalization, enabling the synthesis of a diverse range of derivatives. The introduction of various functional groups, such as acyl, alkyl, and sulfonyl moieties, can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of the parent molecule. These modifications are crucial in the development of novel therapeutic agents and functional materials.

This document provides detailed laboratory procedures for the N-acylation, N-alkylation, and N-sulfonylation of this compound. The protocols are designed to be robust and reproducible, offering a foundation for the systematic exploration of the structure-activity relationships (SAR) of its derivatives.

N-Functionalization Reaction Pathways

The primary amine of this compound can be readily functionalized through several common organic reactions. The following diagram illustrates the primary pathways for N-functionalization described in these protocols.

N_Functionalization_Pathways cluster_reactions N-Functionalization Reactions cluster_products Product Classes start This compound Acylation N-Acylation start->Acylation R-COCl, Base Alkylation N-Alkylation start->Alkylation R-X, Base Sulfonylation N-Sulfonylation start->Sulfonylation R-SO2Cl, Base Amide N-Acyl Derivatives (Amides) Acylation->Amide Amine N-Alkyl Derivatives (Secondary Amines) Alkylation->Amine Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Sulfonylation->Sulfonamide Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve this compound and base (if applicable) in solvent. B 2. Cool to 0 °C (for Acylation/Sulfonylation) or heat (for Alkylation). A->B C 3. Add electrophile (Acyl/Alkyl/Sulfonyl halide). B->C D 4. Stir for specified time and monitor by TLC. C->D E 5. Quench reaction (e.g., with NaHCO₃ or water). D->E F 6. Perform liquid-liquid extraction. E->F G 7. Dry organic layer (e.g., with Na₂SO₄). F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify crude product (Column Chromatography or Recrystallization). H->I J 10. Characterize pure product (NMR, MS, etc.). I->J

Application Notes and Protocols for the Preparation of (5-Methylpyridin-2-yl)methanamine Derivatives for Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of (5-Methylpyridin-2-yl)methanamine and its derivatives. This class of compounds holds significant potential for the development of novel therapeutics, particularly as kinase inhibitors. The following protocols detail three primary synthetic strategies to access the core scaffold and subsequent methods for diversification to generate a chemical library suitable for high-throughput screening.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as modulators of key signaling pathways implicated in cancer and inflammatory diseases. This document outlines robust and versatile synthetic methodologies to facilitate the exploration of the chemical space around this privileged core structure.

Synthetic Strategies for the Core Scaffold

Three principal routes are presented for the synthesis of the this compound core:

  • Reduction of 2-Cyano-5-methylpyridine: A straightforward and high-yielding method to obtain the primary amine.

  • Reductive Amination of 5-Methylpyridine-2-carbaldehyde: A versatile approach that allows for the direct synthesis of both primary and N-substituted secondary amines.

  • Gabriel Synthesis: A classic method to produce primary amines with minimal side products, starting from the corresponding halo-methylpyridine.

A logical workflow for the synthesis and screening of a focused library of this compound derivatives is depicted below.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification cluster_2 Screening Cascade Starting Material 3-Methylpyridine or 2-Cyano-5-methylpyridine or 5-Methylpyridine-2-carbaldehyde Route_1 Route 1: Nitrile Reduction Starting Material->Route_1 Route_2 Route 2: Reductive Amination Starting Material->Route_2 Route_3 Route 3: Gabriel Synthesis Starting Material->Route_3 Core_Scaffold This compound Route_1->Core_Scaffold Route_2->Core_Scaffold Route_3->Core_Scaffold Derivatization_1 N-Arylation Core_Scaffold->Derivatization_1 Derivatization_2 Urea/Thiourea Formation Core_Scaffold->Derivatization_2 Derivatization_3 N-Alkylation/ N-Acylation Core_Scaffold->Derivatization_3 Derivative_Library Derivative Library Derivatization_1->Derivative_Library Derivatization_2->Derivative_Library Derivatization_3->Derivative_Library Primary_Screening Primary Screening (e.g., Kinase Panel) Derivative_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Workflow for the synthesis and screening of this compound derivatives.

Protocol 1: Reduction of 2-Cyano-5-methylpyridine

This protocol describes the catalytic hydrogenation of 2-cyano-5-methylpyridine to yield this compound.

Materials:

  • 2-Cyano-5-methylpyridine

  • Palladium on carbon (5% Pd/C)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a suitable pressure vessel, dissolve 2-cyano-5-methylpyridine (1.0 g, 8.46 mmol) in methanol (20 mL).

  • Carefully add 5% Pd/C (100 mg, 10% w/w).

  • Add concentrated HCl (0.85 mL, approx. 1 equivalent).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 4 atmospheres.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (15 mL) and basify to pH > 10 with 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data:

Starting MaterialProductCatalystSolventYield (%)Purity (%)Reference
2-Cyano-5-methylpyridineThis compound5% Pd/CMeOH85-95>95[1]

Protocol 2: Reductive Amination of 5-Methylpyridine-2-carbaldehyde

This protocol allows for the one-pot synthesis of N-substituted this compound derivatives.

Materials:

  • 5-Methylpyridine-2-carbaldehyde

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-methylpyridine-2-carbaldehyde (1.0 g, 8.25 mmol) in DCE (25 mL), add the desired amine (1.1 equivalents, 9.08 mmol).

  • If the amine is a salt, neutralize with a suitable base (e.g., triethylamine) prior to addition. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents, 12.38 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

AldehydeAmineReducing AgentSolventYield (%)Reference
5-Methylpyridine-2-carbaldehydeAnilineSTABDCE70-85[2][3]
5-Methylpyridine-2-carbaldehydeBenzylamineSTABTHF75-90[2][3]
5-Methylpyridine-2-carbaldehydeAmmonia (as NH₄OAc)NaBH₃CNEtOH60-75[4]

Protocol 3: Gabriel Synthesis of this compound

This two-step protocol involves the synthesis of 2-(chloromethyl)-5-methylpyridine followed by the Gabriel synthesis to yield the primary amine.

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine

Materials:

  • 2,5-Lutidine (2-methyl-5-methylpyridine)

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a solution of 2,5-lutidine (10.7 g, 100 mmol) in CCl₄ (100 mL), add NCS (13.35 g, 100 mmol) and a catalytic amount of BPO (242 mg, 1 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by GC-MS.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify by vacuum distillation to obtain 2-(chloromethyl)-5-methylpyridine.[5]

Step 2: Gabriel Synthesis

Materials:

  • 2-(Chloromethyl)-5-methylpyridine

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Diethyl ether

Procedure:

  • Dissolve 2-(chloromethyl)-5-methylpyridine (1.41 g, 10 mmol) and potassium phthalimide (1.85 g, 10 mmol) in DMF (20 mL).

  • Heat the mixture to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it into water (100 mL).

  • Filter the resulting precipitate (N-((5-methylpyridin-2-yl)methyl)phthalimide), wash with water, and dry.

  • Suspend the phthalimide derivative in ethanol (30 mL) and add hydrazine hydrate (0.5 mL, 10 mmol).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with 1 M HCl. Filter off the phthalhydrazide.

  • Concentrate the filtrate, basify with 1 M NaOH, and extract with diethyl ether (3 x 30 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.[6][][8]

Quantitative Data:

Starting HalideReagentSolventYield (%)Reference
2-(Chloromethyl)-5-methylpyridinePotassium PhthalimideDMF60-75 (overall)[6][]

Library Diversification Protocols

The primary amine of this compound is a versatile handle for further derivatization.

Protocol 4: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 5: Synthesis of Urea Derivatives

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C.

  • Add the isocyanate (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • If a precipitate forms, filter and wash with cold DCM. Otherwise, concentrate the reaction mixture and purify by recrystallization or column chromatography.[9][10]

Quantitative Data for Derivatives:

Derivative TypeR-Group ExampleYield (%)IC₅₀ (example target)Reference
N-Aryl4-methoxyphenyl65-805.0 µM (VEGFR-2)[9]
UreaPhenyl>900.22 µM (MCF-7 cells)[9][11]
Urea3-Chlorophenyl81Not reported[11]

Application in Kinase Inhibitor Screening

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One important signaling cascade is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Small molecule inhibitors can target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription involved in cell proliferation and inflammation.

JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Inflammation) STAT_dimer->Transcription Initiates DNA DNA Inhibitor This compound Derivative Inhibitor->JAK Inhibits (ATP-competitive)

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

The synthesized library of derivatives can be screened against a panel of kinases to identify potent and selective inhibitors. Primary screening can be performed using biochemical assays, followed by secondary cell-based assays to confirm activity and assess cytotoxicity. Hits from these screens can then enter a lead optimization program to improve their pharmacological properties.

References

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Methylpyridin-2-yl)methanamine as a versatile N,N-bidentate ligand in palladium-catalyzed cross-coupling reactions. This readily available picolylamine derivative serves as an effective ancillary ligand for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. This compound, featuring both a pyridine nitrogen and a primary amine, acts as a robust bidentate ligand. This structure can stabilize the palladium catalyst, facilitate key steps in the catalytic cycle, and influence the outcome of the reaction in terms of yield and selectivity. These notes detail its application in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

I. Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide or triflate. The use of this compound as a ligand can promote efficient coupling of a wide range of substrates.

General Reaction Scheme

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1 v/v), 5 mL

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol) in 1 mL of the toluene/water solvent mixture. Stir for 10 minutes at room temperature to allow for pre-formation of the catalytic complex.

  • Add the catalyst solution to the Schlenk flask containing the reactants, followed by the remaining 4 mL of the solvent mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of various aryl bromides and arylboronic acids, based on the performance of structurally similar pyridine-amine ligands.

EntryAryl Bromide (Ar-Br)Arylboronic Acid (Ar'-B(OH)₂)Product (Ar-Ar')Yield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl92
24-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl88
31-Bromo-4-fluorobenzene3-Tolylboronic acid4-Fluoro-3'-methylbiphenyl95
42-BromopyridinePhenylboronic acid2-Phenylpyridine75
51-Bromonaphthalene4-Acetylphenylboronic acid1-(4-(Naphthalen-1-yl)phenyl)ethan-1-one85

II. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate. This compound-ligated palladium catalysts can effectively facilitate the synthesis of a diverse range of N-aryl amines.

General Reaction Scheme

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of a secondary amine with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with sodium tert-butoxide (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol) and this compound (0.04 mmol) in 1 mL of anhydrous toluene. Stir for 10 minutes at room temperature.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 4 mL of anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Data Presentation: Representative Substrate Scope and Yields

The following table illustrates the expected yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines, based on the catalytic activity of similar N,N-bidentate ligands.

EntryAryl Chloride (Ar-Cl)Amine (R¹R²NH)Product (Ar-NR¹R²)Yield (%)
14-ChlorotolueneMorpholine4-(p-Tolyl)morpholine90
21-Chloro-4-methoxybenzeneAniline4-Methoxydiphenylamine82
32-ChloropyridineBenzylamineN-Benzylpyridin-2-amine78
41-Chloro-3-(trifluoromethyl)benzenePiperidine1-(3-(Trifluoromethyl)phenyl)piperidine85
54-Chloro-N,N-dimethylanilineDiethylamineN¹,N¹,N⁴,N⁴-Tetraethyl-p-phenylenediamine88

III. Catalytic Cycle and Role of the Ligand

The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle Simplified Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal_Amine Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetal_Amine PdII_Ar_Nu Ar-Pd(II)(Ar')L₂ or Ar-Pd(II)(NR¹R²)L₂ Transmetal_Amine->PdII_Ar_Nu RedElim Reductive Elimination PdII_Ar_Nu->RedElim RedElim->Pd0 Regeneration of Pd(0) Catalyst Product Ar-Ar' or Ar-NR¹R² RedElim->Product

Caption: A simplified representation of the palladium catalytic cycle.

The this compound ligand (L) plays a crucial role in this cycle:

  • Stabilization: The bidentate coordination of the ligand to the palladium center forms a stable chelate ring, preventing catalyst decomposition at elevated temperatures.

  • Modulation of Reactivity: The electronic properties of the pyridine ring and the amine donor influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.

  • Steric Influence: The steric bulk of the ligand can influence the coordination of substrates and promote the final reductive elimination step to release the product.

Conclusion

This compound is a valuable and cost-effective ligand for palladium-catalyzed cross-coupling reactions. Its simple structure, commercial availability, and the robust performance of the resulting palladium catalyst make it an attractive choice for the synthesis of diverse biaryl and N-aryl amine scaffolds. The protocols and data presented herein serve as a guide for researchers in academic and industrial settings to employ this ligand in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum efficiency.

Application Note: A Scalable Two-Step Synthesis Protocol for (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (5-Methylpyridin-2-yl)methanamine is a pivotal building block in the pharmaceutical and agrochemical industries. Its efficient synthesis on a large scale is critical for the economic viability of numerous downstream products. This application note provides a detailed, scalable, two-step protocol for the synthesis of this compound, commencing from readily available 2,5-lutidine (2,5-dimethylpyridine). The protocol is designed for robust performance from laboratory to pilot-plant scale, focusing on industrially relevant methodologies: gas-phase ammoxidation followed by catalytic hydrogenation.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: Ammoxidation: Conversion of 2,5-lutidine to 5-methyl-2-cyanopyridine.

  • Step 2: Catalytic Hydrogenation: Reduction of 5-methyl-2-cyanopyridine to the target product, this compound.

Step 1: Ammoxidation of 2,5-Lutidine

This step converts the methyl group at the 2-position of 2,5-lutidine into a nitrile group. Gas-phase ammoxidation is a standard industrial method for producing cyanopyridines from their corresponding methylpyridines.[1] The reaction is typically performed in a fixed-bed or fluidized-bed reactor over a metal oxide catalyst.[2][3]

Materials and Equipment
  • Reagents: 2,5-Lutidine, Anhydrous Ammonia, Compressed Air (or Oxygen/Nitrogen mixture).

  • Catalyst: Vanadium-based catalyst (e.g., V₂O₅/TiO₂ or a multi-component oxide catalyst).[4][5]

  • Equipment: High-temperature tube reactor (fixed-bed or fluidized-bed), reactant vaporization system, gas flow controllers, condenser train for product collection, off-gas scrubber.

Experimental Protocol (Pilot Scale)
  • Catalyst Bed Preparation: Pack the tube reactor with the vanadium-based ammoxidation catalyst.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) and preheat the reactor to the target temperature range of 380-450°C.[2][6]

  • Reactant Feed: In a separate vaporization unit, heat 2,5-lutidine to ~180-300°C to ensure complete vaporization.[6]

  • Gas Mixing: Introduce the vaporized 2,5-lutidine, anhydrous ammonia, and pre-heated air into a mixing chamber before feeding into the reactor. A typical molar ratio of 2,5-lutidine:ammonia:air is maintained to ensure optimal conversion and selectivity.[7]

  • Reaction: Pass the gaseous mixture over the catalyst bed. The reaction is exothermic and requires careful temperature control, often managed by a molten salt bath or similar cooling system.[6] The contact time is typically short, on the order of a few seconds.[4]

  • Product Collection: The reactor effluent, containing 5-methyl-2-cyanopyridine, unreacted starting materials, water, and by-products, is passed through a series of condensers to cool and liquefy the product.

  • Purification: The collected crude product is purified by fractional distillation under reduced pressure to isolate 5-methyl-2-cyanopyridine with high purity (>99%).

Step 2: Catalytic Hydrogenation of 5-Methyl-2-cyanopyridine

This step reduces the nitrile functional group to a primary amine using catalytic hydrogenation, a clean and highly efficient method suitable for large-scale production.[8] Raney® Nickel is a widely used catalyst for this transformation due to its high activity and cost-effectiveness.[9][10]

Materials and Equipment
  • Reagents: 5-Methyl-2-cyanopyridine, Anhydrous Ethanol or Methanol, Raney® Nickel (activated slurry), Hydrogen gas (high pressure).

  • Equipment: High-pressure autoclave (hydrogenator) equipped with a mechanical stirrer, heating/cooling jacket, gas inlet, and pressure gauge. Filtration system for catalyst removal (e.g., filter press).

Experimental Protocol (Pilot Scale)
  • Catalyst Handling (Inert Atmosphere): Under an inert atmosphere (Nitrogen or Argon), carefully charge the high-pressure autoclave with a slurry of Raney® Nickel in ethanol. Caution: Raney® Nickel is pyrophoric and must not be allowed to dry in the air.[11]

  • Reactant Charging: Add a solution of 5-methyl-2-cyanopyridine in anhydrous ethanol to the autoclave. The use of an alcohol solvent saturated with ammonia can help suppress the formation of secondary amine by-products.

  • System Purge: Seal the reactor and purge the headspace multiple times with nitrogen, followed by several purges with low-pressure hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 bar) and begin vigorous stirring. Heat the reactor to the desired temperature (e.g., 80-120°C).

  • Monitoring: Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cooldown and Depressurization: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. The recovered catalyst can often be reused.

  • Purification: The filtrate, containing the product in ethanol, is concentrated under reduced pressure to remove the solvent. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Data Presentation

The following table summarizes typical parameters for the synthesis at two different scales.

ParameterStep 1: Ammoxidation Step 2: Hydrogenation
Scale Lab Scale (100 g) Pilot Scale (10 kg) Lab Scale (100 g) Pilot Scale (10 kg)
Starting Material 2,5-Lutidine: 100 g2,5-Lutidine: 10 kg5-Methyl-2-cyanopyridine: 100 g5-Methyl-2-cyanopyridine: 10 kg
Catalyst V₂O₅-basedV₂O₅-basedRaney® Nickel (slurry): ~10 gRaney® Nickel (slurry): ~1 kg
Solvent N/A (Gas Phase)N/A (Gas Phase)Anhydrous Ethanol: 500 mLAnhydrous Ethanol: 50 L
Temperature 400 - 450 °C400 - 450 °C80 - 100 °C80 - 100 °C
Pressure ~1 atm~1-2 atm50 bar H₂50 bar H₂
Reaction Time Continuous (sec)Continuous (sec)4 - 8 hours4 - 8 hours
Typical Yield 85 - 95%85 - 95%80 - 90%80 - 90%
Product Purity >98% (after distillation)>98% (after distillation)>99% (after distillation)>99% (after distillation)

Safety Precautions

  • Ammoxidation: This reaction is highly exothermic and operates at high temperatures. An efficient cooling system and careful control of reactant ratios are essential to prevent thermal runaway. Ammonia is toxic and corrosive.

  • Hydrogenation: This reaction involves high-pressure, flammable hydrogen gas. The reactor must be rated for the intended pressure and operated in a well-ventilated area or blast-proof bay.

  • Raney® Nickel: This catalyst is highly pyrophoric and can ignite spontaneously if exposed to air.[11] It must be handled as a slurry under a liquid (e.g., water or ethanol) or an inert atmosphere at all times.

  • General: Appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times. All operations should be conducted after a thorough risk assessment.

Mandatory Visualization

The following diagram illustrates the logical workflow of the described two-step synthesis protocol.

Scalable_Synthesis Lutidine Start: 2,5-Lutidine Vaporizer Vaporization (~180-300°C) Lutidine->Vaporizer Gas_Mix Gas Mixing Chamber (with NH₃ and Air) Vaporizer->Gas_Mix Ammox_Reactor Step 1: Ammoxidation Reactor (Fixed Bed, V₂O₅ catalyst, 400-450°C) Gas_Mix->Ammox_Reactor Condenser Condensation & Collection Ammox_Reactor->Condenser Distill_1 Purification 1: Fractional Distillation Condenser->Distill_1 Cyanopyridine Intermediate: 5-Methyl-2-cyanopyridine Distill_1->Cyanopyridine Hydrogenation_Charge Charge Reactor: - Cyanopyridine in Ethanol - Raney® Nickel Catalyst Cyanopyridine->Hydrogenation_Charge Autoclave Step 2: High-Pressure Autoclave (Hydrogenation) Reaction_Conditions Reaction: - 80-100°C - 50 bar H₂ Hydrogenation_Charge->Autoclave Filtration Catalyst Filtration (Inert Atmosphere) Reaction_Conditions->Filtration Distill_2 Purification 2: Vacuum Distillation Filtration->Distill_2 Final_Product Final Product: This compound Distill_2->Final_Product

Caption: Workflow for the scaled-up synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of (5-Methylpyridin-2-yl)methanamine Analog Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine is a versatile scaffold in medicinal chemistry, offering multiple points for diversification to generate libraries of analogs for drug discovery and development. The pyridine ring and the primary amine serve as key handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR). This document provides detailed protocols and application notes for the creation of libraries of this compound analogs using common synthetic transformations, including N-acylation, N-alkylation, and reductive amination. These techniques are amenable to parallel synthesis formats, enabling the rapid generation of a diverse set of compounds for screening.

The 2-aminomethylpyridine core is a known pharmacophore in various biologically active compounds, including kinase inhibitors. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of kinases such as MAP4K4 and Nek2.[1][2] The generation of a library of analogs around the this compound core can lead to the discovery of novel modulators of a variety of biological targets, including G protein-coupled receptors (GPCRs) and protein kinases, which are major classes of drug targets.[3][4]

Library Synthesis Strategies

The primary amino group of this compound is the key site for diversification. Three common and robust reactions for library synthesis are:

  • N-Acylation: Reaction with a library of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a diverse set of amides.

  • N-Alkylation: Reaction with a library of alkyl halides or sulfonates to generate secondary amines.

  • Reductive Amination: A two-step, one-pot reaction with a library of aldehydes or ketones to produce a wide range of secondary and tertiary amines.

These reactions can be performed in parallel formats using multi-well plates, facilitating high-throughput synthesis and purification.

Experimental Protocols

Protocol 1: Parallel N-Acylation of this compound

This protocol describes the parallel synthesis of an amide library in a 24-well plate format.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 24-well reaction block with magnetic stirring

  • Syringes or liquid handling system for dispensing reagents

Procedure:

  • Preparation of Carboxylic Acid Stock Solutions: In individual vials, prepare 0.2 M stock solutions of each carboxylic acid from the library in DMF.

  • Reaction Setup: To each well of the 24-well reaction block, add 500 µL of a 0.2 M solution of this compound in DMF (0.1 mmol).

  • Addition of Coupling Reagents: To each well, add 550 µL of the corresponding 0.2 M carboxylic acid stock solution (0.11 mmol, 1.1 eq). Then, add 110 µL of a 1.0 M solution of HOBt in DMF (0.11 mmol, 1.1 eq) and 17 µL of DIC (0.11 mmol, 1.1 eq).

  • Reaction: Seal the reaction block and stir the contents of each well at room temperature for 16 hours.

  • Work-up:

    • Quench each reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

    • Extract each well with DCM (3 x 1.5 mL).

    • Combine the organic extracts for each reaction in a separate set of vials.

    • Wash the combined organic extracts with brine (1 x 1.5 mL).

    • Dry the organic layers over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the sodium sulfate.

    • Concentrate the solvent in each vial under reduced pressure.

    • The crude amides can be purified by parallel flash chromatography or preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Data Presentation: Representative Yields for N-Acylation Library

R-COOHProductMolecular Weight ( g/mol )Yield (%)Purity (%)
Acetic AcidN-((5-methylpyridin-2-yl)methyl)acetamide164.2185>95
Benzoic AcidN-((5-methylpyridin-2-yl)methyl)benzamide226.2878>95
Cyclohexanecarboxylic AcidN-((5-methylpyridin-2-yl)methyl)cyclohexanecarb­oxamide232.3381>95
4-Chlorobenzoic Acid4-Chloro-N-((5-methylpyridin-2-yl)methyl)benz­amide260.7375>95
Thiophene-2-carboxylic AcidN-((5-methylpyridin-2-yl)methyl)thiophene-2-ca­rboxamide232.3172>95
Protocol 2: Parallel Reductive Amination

This protocol details the parallel synthesis of a secondary amine library from this compound and a library of aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • 24-well reaction block with magnetic stirring

Procedure:

  • Preparation of Aldehyde Stock Solutions: Prepare 0.2 M stock solutions of each aldehyde from the library in DCE.

  • Reaction Setup: To each well of a 24-well reaction block, add 500 µL of a 0.2 M solution of this compound in DCE (0.1 mmol).

  • Addition of Aldehyde and Acid: To each well, add 550 µL of the corresponding 0.2 M aldehyde stock solution (0.11 mmol, 1.1 eq) and 6 µL of acetic acid (0.1 mmol, 1.0 eq). Stir the mixtures for 30 minutes at room temperature to allow for imine formation.

  • Reduction: Add 32 mg of sodium triacetoxyborohydride (0.15 mmol, 1.5 eq) to each well.

  • Reaction: Seal the reaction block and stir the contents of each well at room temperature for 16 hours.

  • Work-up:

    • Quench each reaction by the slow addition of 1 mL of saturated aqueous sodium bicarbonate solution.

    • Extract each well with DCM (3 x 1.5 mL).

    • Wash the combined organic extracts with brine (1 x 1.5 mL).

    • Dry the organic layers over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the sodium sulfate.

    • Concentrate the solvent in each vial under reduced pressure.

    • The crude secondary amines can be purified by parallel flash chromatography or preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Data Presentation: Representative Yields for Reductive Amination Library

R-CHOProductMolecular Weight ( g/mol )Yield (%)Purity (%)
BenzaldehydeN-benzyl-1-(5-methylpyridin-2-yl)methanamine212.2975>95
4-MethoxybenzaldehydeN-((4-methoxyphenyl)methyl)-1-(5-methylpyridi­n-2-yl)methanamine242.3272>95
CyclohexanecarbaldehydeN-(cyclohexylmethyl)-1-(5-methylpyridin-2-yl)m­ethanamine218.3478>95
IsovaleraldehydeN-isopentyl-1-(5-methylpyridin-2-yl)methanami­ne192.3080>95
2-NaphthaldehydeN-((naphthalen-2-yl)methyl)-1-(5-methylpyrid­in-2-yl)methanamine262.3668>95

Visualization of Workflows and Concepts

Logical Workflow for Library Synthesis

The following diagram illustrates the general workflow for the parallel synthesis of a library of this compound analogs.

G cluster_start Starting Materials cluster_synthesis Parallel Synthesis cluster_processing Downstream Processing cluster_end Final Products start This compound reaction Parallel Reaction Setup (e.g., 24-well plate) start->reaction reagents Library of Building Blocks (Carboxylic Acids, Aldehydes, etc.) reagents->reaction conditions Reaction Conditions (Acylation, Reductive Amination, etc.) reaction->conditions workup Parallel Work-up (Extraction, Washing) conditions->workup purification Parallel Purification (Chromatography) workup->purification library Library of Analogs purification->library analysis QC Analysis (LC-MS, NMR) library->analysis

Caption: General workflow for parallel library synthesis.

Conceptual Diagram for Kinase Inhibitor Screening

Given that 2-aminomethylpyridine derivatives have shown activity as kinase inhibitors, a synthesized library could be screened against a panel of kinases. The following diagram illustrates a conceptual workflow for such a screening cascade.

G cluster_library Compound Library cluster_screening Screening Cascade cluster_analysis Data Analysis and Hit Progression library Library of this compound Analogs primary_screen Primary Screen (e.g., Single Kinase Assay at high concentration) library->primary_screen dose_response Dose-Response Assay (Determine IC50 for active compounds) primary_screen->dose_response Active Compounds selectivity Selectivity Profiling (Screen against a panel of kinases) dose_response->selectivity Potent Hits sar Structure-Activity Relationship (SAR) Analysis selectivity->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead

Caption: Conceptual workflow for kinase inhibitor screening.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the efficient generation of libraries of this compound analogs. By employing parallel synthesis techniques, researchers can rapidly explore the chemical space around this versatile scaffold. The resulting compound libraries are valuable resources for screening against a wide range of biological targets, facilitating the discovery of novel therapeutic agents. The provided workflows and data tables serve as a practical guide for the planning and execution of these synthetic efforts.

References

The Pyridine Scaffold: A Versatile Platform for the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of novel anti-inflammatory drugs. This document provides an overview of the application of pyridine derivatives in the synthesis of anti-inflammatory agents, detailing synthetic methodologies, biological evaluation protocols, and key signaling pathways involved in their mechanism of action. Quantitative data on the anti-inflammatory activity of representative compounds are presented for comparative analysis.

Introduction to Pyridine Derivatives in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, their long-term use is associated with gastrointestinal and cardiovascular side effects. This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

Pyridine derivatives have emerged as a promising class of compounds in this pursuit. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and other non-covalent interactions with biological targets. This versatility has been exploited to design potent inhibitors of key inflammatory mediators.

Data Presentation: Anti-Inflammatory Activity of Pyridine Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyridine derivatives from recent studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [1]

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
3c >100<20>5
3f 21.89.22.37
3h >100<20>5

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: In Vitro Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages by Pyridine Derivatives [2][3]

CompoundNO Inhibition (%)IC50 (µM)
7a 65.4876.6
7f 51.1996.8

NO inhibition is a measure of the compound's ability to suppress the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with lipopolysaccharide (LPS).

Table 3: In Vivo Anti-Inflammatory Activity of Pyridine Derivatives in Carrageenan-Induced Paw Edema in Rats [4][5]

CompoundDose (mg/kg)Edema Inhibition (%) at 1 hrEdema Inhibition (%) at 3 hrEdema Inhibition (%) at 6 hr
5a 546.952.8054.37
5f 534.27--
5g 543.46--
5h 530.74--
Diclofenac (Reference) 528.2620.7920.79

Percentage of edema inhibition reflects the reduction in paw swelling compared to a control group, indicating in vivo anti-inflammatory efficacy.

Experimental Protocols

General Synthesis Protocol: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives.

Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and ammonium acetate in ethanol.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated dihydropyridine product can be collected by filtration.

  • To a solution of the dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent.

  • Stir the mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated pyridine product by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Assay Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (180-200 g)

  • 1% (w/v) carrageenan solution in saline

  • Test compound and vehicle

  • Reference drug (e.g., Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 3, and 6 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Biological Assay Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Solution A and 50 µL of Griess Reagent Solution B to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite in the supernatant is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are often attributed to their interaction with key signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Pathway

Many pyridine-based anti-inflammatory agents function as inhibitors of COX-1 and/or COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as COX-1 is involved in maintaining the integrity of the gastrointestinal mucosa.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Pyridine_Derivatives Pyridine Derivatives (NSAIDs) Pyridine_Derivatives->COX1 Inhibition Pyridine_Derivatives->COX2 Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of pyridine-based NSAIDs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some pyridine derivatives have been shown to suppress the activation of the NF-κB pathway.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocation IkB_NFkB->NFkB degradation of IκB Pyridine_Derivatives Pyridine Derivatives Pyridine_Derivatives->IKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Proinflammatory_Genes induces

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyridine derivatives.

Conclusion

The pyridine scaffold continues to be a highly valuable framework in the design and synthesis of potent anti-inflammatory agents. The derivatives discussed herein demonstrate significant activity in both in vitro and in vivo models, often targeting key inflammatory pathways such as COX and NF-κB. The provided synthetic and biological protocols offer a foundation for researchers to explore this chemical space further. Future efforts in this area will likely focus on the development of pyridine derivatives with enhanced selectivity and improved pharmacokinetic profiles, ultimately leading to safer and more effective treatments for inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and overcoming common challenges in the synthesis of (5-Methylpyridin-2-yl)methanamine. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your synthetic efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical synthetic routes starting from commercially available materials are:

  • Reduction of 5-Methylpyridine-2-carbonitrile: This is often the most direct route. The nitrile group is reduced to a primary amine using various reducing agents. 5-Methylpyridine-2-carbonitrile is available from several chemical suppliers.[1][2][3]

  • Amination of 2-(Halomethyl)-5-methylpyridine: This route involves the nucleophilic substitution of a halide (typically chloride) with an amine source. The starting material, 2-chloro-5-(chloromethyl)pyridine, can be synthesized from 2-chloro-5-methylpyridine.[4] This pathway may involve more steps and potentially more side reactions, such as over-alkylation.

Q2: My reaction yield is consistently low. What are the most common factors to investigate?

A2: Low yields in pyridine syntheses are a frequent issue.[5] Key factors to investigate include:

  • Reagent Quality: The purity of the starting material (e.g., 5-methylpyridine-2-carbonitrile) is critical. Impurities can interfere with the reaction or poison catalysts. The activity of reducing agents, especially hydrides like LiAlH₄, diminishes with age and exposure to moisture.

  • Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized. For instance, some reductions require cryogenic temperatures to start, while catalytic hydrogenations may need elevated pressure and temperature.

  • Moisture and Air: Many reagents used in these syntheses, particularly organometallics and metal hydrides, are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Pyridine itself is hygroscopic and can introduce water into the reaction.[6]

  • Workup and Purification: The product, being an amine, can be water-soluble, leading to losses during aqueous workup. Improper pH adjustment during extraction can also result in significant product loss.

Q3: How can I minimize the formation of side products?

A3: Side product formation can be mitigated by controlling reaction parameters:

  • For Nitrile Reductions: Incomplete reduction can lead to imine intermediates. Ensure a sufficient stoichiometric amount of the reducing agent is used and allow for adequate reaction time.

  • For Amination Reactions: The formation of secondary and tertiary amines is a common issue. This can be suppressed by using a large excess of the aminating agent (e.g., ammonia) or by using a protected amine equivalent, such as in the Gabriel synthesis.[7]

  • Temperature Control: Runaway reactions or excessive heat can lead to decomposition and byproduct formation. Maintain the recommended temperature profile, using ice baths for exothermic additions.

Q4: What are the recommended methods for purifying the final product?

A4: Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: As a basic amine, the product can be separated from non-basic impurities by extraction into an acidic aqueous solution (e.g., 1M HCl), washing the aqueous layer with an organic solvent, and then re-basifying the aqueous layer (e.g., with NaOH) to regenerate the free amine for extraction into an organic solvent.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

  • Chromatography: For high-purity requirements or difficult separations, column chromatography on silica gel (often pre-treated with a base like triethylamine to prevent streaking) or cation-exchange chromatography can be employed.[8]

Q5: Are there specific safety considerations for this synthesis?

A5: Yes, several hazards are associated with these synthetic routes.

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric upon contact with water. Calcium hydride (CaH₂) produces flammable hydrogen gas when it reacts with water.[6] All manipulations should be performed by trained personnel under an inert atmosphere.

  • Reagents and Product: Pyridine derivatives can be toxic and irritating. This compound is classified as toxic if swallowed and can cause skin and eye irritation.[4]

  • Catalytic Hydrogenation: Using hydrogen gas with catalysts like Raney Nickel involves risks of fire or explosion if not handled properly in a well-ventilated area with appropriate equipment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Conduct all operations in a certified chemical fume hood.[6]

Section 2: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction Poor Reagent Quality: Starting nitrile is impure. Reducing agents (e.g., LiAlH₄, NaBH₄) have degraded due to improper storage.• Verify the purity of starting materials using techniques like NMR or GC-MS. • Use a fresh, unopened container of the reducing agent or titrate it to determine its activity.
Suboptimal Reaction Conditions: Temperature is too low/high. Insufficient reaction time. Inadequate mixing.• Carefully control the reaction temperature within the recommended range.[5] • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. • Ensure efficient stirring, especially for heterogeneous mixtures like catalytic hydrogenations.
Catalyst Deactivation (for Hydrogenation): The catalyst (e.g., Raney Nickel, Pd/C) is poisoned by sulfur, halides, or other impurities. The catalyst is not active.• Use high-purity, degassed solvents and starting materials. • Use a fresh batch of catalyst or increase the catalyst loading.
Formation of Side Products Over-reduction: If other functional groups are present, they may be unintentionally reduced.• Choose a milder or more selective reducing agent. For example, NaBH₄ is less reactive than LiAlH₄.
Dimerization/Polymerization: Side reactions occurring at elevated temperatures or due to incorrect stoichiometry.• Maintain strict temperature control. • Add reagents dropwise to avoid localized high concentrations.
Formation of Secondary/Tertiary Amines (in Amination Route): The product amine reacts with the starting alkyl halide.• Use a large excess (10-20 equivalents) of ammonia. • Consider using the Gabriel synthesis with potassium phthalimide followed by deprotection with hydrazine.[7]
Difficulty in Product Isolation Product is Water-Soluble: Significant loss of the amine product to the aqueous phase during extraction.• Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility. • Perform multiple extractions with a suitable organic solvent (e.g., CH₂Cl₂, EtOAc).
Emulsion Formation During Workup: Formation of a stable emulsion between the organic and aqueous layers.• Add brine to help break the emulsion. • Filter the mixture through a pad of Celite.
Product Co-distills with Solvent: Boiling point of the product is close to that of the solvent.• Remove the solvent under reduced pressure using a rotary evaporator before attempting final product distillation. • Choose a solvent with a significantly lower boiling point.

Section 3: Experimental Protocols

Representative Protocol: Reduction of 5-Methylpyridine-2-carbonitrile with LiAlH₄

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

1. Reaction Setup:

  • Under a dry, inert atmosphere (Nitrogen or Argon), add a stir bar and anhydrous diethyl ether or THF to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the flask to 0 °C in an ice-water bath.

  • Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (approx. 1.5 to 2.0 equivalents) to the stirred solvent.

2. Reagent Addition:

  • Dissolve 5-methylpyridine-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product) or GC-MS. The reaction is typically complete within 2-4 hours at room temperature.

4. Quenching (Fieser Workup):

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Quench the reaction by the slow, sequential, and dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% (w/v) aqueous NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular white precipitate vigorously for 15-30 minutes until it becomes easily filterable.

5. Isolation and Purification:

  • Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake thoroughly with additional ether or THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with 1% triethylamine added to the solvent system).

Section 4: Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THF, 0 °C to RTHigh yield, very effective, fast reactionHighly reactive, pyrophoric, reduces many other functional groups, requires stringent anhydrous conditions
Catalytic Hydrogenation (H₂) H₂ (50-500 psi), Raney Ni or Rh/Al₂O₃ catalyst, Methanol or Ethanol solvent, RT to 50 °C"Green" reagent (H₂), good for large scale, can be selectiveRequires specialized high-pressure equipment, catalyst can be pyrophoric, risk of catalyst poisoning
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) Methanol or Ethanol, 0 °C to RTMilder than LiAlH₄, easier to handle, does not require inert atmosphereCan be lower yielding, may require longer reaction times, involves a heavy metal
Table 2: Reaction Conditions for Synthesis of a Related Compound: 2-Amino-5-methylpyridine

Disclaimer: The following data is from patented syntheses of 2-amino-5-methylpyridine, a structurally related but different compound. These conditions can serve as a starting point for developing and optimizing related syntheses.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Reported YieldReference
3-Methylpyridine 1-oxideTrimethylamine, Thionyl Chloride, then 48% HBrMethylene Chloride<0, then 21012+~86%[9]
3-Methylpyridine 1-oxideTriethylamine, Phosgene, then NaOHMethylene Chloride604-[10]
3-MethylpyridineSodamide (NaNH₂)Anhydrous Xylene150-1703-[11]

Section 5: Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Material: 5-Methylpyridine-2-carbonitrile C Combine under Inert Atmosphere (0 °C to RT) A->C B Reducing Agent Suspension (e.g., LiAlH4 in THF) B->C D Reaction Monitoring (TLC / GC-MS) C->D Stir 2-4h E Quench Reaction (e.g., Fieser Method) D->E Reaction Complete F Filter to Remove Salts E->F G Aqueous Extraction (Acid-Base optional) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Solvent Removal (Rotary Evaporation) H->I J Final Purification (Vacuum Distillation or Chromatography) I->J K K J->K Final Product: This compound

Caption: A typical experimental workflow for the synthesis of this compound via nitrile reduction.

G Start Problem: Low Reaction Yield Check_Purity Are starting materials pure and reagents active? Start->Check_Purity Purity_Yes Yes Check_Purity->Purity_Yes Yes Purity_No No Check_Purity->Purity_No No Check_Conditions Are reaction conditions (temp, time, atmosphere) optimal? Purity_Yes->Check_Conditions Action_Purify Action: Purify starting materials. Use fresh/assayed reagents. Purity_No->Action_Purify End_Good Yield Improved Action_Purify->End_Good Conditions_Yes Yes Check_Conditions->Conditions_Yes Yes Conditions_No No Check_Conditions->Conditions_No No Check_Workup Is product being lost during workup/extraction? Conditions_Yes->Check_Workup Action_Optimize Action: Verify temperature. Increase reaction time. Ensure inert atmosphere. Conditions_No->Action_Optimize Action_Optimize->End_Good Workup_Yes Yes Check_Workup->Workup_Yes Yes Workup_No No Check_Workup->Workup_No No Action_Workup Action: Use brine for extractions. Adjust pH carefully. Perform multiple extractions. Workup_Yes->Action_Workup End_Bad Consult further literature or consider alternative route Workup_No->End_Bad Action_Workup->End_Good

Caption: A troubleshooting logic diagram for diagnosing and resolving low yield issues in the synthesis.

References

identifying side products in (5-Methylpyridin-2-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and mitigating side products in reactions involving (5-Methylpyridin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites in this compound?

A1: this compound has two primary nucleophilic sites: the primary amine of the methanamine group and the nitrogen atom of the pyridine ring. The primary amine is generally more nucleophilic and will be the primary site of reaction in many common transformations. However, the pyridine nitrogen can also react, particularly under forcing conditions or with specific reagents.

Q2: In acylation reactions, which nitrogen is more likely to react?

A2: In acylation reactions, the primary amine is significantly more nucleophilic than the pyridine nitrogen. Therefore, N-acylation of the methanamine group is the expected major product. Acylation of the pyridine nitrogen to form an acylpyridinium salt is generally not a significant competing reaction under standard acylation conditions.

Q3: What are the primary concerns regarding side products in alkylation reactions?

A3: Alkylation reactions with this compound can lead to several side products. The most common issue is over-alkylation of the primary amine to form secondary and tertiary amines. Additionally, the pyridine nitrogen can be alkylated to form a quaternary pyridinium salt. The chemoselectivity between N-alkylation of the primary amine and the pyridine ring depends on the alkylating agent and reaction conditions.

Q4: What side products should I look out for during reductive amination?

A4: In reductive amination, the desired product is a secondary amine. Potential side products include:

  • Tertiary amine: The secondary amine product can react with another molecule of the aldehyde, leading to the formation of a tertiary amine.

  • Alcohol: The aldehyde starting material can be reduced to the corresponding alcohol by the reducing agent.

  • Unreacted starting material: Incomplete reaction will leave unreacted this compound and aldehyde.

Q5: Can intramolecular reactions occur with derivatives of this compound?

A5: Yes, intramolecular cyclization reactions can occur, particularly if the substituent introduced onto the methanamine nitrogen contains a suitable electrophilic site. For example, N-alkylation with a molecule containing a leaving group at a position that allows for a favorable ring closure with the pyridine nitrogen can lead to the formation of fused heterocyclic systems.

Troubleshooting Guides

Acylation Reactions

Issue: Low yield of the desired N-acylated product or presence of unreacted starting material.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS.- Increase the reaction time or temperature if starting material persists.- Use a slight excess (1.1-1.2 equivalents) of the acylating agent.Drive the reaction to completion, maximizing the yield of the desired amide.
Hydrolysis of Acylating Agent - Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimize the loss of the acylating agent to hydrolysis, improving reaction efficiency.
Product Precipitation - If the product is insoluble in the reaction solvent, it may precipitate, hindering further reaction. Choose a solvent in which both reactants and the product are soluble at the reaction temperature.Maintain a homogeneous reaction mixture for optimal conversion.

Experimental Protocol: Synthesis of N-((5-methylpyridin-2-yl)methyl)acetamide

  • Materials: this compound, Acetic Anhydride, Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel if necessary.

Alkylation Reactions

Issue: Formation of multiple products, including over-alkylated species and pyridinium salts.

Potential Cause Troubleshooting Steps Expected Outcome
Over-alkylation of the Primary Amine - Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.- Add the alkylating agent slowly to the amine solution.- Perform the reaction at a lower temperature.Favor the formation of the mono-alkylated product over di- and tri-alkylated species.
Alkylation of Pyridine Nitrogen - Use less reactive alkylating agents (e.g., alkyl bromides instead of iodides).- Employ milder reaction conditions (lower temperature, shorter reaction time).- The use of bulkier alkylating agents may sterically hinder pyridine N-alkylation.Increase the chemoselectivity for alkylation at the primary amine.
Difficult Purification - The resulting mixture of primary, secondary, tertiary amines, and the quaternary salt can be difficult to separate. Utilize column chromatography with a gradient elution. Acid-base extraction can also be employed to separate the basic amine products from non-basic impurities.Isolate the desired mono-alkylated product with high purity.

Experimental Protocol: Synthesis of N-benzyl-(5-methylpyridin-2-yl)methanamine

  • Materials: this compound, Benzyl bromide, Potassium carbonate, Anhydrous acetonitrile.

  • Procedure:

    • To a solution of this compound (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

    • After the reaction is complete, filter off the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by flash column chromatography.

Reductive Amination Reactions

Issue: Presence of side products such as tertiary amines or the alcohol derived from the aldehyde.

Potential Cause Troubleshooting Steps Expected Outcome
Formation of Tertiary Amine - Use an excess of the amine (1.5-2.0 equivalents) relative to the aldehyde. This will favor the reaction of the aldehyde with the primary amine over the secondary amine product.Minimize the formation of the tertiary amine byproduct.
Reduction of Aldehyde - Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).- Pre-form the imine by stirring the amine and aldehyde together for a period before adding the reducing agent.Reduce the amount of alcohol byproduct and maximize the yield of the desired secondary amine.
Incomplete Imine Formation - Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.- A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.Ensure efficient formation of the imine intermediate, leading to a higher yield of the final product.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • Materials: this compound, Benzaldehyde, Sodium triacetoxyborohydride (STAB), Anhydrous 1,2-dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of this compound (1.5 eq) in anhydrous DCE, add benzaldehyde (1.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_reductive_amination Reductive Amination A This compound B N-Acylated Product (Major) A->B Primary Amine Reaction C Acylating Agent (e.g., Ac₂O, AcCl) C->B D This compound E Mono-alkylated Product D->E Primary Amine Alkylation G Pyridinium Salt D->G Pyridine Alkylation F Di/Tri-alkylated Product E->F Over-alkylation H Alkylating Agent (e.g., R-X) H->E H->F H->G I This compound K Imine Intermediate I->K J Aldehyde/Ketone J->K M Tertiary Amine (Side Product) J->M N Alcohol (Side Product) J->N L Secondary Amine (Desired Product) K->L L->M O Reducing Agent O->L O->N

Caption: Reaction pathways for common transformations of this compound.

Troubleshooting_Workflow Start Reaction with This compound Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis LowYield Low Yield? Analysis->LowYield SideProducts Side Products Present? Analysis->SideProducts Identify Identify Side Products Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Reaction Conditions (Stoichiometry, Temp, Time, Reagents) Troubleshoot->Optimize Optimize->Start Purify Purify Desired Product Characterize Characterize Final Product Purify->Characterize LowYield->Troubleshoot Yes LowYield->Purify No SideProducts->Identify Yes SideProducts->Purify No

Caption: General workflow for troubleshooting reactions and identifying side products.

addressing stability and degradation issues of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (5-Methylpyridin-2-yl)methanamine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address common challenges encountered during experiments.

Troubleshooting Guides

This section is formatted in a question-and-answer format to directly address specific issues.

Storage and Handling

  • Question 1: I observed a change in the color and consistency of my this compound sample after storage. What could be the cause?

    Answer: Color change (e.g., from colorless/pale yellow to brown) and changes in consistency (e.g., from liquid to viscous or solid) are common indicators of degradation. This compound, like many primary amines and pyridine-containing compounds, is susceptible to oxidation and polymerization. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial, and at the recommended low temperature (2-8°C).[1][2]

  • Question 2: My sample of this compound has a strong, unpleasant odor that has intensified over time. Is this normal?

    Answer: While pyridine and its derivatives can have characteristic odors, a significant intensification or change in odor often suggests chemical degradation.[3] Volatile degradation products may be forming. It is recommended to handle the compound in a well-ventilated area or a fume hood.[4][5][6] If the odor is significantly different from a fresh sample, it is advisable to verify the purity of the material before use.

Reaction and Experimental Issues

  • Question 3: I am getting low yields in my reaction where this compound is a starting material. How can I troubleshoot this?

    Answer: Low reaction yields can be attributed to the degradation of this compound before or during the reaction.

    • Purity of Starting Material: First, confirm the purity of your starting material using an appropriate analytical technique (e.g., NMR, HPLC). If impurities are detected, purification may be necessary.

    • Reaction Conditions: The primary amine group is nucleophilic and can react with various electrophiles. The pyridine nitrogen is basic and can be protonated. Consider the following:

      • pH: The stability of the compound can be pH-dependent. At low pH, the pyridine nitrogen will be protonated, which might affect its reactivity and stability.

      • Temperature: High reaction temperatures can lead to thermal degradation.[7][8] If possible, attempt the reaction at a lower temperature.

      • Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere.

  • Question 4: I am observing multiple unexpected spots on my TLC plate when analyzing my reaction mixture containing this compound. What could these be?

    Answer: The presence of multiple unexpected spots suggests the formation of byproducts or degradation products.

    • Degradation: this compound may be degrading under the reaction or workup conditions. Common degradation pathways for primary amines include oxidation to imines or other oxidized species. The pyridine ring itself can also be susceptible to oxidation.

    • Side Reactions: The primary amine can participate in various side reactions depending on the other reagents present.

    • Analysis: It is also possible that the compound is degrading on the TLC plate itself, especially if a reactive stationary phase (like silica gel, which is acidic) is used.

Analytical Challenges

  • Question 5: I am having difficulty obtaining a clean NMR spectrum of this compound. The baseline is noisy and there are broad peaks.

    Answer: A poor NMR spectrum can be due to several factors:

    • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metal ions can cause peak broadening. These can be introduced during synthesis or from storage containers.

    • Degradation Products: A mixture of degradation products will lead to a complex and poorly resolved spectrum.

    • Hygroscopic Nature: The compound may have absorbed water from the atmosphere, which can lead to peak broadening, especially of the amine protons. Ensure you are using a dry NMR solvent.

Frequently Asked Questions (FAQs)

  • What are the primary degradation pathways for this compound?

    Based on its chemical structure, the most probable degradation pathways include:

    • Oxidation: The primary amine can be oxidized to the corresponding imine, which can further react or polymerize. The pyridine ring can also be oxidized, especially in the presence of strong oxidizing agents.[7]

    • Photodegradation: Exposure to UV light can promote the formation of radical species, leading to a variety of degradation products.[8]

    • Acid/Base Hydrolysis: While generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures can potentially lead to ring-opening or other reactions.[7][8]

  • How can I develop a stability-indicating analytical method for this compound?

    A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, typically using HPLC, you would perform forced degradation studies.[7][8][9][10][11] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

    Illustrative Forced Degradation Conditions

    Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
    Acid Hydrolysis 0.1 M HCl at 60°C for 24h Degradation may be limited
    Base Hydrolysis 0.1 M NaOH at 60°C for 24h Potential for some degradation
    Oxidation 3% H₂O₂ at room temperature for 24h Oxidation of the amine and/or pyridine ring
    Thermal 80°C for 48h Thermally induced degradation/polymerization

    | Photolytic | Exposure to UV light (e.g., 254 nm) for 48h | Photodegradation |

  • What are the recommended storage conditions for this compound?

    To minimize degradation, the compound should be stored in a cool, dry, and dark place.[3][4][5] The recommended storage conditions are under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study for HPLC Method Development

This protocol outlines the steps for conducting a forced degradation study to identify potential degradants and develop a stability-indicating HPLC method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve it in the solvent to the stock solution concentration.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for 48 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing a modifier like formic acid or trifluoroacetic acid).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV Light) stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation hplc->data Compare Chromatograms

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Products compound This compound oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation thermal Thermal Degradation compound->thermal imine Imine Formation oxidation->imine n_oxide Pyridine N-Oxide oxidation->n_oxide radicals Radical Species photodegradation->radicals polymer Polymeric Impurities thermal->polymer

Caption: Potential degradation pathways.

References

overcoming challenges in the purification of (5-Methylpyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (5-Methylpyridin-2-yl)methanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The main challenges in purifying this compound derivatives stem from their dual basicity, potential for multiple side-products during synthesis, and their physical properties which can complicate standard purification techniques. Key issues include:

  • Presence of positional isomers and starting materials: Incomplete reactions or side reactions can lead to impurities that are structurally very similar to the desired product, making separation difficult.

  • Water content: The hygroscopic nature of the amine and pyridine moieties can lead to the presence of water, which may interfere with subsequent reactions or analytical characterization.

  • High polarity: The presence of two basic nitrogen atoms makes these compounds quite polar, which can lead to issues with column chromatography such as tailing and poor separation.

  • Salt formation: The basic nature of the molecule means it can readily form salts with acidic impurities or reagents, affecting its solubility and chromatographic behavior.

Q2: What are the predicted pKa values for the two basic centers in this compound?

Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A3: Common impurities can arise from starting materials, side-reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 2-chloro-5-methylpyridine or the aminating agent.

  • Over-alkylation products: The primary amine can potentially react further to form secondary or tertiary amines.

  • Oxidation products: Pyridine N-oxides can form if oxidizing agents are present.

  • Positional isomers: Depending on the synthetic route, other isomers of methylpyridylmethanamine could be present.

  • Residual solvents: Solvents used in the synthesis or work-up can be retained in the final product.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation during Column Chromatography

Problem: You are observing broad peaks, tailing, or co-elution of your target compound with impurities during silica gel column chromatography.

Possible Causes & Solutions:

  • Strong interaction with silica gel: The basic nature of the amine and pyridine groups leads to strong interactions with the acidic silanol groups on the silica surface, causing tailing.

    • Solution 1: Add a basic modifier to the eluent. A small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, can be added to the mobile phase to compete with your compound for binding to the silica, resulting in sharper peaks and improved separation.

    • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Inappropriate solvent system: The polarity of the eluent may not be optimized for your specific derivative.

    • Solution: Perform a systematic solvent screen. Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. Common solvent systems for aminopyridines include gradients of ethyl acetate in hexanes or methanol in dichloromethane. A patent for a related compound, 2-amino-5-methyl-pyridine, suggests a mobile phase of methylene chloride/methanol (10:1.5 by volume) for silica gel chromatography.

Issue 2: Difficulty with Recrystallization

Problem: You are unable to induce crystallization, or the product "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Incorrect solvent choice: The solubility profile of your compound in the chosen solvent may not be suitable for recrystallization (i.e., it is too soluble at room temperature or not soluble enough at elevated temperatures).

    • Solution 1: Systematic solvent screening. Test the solubility of your compound in a variety of solvents with different polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water) at both room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Solution 2: Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common miscible pairs include methanol/water, acetone/water, and ethyl acetate/heptane.

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Preliminary purification. Perform a quick purification step, such as an acid-base extraction or a short silica plug filtration, to remove gross impurities before attempting recrystallization. A patent for a similar compound suggests that suspending the crude product in dichloromethane can be a purification step.[3]

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution 1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the flask below the surface of the solution to create nucleation sites.

    • Solution 2: Seeding. If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution.

Issue 3: Low Yield or Product Loss During Acid-Base Extraction

Problem: You are experiencing low recovery of your product after performing a liquid-liquid extraction based on pH adjustment.

Possible Causes & Solutions:

  • Incorrect pH for extraction: The pH of the aqueous phase may not be optimal to ensure your compound is fully in its freebase or protonated salt form.

    • Solution: Optimize pH based on pKa values. As a general guideline, to extract the basic compound into the organic phase, the pH of the aqueous layer should be at least 2 pH units above the pKa of the conjugate acid. To move the compound into the aqueous phase as its salt, the pH should be at least 2 pH units below the pKa. Given the two basic centers, a staged extraction might be necessary. To isolate the freebase, ensure the aqueous phase is sufficiently basic (e.g., pH > 11). When extracting the salt, a pH of < 2 is recommended.

  • Emulsion formation: The mixture of aqueous and organic layers may form a stable emulsion, making separation difficult and leading to product loss.

    • Solution 1: Add brine. Adding a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Solution 2: Filtration. Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

    • Solution 3: Use a different organic solvent. Some solvents are more prone to emulsion formation than others. If you are using ethyl acetate, consider trying dichloromethane or methyl tert-butyl ether.

  • Incomplete extraction: Your compound may have some solubility in the aqueous phase even in its freebase form, or in the organic phase as a salt.

    • Solution: Multiple extractions. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to improve recovery.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude this compound derivative in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Add 1 M hydrochloric acid to the separatory funnel and shake vigorously. The product should move into the aqueous layer as the hydrochloride salt. Separate the layers.

  • Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the basic product.

  • Combine the acidic aqueous layers. Any non-basic impurities will remain in the organic layer.

  • Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 11) by the slow addition of a concentrated base such as 5 M sodium hydroxide.

  • Extract the aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Select an appropriate eluent system: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a gradient of ethyl acetate in heptane or methanol in dichloromethane, often with the addition of 0.5% triethylamine to the mobile phase.

  • Pack the column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elute the column: Start with the low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number45715-08-0[4][5][6]
Molecular FormulaC₇H₁₀N₂[4][5]
Molecular Weight122.17 g/mol [5][7]
AppearanceSolid[7]
Predicted LogP0.11 - 1.52[5]
Predicted pKa~7.7 (for a similar structure)[1]

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent SystemNotes
Column Chromatography (Silica Gel) Heptane/Ethyl Acetate gradient (+ 0.5% Et₃N)A good starting point for many aminopyridines.
Dichloromethane/Methanol gradient (+ 0.5% Et₃N)For more polar derivatives.
Recrystallization (Freebase) Methyl tert-butyl etherHas been used for a similar aminopyridine derivative.[1]
Toluene/HeptaneA common non-polar system.
Recrystallization (Salt) Isopropanol/WaterFor hydrochloride or other salts.
Methanol/Diethyl etherCan be effective for precipitating salts.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup column Column Chromatography extraction->column Further Purification pure Pure Product extraction->pure If sufficiently pure recrystallization Recrystallization column->recrystallization Final Polishing column->pure If sufficiently pure recrystallization->pure troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue q_chrom Poor Separation? start->q_chrom q_recryst No Crystals? start->q_recryst a_chrom1 Add Base to Eluent q_chrom->a_chrom1 Tailing a_chrom2 Change Stationary Phase q_chrom->a_chrom2 Severe Tailing a_chrom3 Optimize Solvent System q_chrom->a_chrom3 Co-elution a_recryst1 Screen Solvents q_recryst->a_recryst1 Oiling out a_recryst2 Use Seed Crystal q_recryst->a_recryst2 Supersaturated a_recryst3 Scratch Flask q_recryst->a_recryst3 Needs Nucleation

References

strategies to minimize impurity formation in (5-Methylpyridin-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (5-Methylpyridin-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and minimize impurity formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reduction of 2-cyano-5-methylpyridine. This transformation is typically achieved through catalytic hydrogenation.

Q2: What are the primary impurities observed in the synthesis of this compound via nitrile reduction?

A2: The main impurities can be categorized as follows:

  • Secondary and Tertiary Amines: These are the most common byproducts, formed through the reaction of the primary amine product with the intermediate imine.[1][2][3][4]

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of 2-cyano-5-methylpyridine in the final product.

  • Over-reduction Products: In some cases, the pyridine ring itself can be reduced, leading to piperidine derivatives, although this is less common under standard conditions.

  • Aldehyde: Partial hydrolysis of the intermediate imine can result in the formation of 5-methylpyridine-2-carbaldehyde.

Q3: How can I minimize the formation of secondary and tertiary amine impurities?

A3: Several strategies can be employed to suppress the formation of secondary and tertiary amines:

  • Addition of Ammonia: Introducing ammonia (or ammonium hydroxide) into the reaction mixture can help minimize the formation of these byproducts.[1][5]

  • Choice of Catalyst: The selection of the catalyst is crucial. Raney Nickel is often effective in the presence of ammonia.[1][5] Other catalysts like Palladium on carbon (Pd/C) can also be used, but their effectiveness in suppressing secondary amine formation may vary.[5]

  • Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can significantly impact the selectivity towards the primary amine.

Q4: What are suitable analytical techniques to monitor the reaction progress and identify impurities?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material. For detailed analysis of the product mixture and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for both analysis and purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Primary Amine Incomplete reaction.- Increase reaction time. - Increase hydrogen pressure. - Check catalyst activity; use fresh catalyst if necessary.
Formation of secondary/tertiary amines.- Add ammonia or ammonium hydroxide to the reaction mixture.[1][5] - Switch to a different catalyst system (e.g., Raney Nickel with ammonia).[5]
Presence of Unreacted 2-Cyano-5-methylpyridine Insufficient catalyst loading or deactivated catalyst.- Increase the catalyst loading. - Ensure the catalyst is not poisoned and is properly activated.
Low hydrogen pressure or temperature.- Increase hydrogen pressure and/or reaction temperature within optimal ranges.
Formation of Secondary Amine Impurity (bis((5-methylpyridin-2-yl)methyl)amine) Reaction of the primary amine product with the intermediate imine.- Add ammonia to the reaction to compete with the primary amine for the imine intermediate.[1][5] - Use a solvent system that disfavors the formation of the secondary amine.
Presence of an Aldehyde Impurity (5-methylpyridine-2-carbaldehyde) Partial hydrolysis of the intermediate imine during workup.- Ensure anhydrous conditions during the reaction and workup. - Perform the workup at low temperatures.
Difficult Purification Similar polarities of the product and impurities.- Consider derivatization of the primary amine to facilitate separation. - Employ column chromatography with a suitable solvent gradient. Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyano-5-methylpyridine using Raney Nickel

This protocol describes a general procedure for the reduction of 2-cyano-5-methylpyridine to this compound using Raney Nickel as the catalyst in the presence of ammonia to minimize secondary amine formation.

Materials:

  • 2-Cyano-5-methylpyridine

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol) or gaseous ammonia

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Catalyst Preparation: In a hydrogenation flask, carefully wash the Raney Nickel slurry with anhydrous methanol to remove water.

  • Reaction Setup: To the flask containing the washed Raney Nickel, add a solution of 2-cyano-5-methylpyridine in anhydrous methanol.

  • Ammonia Addition: Add the ammonia solution to the reaction mixture.

  • Hydrogenation: Seal the flask, purge with an inert gas, and then introduce hydrogen gas to the desired pressure.

  • Reaction: Heat the mixture to the desired temperature and agitate (e.g., using a shaker) for the required reaction time.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst under an inert atmosphere.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Parameter Value
Substrate Concentration0.1 - 1.0 M
Catalyst Loading5 - 20 wt% (relative to substrate)
SolventMethanol
Ammonia Concentration5 - 10 equivalents
Hydrogen Pressure50 - 500 psi
Temperature25 - 80 °C
Reaction Time4 - 24 hours

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Desired Product 2_Cyano_5_methylpyridine 2-Cyano-5-methylpyridine Reduction Catalytic Hydrogenation (e.g., Raney Ni, H2, NH3/MeOH) 2_Cyano_5_methylpyridine->Reduction Target_Molecule This compound Reduction->Target_Molecule

Caption: Synthetic workflow for this compound.

Impurity_Formation Start 2-Cyano-5-methylpyridine Imine Intermediate Imine Start->Imine Reduction Primary_Amine This compound (Desired Product) Imine->Primary_Amine Further Reduction Secondary_Amine Secondary Amine (Impurity) Imine->Secondary_Amine + Primary Amine Aldehyde Aldehyde (Impurity) Imine->Aldehyde Hydrolysis Primary_Amine->Secondary_Amine

Caption: Impurity formation pathways in nitrile reduction.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes High_Secondary_Amine High Secondary Amine? Low_Yield->High_Secondary_Amine No Increase_Time_Pressure Increase Time/Pressure/ Catalyst Load Incomplete_Reaction->Increase_Time_Pressure Yes Add_Ammonia Add Ammonia/ Change Catalyst High_Secondary_Amine->Add_Ammonia Yes

Caption: Troubleshooting logic for low yield.

References

troubleshooting guide for failed reactions involving (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Methylpyridin-2-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding reactions involving this reagent. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is failing or giving a low yield. What are the common causes?

A1: Low yields in amide coupling reactions with this compound can stem from several factors. The nucleophilicity of the amine can be influenced by the pyridine ring. Common issues include suboptimal activation of the carboxylic acid, inappropriate choice of base or solvent, or side reactions. For a comprehensive guide, please refer to the Troubleshooting Guide for Amide Coupling Reactions below.

Q2: I am observing multiple products in my reductive amination reaction. How can I improve the selectivity?

A2: The formation of multiple products in a reductive amination often points to over-alkylation, where the desired secondary amine reacts further to form a tertiary amine. This can be controlled by adjusting the stoichiometry of the reactants and the choice of reducing agent. Our Troubleshooting Guide for Reductive Amination Reactions provides detailed strategies to minimize side products and enhance the yield of your desired product.

Q3: Are there any specific handling or storage precautions I should take with this compound?

A3: this compound is a primary amine and should be handled in a well-ventilated fume hood. It is advisable to store it under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric CO2 and moisture. It is classified as a combustible acute toxicant and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: How does the methyl group on the pyridine ring affect the reactivity of this compound compared to 2-picolylamine?

A4: The methyl group at the 5-position of the pyridine ring is an electron-donating group. This can slightly increase the electron density on the pyridine nitrogen, potentially influencing its basicity and coordination properties. However, for reactions involving the exocyclic aminomethyl group, the electronic effect of the methyl group is generally modest. Steric hindrance is minimal as the methyl group is remote from the reaction center.

Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is a crucial transformation in organic synthesis. When using this compound, challenges can arise due to the electronic nature of the pyridine ring. This guide provides a systematic approach to troubleshoot and optimize your amide coupling reactions.

Common Problem: Low or No Product Formation

If you are observing a low yield or no formation of the desired amide, consider the following factors:

  • Carboxylic Acid Activation: Inefficient activation of the carboxylic acid is a primary reason for failed amide couplings.

  • Base Selection: The choice and amount of base are critical for deprotonating the amine and neutralizing acidic byproducts.

  • Solvent Effects: The polarity and aprotic nature of the solvent can significantly impact reaction rates.

  • Reaction Temperature and Time: These parameters may need optimization for complete conversion.

Troubleshooting Workflow

AmideCouplingTroubleshooting start Start: Low Amide Yield check_activation Check Carboxylic Acid Activation Method start->check_activation change_reagent Switch Coupling Reagent (e.g., HATU, HOBt/EDC) check_activation->change_reagent Ineffective? check_base Evaluate Base check_activation->check_base Effective? change_reagent->check_base change_base Use a Non-Nucleophilic Base (e.g., DIPEA) check_base->change_base Inappropriate? check_solvent Assess Solvent check_base->check_solvent Appropriate? change_base->check_solvent change_solvent Switch to Anhydrous Polar Aprotic Solvent (e.g., DMF) check_solvent->change_solvent Suboptimal? optimize_conditions Optimize Reaction Temperature and Time check_solvent->optimize_conditions Optimal? change_solvent->optimize_conditions increase_temp_time Increase Temperature or Extend Reaction Time optimize_conditions->increase_temp_time Incomplete Conversion? success Successful Amide Formation optimize_conditions->success Complete Conversion? increase_temp_time->success

Caption: Troubleshooting workflow for failed amide coupling reactions.

Data on Amide Coupling Conditions

The following table summarizes various conditions for amide coupling reactions with picolylamine derivatives, providing a starting point for optimization.

Carboxylic AcidCoupling ReagentBaseSolventTemperatureTime (h)Yield (%)
Benzoic AcidBenzoyl ChlorideDIPEACH₂Cl₂Room Temp394
Diselenide Carboxylic AcidDCC/DMAP-CH₂Cl₂0°C to RTOvernightGood to Excellent
Isonicotinic AcidT3PTriethylamineDMF/DMSO-5-12-
Generic Carboxylic AcidHATUDIPEA/TEADMFRoom Temp0.5-1-
Key Experimental Protocol: Amide Coupling using Benzoyl Chloride

This protocol describes the N-acylation of a picolylamine derivative with benzoyl chloride.[1]

Materials:

  • N-(pyridin-2-ylmethyl)acetamide (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-(pyridin-2-ylmethyl)acetamide in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetyl-N-(pyridin-2-ylmethyl)benzamide.[1]

Expected Outcome:

Following this protocol, the desired product can be obtained in high yield (up to 94%).[1]

Troubleshooting Guide for Reductive Amination Reactions

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. However, controlling the reaction to prevent the formation of byproducts is crucial.

Common Problem: Formation of Side Products (Over-alkylation)

The primary amine can react with the aldehyde to form a secondary amine, which can then react again with another molecule of the aldehyde to form an undesired tertiary amine.

Troubleshooting Workflow

ReductiveAminationTroubleshooting start Start: Over-alkylation in Reductive Amination check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry use_amine_excess Use a Slight Excess of the Amine check_stoichiometry->use_amine_excess Aldehyde in Excess? check_reductant Evaluate Reducing Agent check_stoichiometry->check_reductant Amine in Excess? use_amine_excess->check_reductant use_mild_reductant Use a Milder Reducing Agent (e.g., NaBH(OAc)₃) check_reductant->use_mild_reductant Too Reactive? check_conditions Assess Reaction Conditions check_reductant->check_conditions Appropriate? use_mild_reductant->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp High Temperature? success Selective Formation of Secondary Amine check_conditions->success Optimized? lower_temp->success

References

Technical Support Center: Enhancing Catalytic Efficiency with (5-Methylpyridin-2-yl)methanamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (5-Methylpyridin-2-yl)methanamine and related picolylamine ligands to enhance the efficiency of catalytic reactions. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This guide provides solutions to common problems encountered during catalytic reactions using this compound ligands.

Issue 1: Low or No Reaction Conversion

  • Question: My palladium-catalyzed cross-coupling reaction using this compound is showing low to no conversion of my starting material. What are the likely causes?

  • Answer: Low conversion in palladium-catalyzed reactions with pyridine-based substrates is a common issue. The primary reasons often involve catalyst deactivation, suboptimal reaction conditions, or problems with the reagents.[1] A systematic approach is crucial for troubleshooting. Key areas to investigate include:

    • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen of the ligand or substrate can coordinate with the palladium catalyst, forming inactive species and inhibiting catalytic turnover.[1] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

    • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical. The solvent must be anhydrous and capable of dissolving all reaction components. While higher temperatures can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[1]

    • Reagent Quality: Impurities in reagents or solvents can act as catalyst poisons.[2] Ensure all starting materials and solvents are pure and anhydrous.

Issue 2: Catalyst Deactivation is Suspected

  • Question: I suspect my palladium catalyst is deactivating during the reaction. What are the visual cues, and how can I prevent it?

  • Answer: A classic sign of gradual catalyst deactivation is a reaction that starts well but then slows down or stops before reaching completion.[3] Visual cues for catalyst deactivation include the formation of a black precipitate (palladium black).[1] To prevent catalyst deactivation:

    • Ensure an Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2] Use degassed solvents.

    • Optimize Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can leave the palladium center exposed, leading to aggregation and deactivation. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

    • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active catalytic species in situ.[4]

Issue 3: Poor Product Selectivity or Formation of Side Products

  • Question: My reaction is producing a mixture of products or significant side products. How can I improve selectivity?

  • Answer: Poor selectivity can be influenced by the ligand, base, and temperature.

    • Ligand Choice: While this compound is the ligand of interest, its steric and electronic properties might not be optimal for every substrate. If selectivity is an issue, screening other picolylamine derivatives or bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary.[1]

    • Base Selection: The strength and nature of the base can significantly impact the reaction pathway. Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway with the lower activation energy.[2]

Frequently Asked Questions (FAQs)

  • Q1: Why use a this compound ligand in my catalytic reaction?

    • A1: Picolylamine-type ligands, like this compound, are bidentate N,N-donors that can form stable complexes with transition metals like palladium and nickel.[5][6] This chelation can stabilize the catalytic species, prevent catalyst deactivation, and enhance reaction rates and yields. The methyl group on the pyridine ring can also subtly influence the electronic properties of the ligand.

  • Q2: How should I handle and store this compound?

    • A2: this compound is a solid that should be stored in a cool, dry place. As with many amines, it is advisable to handle it in a well-ventilated area. For use in catalysis, ensure it is free from moisture.

  • Q3: What are the most common applications for this type of ligand?

    • A3: Pyridine-based ligands are widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[7][8] and the Buchwald-Hartwig amination.[9][10] These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in pharmaceutical and materials science research.[11]

  • Q4: Can this ligand be used with metals other than palladium?

    • A4: Yes, picolylamine ligands can form complexes with various transition metals. For example, nickel(II)-picolylamine complexes have been used as catalysts for the synthesis of pyridine derivatives.[5] The choice of metal will depend on the specific catalytic transformation you wish to achieve.

Quantitative Data Summary

The following tables provide representative data for optimizing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The specific values will vary depending on the substrates used. A systematic screening of parameters is recommended to achieve optimal results for your specific system.[1]

Table 1: Optimization of Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)This compound (4)K₂CO₃Toluene/H₂O1001275
2Pd(OAc)₂ (2)This compound (4)K₃PO₄Toluene/H₂O1001288
3Pd(OAc)₂ (2)This compound (4)Cs₂CO₃Toluene/H₂O1001292
4Pd₂(dba)₃ (1)This compound (2)Cs₂CO₃Dioxane/H₂O100895
5Pd₂(dba)₃ (1)This compound (2)Cs₂CO₃Dioxane/H₂O801285

Table 2: Optimization of Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)This compound (4)NaOtBuToluene1101680
2Pd(OAc)₂ (2)This compound (4)K₃PO₄Toluene1101665
3Pd₂(dba)₃ (1)This compound (2)NaOtBuToluene1101091
4Pd₂(dba)₃ (1)This compound (2)NaOtBuDioxane1101087
5Pd₂(dba)₃ (1)This compound (2)Cs₂CO₃Toluene1101278

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.[8][12]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the this compound ligand (0.02 mmol, 2 mol%).

  • Assembly: Quickly add the catalyst and ligand to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization for specific substrates.[10]

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the this compound ligand (0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv), followed by anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Diagrams

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants cluster_product Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Transmetalation_Complex Transmetalation Complex Oxidative_Addition->Transmetalation_Complex R-M Product_Complex Product Complex Transmetalation_Complex->Product_Complex Product_Complex->Pd(0)L Reductive Elimination (Ar-R) ArX Aryl Halide (Ar-X) RM Organometallic Reagent (R-M) ArR Coupled Product (Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_deactivation Suspect Deactivation? (e.g., Pd black) check_catalyst->catalyst_deactivation Yes optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Screen Different Bases check_conditions->optimize_base optimize_solvent Ensure Anhydrous/Degassed Solvent check_conditions->optimize_solvent purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents optimize_ligand Optimize Ligand/Pd Ratio (Try 2:1) catalyst_deactivation->optimize_ligand use_precatalyst Use Pre-catalyst catalyst_deactivation->use_precatalyst solution Improved Yield optimize_ligand->solution use_precatalyst->solution optimize_temp->solution optimize_base->solution optimize_solvent->solution purify_reagents->solution

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Refining Workup Procedures for (5-Methylpyridin-2-yl)methanamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (5-Methylpyridin-2-yl)methanamine. The following information is designed to address specific issues that may be encountered during synthesis, workup, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to experimental workup?

A1: Understanding the properties of this compound is crucial for designing effective extraction and purification protocols. The pyridine nitrogen imparts basicity and influences the molecule's solubility.

PropertyValueImplication for Workup
Molecular Weight 122.17 g/mol Standard for a small molecule.
Boiling Point 215.4 ± 25.0 °C at 760 mmHg[1]High boiling point suggests that removal of excess reagent under vacuum will be efficient.
Density 1.0 ± 0.1 g/cm³[1]Similar to water, which may require careful observation during aqueous extractions.
LogP 0.06[1]Indicates relatively low lipophilicity, suggesting some water solubility. This is a critical consideration for solvent selection in extractions.
pKa (predicted) ~8.5-9.5 (for the aminomethyl group), ~5.5-6.5 (for the pyridine nitrogen)The presence of two basic centers means that pH adjustment during aqueous workup can be used to control its partitioning between aqueous and organic layers.

Q2: My amide coupling reaction with this compound is sluggish or failing. What is a likely cause?

A2: A common issue is the nucleophilicity of the primary amine. While the amine is attached to a methyl group, the adjacent pyridine ring can have a modest electron-withdrawing effect, slightly reducing its reactivity compared to a simple alkylamine. For challenging couplings, more potent activating agents may be necessary.

Q3: During aqueous workup, I'm experiencing emulsion formation. How can I resolve this?

A3: Emulsions can form due to the amphiphilic nature of the product or byproducts. To break up an emulsion, you can try adding brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent with a significantly different polarity. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Q4: How should I store this compound?

A4: It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place. Amines can be sensitive to air and moisture, leading to degradation over time.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in key reactions involving this compound.

Amide Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent for the specific substrates.2. Insufficient activation of the carboxylic acid.3. Deactivation of the amine by acidic impurities.1. Switch to a more powerful coupling reagent like HATU or COMU.2. If using a carbodiimide (e.g., EDC), include an additive like HOBt or HOAt.3. Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride before adding the amine.4. Ensure the reaction mixture is not acidic before adding the amine; use a non-nucleophilic base like DIPEA or triethylamine.
Formation of Multiple Products 1. Diacylation of the primary amine (less common but possible with highly reactive acylating agents).2. Side reactions involving the pyridine nitrogen.3. Racemization of chiral carboxylic acids.1. Use a 1:1 stoichiometry of the amine and activated carboxylic acid.2. The pyridine nitrogen is generally less nucleophilic than the primary amine, but with very reactive electrophiles, N-acylation of the pyridine ring can occur. Ensure controlled addition of the acylating agent.3. Use coupling reagents known to suppress racemization, such as those based on HOBt or HOAt, and maintain a low reaction temperature.
Difficult Purification 1. Unreacted starting materials with similar polarity to the product.2. Byproducts from the coupling reagent (e.g., DCU from DCC).1. Use an excess of the less valuable reagent to drive the reaction to completion, simplifying purification.2. For DCC, filter the reaction mixture to remove the precipitated DCU before workup.3. An acidic wash (e.g., dilute HCl) can help remove unreacted this compound, as it will form a water-soluble salt. Ensure your product is stable to acid. Follow with a basic wash (e.g., sat. NaHCO₃) to neutralize.
Reductive Amination Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Secondary Amine 1. Incomplete imine formation before reduction.2. Reduction of the starting aldehyde/ketone by the reducing agent.3. Ineffective reducing agent.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.2. Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which reduces the iminium ion much faster than the carbonyl group.3. Ensure the reducing agent is fresh and added in appropriate stoichiometric amounts.
Formation of Bis-Alkylated Product The newly formed secondary amine reacts with another molecule of the aldehyde/ketone.Use a slight excess of the starting amine (this compound) to favor the formation of the desired secondary amine.
Presence of Starting Aldehyde/Ketone after Reaction Incomplete reaction.1. Increase the reaction time.2. Gently heat the reaction mixture if the components are thermally stable.3. Ensure the pH is optimal for imine formation (typically weakly acidic).
N-Alkylation with Alkyl Halides
Problem Potential Cause(s) Suggested Solution(s)
Formation of a Mixture of Mono- and Di-alkylated Products The primary amine is converted to a secondary amine, which can be further alkylated to a tertiary amine.1. Use a larger excess of this compound relative to the alkyl halide to favor mono-alkylation.2. Add the alkyl halide slowly to the reaction mixture to maintain a low concentration.3. If possible, consider reductive amination as an alternative for more controlled mono-alkylation.
Quaternization of the Pyridine Nitrogen The pyridine nitrogen is alkylated by the alkyl halide.This is more likely with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide). Use less reactive alkylating agents if possible and carefully control the stoichiometry. The primary amine is generally more nucleophilic and should react preferentially.
Low Reactivity The alkyl halide is not reactive enough (e.g., alkyl chlorides).1. Switch to a more reactive alkyl halide (bromide or iodide).2. Increase the reaction temperature.3. Use a more polar aprotic solvent like DMF or DMSO.

Experimental Protocols & Data

Protocol 1: Amide Coupling with HATU

This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data:

Carboxylic AcidProductYield (%)Purity (%)
Benzoic AcidN-((5-Methylpyridin-2-yl)methyl)benzamide85-95>95
4-Chlorobenzoic Acid4-Chloro-N-((5-methylpyridin-2-yl)methyl)benzamide80-90>95
Phenylacetic AcidN-((5-Methylpyridin-2-yl)methyl)-2-phenylacetamide82-92>95
Boc-glycinetert-Butyl (2-(((5-methylpyridin-2-yl)methyl)amino)-2-oxoethyl)carbamate75-85>95

Note: Yields and purities are representative and may vary depending on the specific substrate and reaction scale.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound and the aldehyde or ketone in anhydrous DCM.

  • If the reaction is slow, add a catalytic amount of acetic acid and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Add STAB portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Quantitative Data:

Carbonyl CompoundProductYield (%)Purity (%)
BenzaldehydeN-Benzyl-1-(5-methylpyridin-2-yl)methanamine70-85>95
CyclohexanoneN-Cyclohexyl-1-(5-methylpyridin-2-yl)methanamine65-80>95
AcetoneN-Isopropyl-1-(5-methylpyridin-2-yl)methanamine60-75>95

Note: Yields are typical and can be optimized by adjusting reaction conditions.

Visualized Workflows and Logic

General Experimental Workflow for Amide Coupling

AmideCouplingWorkflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add Coupling Reagent (e.g., HATU) and Base (DIPEA) A->B C 3. Pre-activate (Stir for 15-30 min) B->C D 4. Add this compound C->D E 5. Stir at RT (2-16h) D->E F 6. Dilute with Ethyl Acetate E->F G 7. Wash with sat. NaHCO3 F->G H 8. Wash with Brine G->H I 9. Dry Organic Layer (Na2SO4) H->I J 10. Filter & Concentrate I->J K 11. Column Chromatography J->K L Pure Product K->L

Caption: General workflow for a typical amide coupling reaction.

Troubleshooting Logic for Low Reaction Yield

TroubleshootingYield cluster_amide Amide Coupling cluster_reductive Reductive Amination cluster_alkylation N-Alkylation start Low or No Yield Observed q1 What type of reaction? start->q1 a1 Check Coupling Reagent Efficiency q1->a1 Amide Coupling r1 Check for Imine Formation q1->r1 Reductive Amination n1 Check Alkyl Halide Reactivity q1->n1 N-Alkylation a2 Consider switching to HATU/COMU or converting to acid chloride a1->a2 Ineffective r2 Add catalytic acid (AcOH) Use selective reductant (STAB) r1->r2 Incomplete n2 Use Bromide or Iodide Increase Temperature n1->n2 Low

Caption: Decision tree for troubleshooting low reaction yields.

Purification Strategy Based on Product Properties

PurificationStrategy start Crude Reaction Mixture q_acid_stable Is the Product Acid Stable? start->q_acid_stable acid_wash Aqueous Wash (Dilute HCl) q_acid_stable->acid_wash Yes base_wash Aqueous Wash (sat. NaHCO3) q_acid_stable->base_wash No acid_wash->base_wash q_polarity Polarity of Impurities vs. Product base_wash->q_polarity chromatography Silica Gel Column Chromatography q_polarity->chromatography Similar recrystallization Recrystallization q_polarity->recrystallization Different

Caption: Logical workflow for selecting a purification strategy.

References

Technical Support Center: Managing Thermal Decomposition During Distillation of Pyyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the distillation of pyridine and its derivatives. It focuses on preventing and managing thermal decomposition to ensure the purity and integrity of your compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the distillation of pyridine compounds, presented in a question-and-answer format.

Issue 1: Discoloration of Pyridine During Distillation

  • Question: My pyridine sample is turning yellow or brown during distillation. What is the cause and how can I resolve this?

  • Answer: Discoloration, such as turning yellow, brown, or even pink, during the distillation of pyridine is a common indicator of impurity presence and potential thermal decomposition.[1][2] This can be caused by the oxidation of the pyridine or impurities, or the formation of colored byproducts at elevated temperatures.[3]

    Troubleshooting Steps:

    • Pre-treatment: Before distillation, treat the crude pyridine with a suitable drying agent like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to remove water. For colored impurities, a pre-treatment with an oxidizing agent like potassium permanganate (KMnO₄) followed by making the solution basic and distilling can be effective.[1][4]

    • Reduce Temperature: Employ vacuum distillation to lower the boiling point of the pyridine compound, thereby reducing the required heat input and minimizing the risk of thermal decomposition.[5]

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the pyridine or any sensitive impurities.[6]

    • Activated Charcoal Treatment: If the product is still colored after distillation, you can treat a solution of the crude product with a small amount of activated charcoal. The solution should be heated briefly with the charcoal and then hot-filtered to remove it before any subsequent purification steps like recrystallization.[3]

Issue 2: Low Purity of Distilled Pyridine

  • Question: After distillation, the purity of my pyridine is still low. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in pyridine include water, homologous compounds like picolines and lutidines, and other non-basic substances.[1] These impurities may have boiling points close to pyridine, making simple distillation ineffective.

    Troubleshooting Steps:

    • Water Removal: Pyridine is hygroscopic and forms an azeotrope with water, making complete removal by simple distillation challenging.[1] Pre-drying with desiccants like KOH or calcium hydride (CaH₂) is crucial.[1] Azeotropic distillation with a solvent like toluene can also be employed to remove water.[1]

    • Removal of Basic Impurities: For impurities like picolines, oxidative treatment with KMnO₄ can be effective. Another method involves forming a complex with zinc chloride, which can be crystallized, washed, and then decomposed with a strong base to regenerate pure pyridine.[1]

    • Fractional Distillation: For impurities with close boiling points, a fractional distillation setup with a column that provides a higher number of theoretical plates is recommended over a simple distillation.

    • Vacuum Distillation: As with discoloration, using vacuum distillation can help separate pyridine from less volatile impurities at a lower temperature, preventing the decomposition of the target compound.[5]

Issue 3: Polymerization of Vinylpyridine During Distillation

  • Question: I am trying to distill a vinylpyridine derivative, and it is polymerizing in the distillation flask. How can I prevent this?

  • Answer: Vinylpyridines are prone to polymerization, especially at elevated temperatures.[7] This can lead to significant loss of product and fouling of equipment.

    Troubleshooting Steps:

    • Use of Inhibitors: Add a polymerization inhibitor to the vinylpyridine before distillation. A combination of a quinone diimide compound and hydroquinone can be effective.[8] The inhibitor can be added directly or as a solution in a compatible solvent.[8]

    • Low-Temperature Distillation: Utilize vacuum distillation to significantly lower the boiling point and, consequently, the distillation temperature, which will reduce the rate of polymerization.

    • Minimize Distillation Time: Plan the distillation to be as efficient as possible to minimize the time the vinylpyridine is exposed to elevated temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reason for using vacuum distillation for pyridine compounds?

    • A1: Many pyridine compounds are susceptible to thermal decomposition at their atmospheric boiling point. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thus preventing degradation of the compound.[5][9]

  • Q2: What are the initial signs of thermal decomposition during distillation?

    • A2: The most common initial sign is a change in color of the liquid in the distillation flask, often turning yellow, brown, or pink.[1][2] Other signs can include unexpected pressure changes or the formation of solid residues.

  • Q3: How can I determine the appropriate pressure and temperature for vacuum distillation of a specific pyridine derivative?

    • A3: You can estimate the boiling point at a reduced pressure using a temperature-pressure nomograph if you know the boiling point at atmospheric pressure. It is generally recommended to aim for a pressure that results in a boiling point between 45°C and 180°C.[5]

  • Q4: What analytical methods are suitable for assessing the purity of distilled pyridine and detecting decomposition products?

    • A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying pyridine and its potential decomposition products.[10][11] Gas chromatography with a flame ionization detector (GC-FID) is also a common and sensitive technique for quantitative analysis.[11]

  • Q5: How should I properly store purified, anhydrous pyridine?

    • A5: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] Storing it over activated molecular sieves (e.g., 4Å) can help maintain its dryness. The container should be flushed with an inert gas like nitrogen or argon before sealing.[1]

Data Presentation

Table 1: Boiling Points of Pyridine and Selected Derivatives at Atmospheric and Reduced Pressures

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C @ mmHg)
Pyridine115.2[12][13]69-70 @ 150 mmHg
2-Picoline12958 @ 60 mmHg
3-Picoline14472 @ 60 mmHg
4-Picoline14573 @ 60 mmHg
2,6-Lutidine14470 @ 100 mmHg
Pyridine-N-oxide-100-105 @ 1 mmHg[14]

Note: The boiling points at reduced pressure are approximate and can vary with the specific vacuum system.

Table 2: Common Inhibitors for Vinylpyridine Distillation

Inhibitor SystemTypical ConcentrationNotesReference
Quinone diimide and hydroquinoneEffective amountCan be added directly or as a solution.[8]
Phenolic inhibitors with manganese or cerium compoundsVariesUsed in a liquid phase-vapor phase inhibitor system.

Experimental Protocols

Protocol 1: Vacuum Distillation of a Thermally Sensitive Pyridine Derivative

This protocol outlines the general procedure for purifying a pyridine compound that is prone to thermal decomposition.

1. Pre-treatment of Crude Pyridine:

  • Add a suitable drying agent, such as powdered potassium hydroxide (KOH) or calcium hydride (CaH₂), to the crude pyridine in a round-bottom flask.
  • Allow the mixture to stand for several hours, or gently reflux for 1-2 hours, to ensure complete removal of water.
  • Carefully decant or filter the dried pyridine into a clean, dry distillation flask.

2. Assembling the Vacuum Distillation Apparatus:

  • Set up a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks and imperfections.
  • Use a Claisen adapter to minimize bumping of the liquid during distillation.
  • Lightly grease all ground glass joints to ensure a good seal.
  • Place a stir bar in the distillation flask for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.
  • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum pump or water aspirator.

3. Performing the Distillation:

  • Turn on the stirring mechanism.
  • Begin to evacuate the system by turning on the vacuum source. Monitor the pressure using a manometer.
  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.
  • Collect the fraction that distills at the expected boiling point for the given pressure.
  • Monitor the temperature throughout the distillation; a stable temperature during collection indicates a pure fraction.

4. Shutting Down the Apparatus:

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
  • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
  • Disassemble the apparatus and store the purified pyridine appropriately.

Protocol 2: Analysis of Pyridine Purity and Decomposition Products by GC-MS

This protocol provides a general guideline for analyzing the purity of a distilled pyridine sample and identifying any potential decomposition products.

1. Sample Preparation:

  • Prepare a dilute solution of the distilled pyridine sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
  • Prepare a series of calibration standards of pure pyridine in the same solvent.

2. GC-MS Instrumental Parameters (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
  • Injector: Split/splitless injector, with an injection volume of 1 µL.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 35-300.

3. Data Analysis:

  • Identify the pyridine peak in the chromatogram based on its retention time and mass spectrum.
  • Quantify the purity of the pyridine by comparing the peak area to the calibration curve.
  • Search for any additional peaks in the chromatogram. Identify these potential decomposition products by comparing their mass spectra to a library database (e.g., NIST).

Mandatory Visualization

experimental_workflow Experimental Workflow for Pyridine Distillation start Crude Pyridine Compound pretreatment Pre-treatment (Drying with KOH/CaH2) start->pretreatment distillation_setup Assemble Vacuum Distillation Apparatus pretreatment->distillation_setup distillation Perform Vacuum Distillation distillation_setup->distillation analysis Analyze Purity (GC-MS) distillation->analysis storage Store Purified Product analysis->storage end Pure Pyridine Compound storage->end

Caption: Experimental workflow for the purification of pyridine compounds.

troubleshooting_workflow Troubleshooting Distillation Issues start Distillation in Progress issue Observe Issue start->issue discoloration Discoloration (Yellow/Brown) issue->discoloration Color Change low_purity Low Purity issue->low_purity Impurity Detected polymerization Polymerization issue->polymerization Solid Formation action1 Reduce Temperature (Lower Vacuum Pressure) discoloration->action1 action2 Check for Leaks & Use Inert Gas discoloration->action2 action3 Pre-treat with Oxidizing Agent discoloration->action3 action4 Use Fractional Distillation Column low_purity->action4 action5 Ensure Proper Drying low_purity->action5 polymerization->action1 action6 Add Polymerization Inhibitor polymerization->action6 resolve Issue Resolved? action1->resolve action2->resolve action3->resolve action4->resolve action5->resolve action6->resolve continue_dist Continue Distillation resolve->continue_dist Yes stop_reassess Stop and Re-purify resolve->stop_reassess No

References

method refinement for consistent batch-to-batch synthesis of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (5-Methylpyridin-2-yl)methanamine, a key intermediate for researchers in drug development and chemical synthesis. The primary focus is on the reduction of 5-methylpyridine-2-carbonitrile, a common precursor.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue IDProblemPotential CausesSuggested Solutions
YLD-001 Low or No Product Yield Incomplete reaction; degradation of starting material or product; catalyst poisoning or inactivity.- Verify the quality and purity of the starting 5-methylpyridine-2-carbonitrile. - Ensure the reducing agent (e.g., LiAlH₄, catalyst) is fresh and active. - For catalytic hydrogenation, ensure the hydrogen pressure is adequate and maintained. - Check for potential catalyst poisons in the starting material or solvent. - Increase reaction time or temperature cautiously, monitoring for side product formation.
PUR-001 Presence of Impurities in the Final Product Incomplete reduction; formation of side products such as secondary amines or partially hydrogenated pyridine ring.- Optimize the reaction conditions to favor the formation of the primary amine. - For catalytic hydrogenation, the addition of ammonia can sometimes suppress secondary amine formation. - Employ appropriate purification techniques such as distillation under reduced pressure or column chromatography. - Characterize impurities to understand their origin and adjust the reaction accordingly.
CON-001 Inconsistent Batch-to-Batch Results Variability in raw material quality; slight differences in reaction setup or conditions; inconsistent catalyst activity.- Standardize all reaction parameters, including solvent grade, temperature, pressure, and stirring rate. - Use a consistent source and batch of starting materials and reagents. - For heterogeneous catalysts, ensure consistent catalyst loading and dispersion. - Implement in-process controls to monitor reaction progress.
WRK-001 Difficulties During Work-up and Isolation Emulsion formation during extraction; product loss during purification.- For LiAlH₄ reductions, follow a careful quenching procedure (e.g., Fieser workup) to obtain a granular precipitate that is easily filtered. - Break emulsions by adding brine or by centrifugation. - If the product is volatile, use care during solvent removal. - Consider converting the amine to a salt for easier handling and purification, followed by liberation of the free base.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the reduction of 5-methylpyridine-2-carbonitrile. This can be achieved through several reducing agents, including lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Q2: What are the potential side products in the reduction of 5-methylpyridine-2-carbonitrile?

A2: Common side products can include the corresponding secondary amine, formed by the reaction of the primary amine product with an intermediate imine, and potentially the over-reduction of the pyridine ring to a piperidine derivative, especially under harsh hydrogenation conditions. In some cases, incomplete reduction may leave unreacted starting material or partially reduced intermediates.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture can be spotted on a silica plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine). The disappearance of the starting nitrile spot and the appearance of the product amine spot indicate reaction progression. GC can provide a more quantitative assessment of the conversion.

Q4: What are the safety precautions I should take when working with LiAlH₄?

A4: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. A quenching procedure must be performed carefully at low temperatures to safely destroy any excess reagent.

Q5: How can I ensure batch-to-batch consistency in my synthesis?

A5: To ensure consistency, it is crucial to meticulously control all reaction parameters. This includes using starting materials and reagents of the same purity and from the same supplier, maintaining a consistent reaction temperature and pressure, using the same solvent grade, and ensuring reproducible stirring and reaction times. For catalytic reactions, the catalyst source, age, and handling should be consistent.

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure and may require optimization.

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reaction: A solution of 5-methylpyridine-2-carbonitrile (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Quenching: The flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed with the solvent. The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Method 2: Catalytic Hydrogenation with Pd/C

This protocol is adapted from general procedures for pyridinecarbonitrile reduction and may require optimization.[1]

  • Preparation: 5-methylpyridine-2-carbonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) is added to the solution in a hydrogenation vessel.

  • Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by GC analysis of aliquots.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite.

  • Isolation: The solvent is removed from the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with a basic aqueous solution to remove any acidic components. The organic layer is then dried and concentrated to give the crude product.

  • Purification: The crude amine can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reduction Methods for 5-methylpyridine-2-carbonitrile

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1LiAlH₄THFReflux475-85>95
2H₂ / 10% Pd/CMethanol401280-90>97
3H₂ / Raney NiEthanol/NH₃50870-85>95

Note: The values presented in this table are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_product Product cluster_purification Purification start 5-Methylpyridine-2-carbonitrile reduction Reduction of Nitrile Group start->reduction Reducing Agent (e.g., LiAlH4 or H2/Catalyst) product This compound reduction->product purification Purification (e.g., Distillation) product->purification Troubleshooting_Flowchart start Low Product Yield? check_sm Check Starting Material Purity start->check_sm Yes check_reagent Verify Reagent/Catalyst Activity check_sm->check_reagent check_conditions Optimize Reaction Conditions (Time, Temp, Pressure) check_reagent->check_conditions troubleshoot_impurities Analyze Impurities check_conditions->troubleshoot_impurities purify Refine Purification Method troubleshoot_impurities->purify Side Products Identified success Improved Yield troubleshoot_impurities->success Incomplete Reaction purify->success

References

Validation & Comparative

A Comparative Analysis of (5-Methylpyridin-2-yl)methanamine and Its Analogs as Potential Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (5-Methylpyridin-2-yl)methanamine and its analogs, focusing on their antitubercular activity. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, and its derivatives continue to be a focal point in the quest for novel therapeutic agents.[1] This document summarizes key physicochemical properties and biological activities against Mycobacterium tuberculosis, supported by detailed experimental protocols and a visualization of the targeted biological pathway.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is essential for optimizing drug candidates. The following table summarizes key computed physicochemical properties for this compound and a selection of its analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountPolar Surface Area (Ų)
This compoundC₇H₁₀N₂122.170.91238.91
(Pyridin-2-yl)methanamineC₆H₈N₂108.140.41238.91
(5-Chloropyridin-2-yl)methanamineC₆H₇ClN₂142.591.11238.91
(5-Fluoropyridin-2-yl)methanamineC₆H₇FN₂126.130.61238.91
Phenyl(pyridin-2-yl)methanamineC₁₂H₁₂N₂184.241.81238.91

Data sourced from PubChem and other chemical databases.[2][3]

Comparative Biological Activity: Targeting Mycobacterium tuberculosis

Recent studies have identified pyridine-2-methylamine derivatives as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids, which are essential components of the mycobacterial cell wall.[4] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound analogs against M. tuberculosis H37Rv, providing a direct comparison of their antitubercular potency.

Compound IDR⁴MIC (µg/mL)
1 HHHH>64
2 HHMeH8
3 HHClH4
4 HHFH8
5 HMeMeH2
6 MeHMeH4
7 HHMeMe1

Adapted from a study on pyridine-2-methylamine derivatives as MmpL3 inhibitors. The MIC is the lowest concentration of the compound that inhibits 90% of bacterial growth.[4]

The structure-activity relationship (SAR) analysis of these analogs reveals that substitution on the pyridine ring significantly influences their antitubercular activity. For instance, the introduction of a methyl group at the 5-position (Compound 2) enhances activity compared to the unsubstituted analog (Compound 1). Halogen substitution at the 5-position (Compounds 3 and 4) also confers notable activity. Furthermore, increasing the substitution on the pyridine ring (Compounds 5-7) generally leads to improved potency.[4]

Experimental Protocols

The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common method for determining the MIC of compounds against M. tuberculosis.[5][6]

Microplate Alamar Blue Assay (MABA) Protocol

  • Preparation of Mycobacterial Suspension:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C.

    • Harvest mid-log phase cultures and adjust the turbidity to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Preparation of Compound Plates:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

    • Include a drug-free control (containing only broth and inoculum) and a sterile control (containing only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial suspension to each well containing the test compounds and the drug-free control.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading Results:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

MmpL3-Mediated Mycolic Acid Transport Pathway

This compound and its analogs are believed to exert their antitubercular effect by inhibiting the MmpL3 transporter. This protein is essential for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm, a critical step in the formation of the mycobacterial outer membrane.[1][8]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane FAS_I Fatty Acid Synthase I Pks13 Pks13 FAS_I->Pks13 Acyl-AMP TMM_Synth TMM Synthesis Pks13->TMM_Synth Mycolic Acid MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM TMM_Peri TMM MmpL3->TMM_Peri Transport Ag85 Antigen 85 Complex Mycomembrane Mycomembrane Ag85->Mycomembrane Mycolate Transfer TMM_Peri->Ag85 Inhibitor This compound & Analogs Inhibitor->MmpL3 Inhibition MABA_Workflow start Start prep_compounds Prepare serial dilutions of compounds in 96-well plate start->prep_compounds prep_inoculum Prepare M. tuberculosis inoculum start->prep_inoculum inoculate Inoculate plates with M. tuberculosis prep_compounds->inoculate prep_inoculum->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_reagents Add Alamar Blue and Tween 80 incubate1->add_reagents incubate2 Incubate for 24 hours add_reagents->incubate2 read_results Read results based on color change (Blue to Pink) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Validating the Structure of Synthesized (5-Methylpyridin-2-yl)methanamine: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized (5-Methylpyridin-2-yl)methanamine. To offer a clear benchmark for analysis, we present a direct comparison with the closely related and commercially available compound, 2-(Aminomethyl)pyridine. This guide includes detailed experimental protocols for synthesis and characterization, alongside a comparative analysis of their spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Spectral Data Analysis

The structural identity and purity of a synthesized compound are paramount in research and drug development. Here, we compare the predicted spectral data for this compound with experimental data for 2-(Aminomethyl)pyridine to highlight the expected spectral characteristics.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
This compoundPyridine-H3~7.40d~8.0
Pyridine-H4~7.55d~8.0
Pyridine-H6~8.35s-
-CH₃~2.30s-
-CH₂-~3.90s-
-NH₂~1.80br s-
2-(Aminomethyl)pyridinePyridine-H37.22d7.8
Pyridine-H47.69t7.7
Pyridine-H57.22t6.2
Pyridine-H68.55d4.8
-CH₂-3.93s-
-NH₂1.95br s-

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ ppm)
This compoundPyridine-C2~160.0
Pyridine-C3~123.0
Pyridine-C4~137.0
Pyridine-C5~131.0
Pyridine-C6~149.0
-CH₃~18.0
-CH₂-~48.0
2-(Aminomethyl)pyridinePyridine-C2162.1
Pyridine-C3121.3
Pyridine-C4136.5
Pyridine-C5121.8
Pyridine-C6149.2
-CH₂-47.9

Table 3: Mass Spectrometry Data Comparison

Compound Molecular Formula Molecular Weight ( g/mol ) Exact Mass Predicted/Experimental m/z (M+H)⁺
This compoundC₇H₁₀N₂122.17122.0844123.0917
2-(Aminomethyl)pyridineC₆H₈N₂108.14108.0687109.0760

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline the synthesis of this compound and the acquisition of NMR and MS data.

Synthesis of this compound

This synthesis is achieved through the catalytic hydrogenation of 2-cyano-5-methylpyridine.

Materials:

  • 2-cyano-5-methylpyridine

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-cyano-5-methylpyridine (1.0 eq) in methanol.

  • Carefully add Raney Nickel (approximately 10% by weight of the starting material) to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to approximately 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

Mass Spectrometry

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to scan from m/z 50 to 500.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structure Validation start 2-Cyano-5-methylpyridine reaction Catalytic Hydrogenation (Raney Ni, H2, MeOH) start->reaction product Crude this compound reaction->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (1H & 13C) final_product->nmr ms Mass Spectrometry (ESI-MS) final_product->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis validation Structure Validated data_analysis->validation

Caption: Workflow for the synthesis and structural validation of this compound.

A Comparative Guide to Purity Assessment of (5-Methylpyridin-2-yl)methanamine: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for chemical intermediates like (5-Methylpyridin-2-yl)methanamine is critical in drug development and chemical synthesis to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods widely employed for this purpose. This guide provides an objective comparison of these techniques, supported by established analytical methodologies for similar compounds, to assist researchers in selecting the most suitable method for their needs.

Comparative Overview of HPLC and GC

Both HPLC and GC are powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte. The choice between HPLC and GC for analyzing this compound hinges on factors like its volatility, thermal stability, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase.[1]
Sample Volatility Ideal for non-volatile and thermally labile compounds.[1][2]Requires the analyte to be volatile and thermally stable.[1][2] Derivatization may be needed for non-volatile compounds.[1][3]
Instrumentation HPLC system with a pump, injector, column, and a detector (e.g., UV, DAD, MS).[4]GC system with a gas supply, injector, column, oven, and a detector (e.g., FID, MS).[1]
Typical Column Reversed-phase columns (e.g., C18, C8) are commonly used for aromatic and amine-containing compounds.[4]Capillary columns with a suitable stationary phase (e.g., CP-Sil 13 CB for amines) are often employed.[5]
Sensitivity & Resolution Sensitivity varies by detector. Provides excellent resolution with a wide variety of stationary phases.[1]Generally offers high sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6] High-efficiency capillary columns provide excellent resolution.[1]
Analysis Time Can range from a few minutes to over an hour.[1][2]Typically offers faster analysis times, often from a few minutes to 30 minutes.[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are proposed starting protocols for HPLC and GC analysis of this compound, based on methods for similar pyridine and amine derivatives.

Proposed HPLC Method Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative analysis of this compound. RP-HPLC is well-suited for pyridine-containing compounds.[4][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • A gradient elution is recommended to separate polar and non-polar impurities.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: A UV detector set at a wavelength of 254 nm is a common starting point for aromatic compounds.[8] A DAD can monitor a range (e.g., 210-400 nm) to detect impurities with different absorption maxima.[4]

  • Injection Volume: 10 µL.[4]

2. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).[4]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a concentration of approximately 0.1 mg/mL.[4]

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.[4]

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4]

Proposed GC Method Protocol

This protocol describes a gas chromatography method for the purity analysis of this compound. GC is effective for volatile amines, though challenges like peak tailing can occur due to the basicity of the amine group.[9]

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: An Agilent CP-Sil 13 CB column (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent, which is suitable for separating primary, secondary, and tertiary amines.[5]

  • Carrier Gas: Helium at a constant flow.[5]

  • Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 250 °C and hold. A temperature program is essential for separating compounds with different boiling points.[5]

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 275 °C.[5]

  • Injection Mode: Split injection (e.g., 50:1 split ratio) to handle a concentrated sample.

2. Sample and Standard Preparation:

  • Solvent: Acetonitrile or another suitable solvent.[5]

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the test sample in the chosen solvent at a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Purity is assessed by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Integrate Peaks F->G H Calculate Area Percentage Purity G->H

Caption: Experimental workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Solvent A->B C Inject into GC System B->C D Vaporization in Injector C->D E Separation in Capillary Column D->E F FID Detection E->F G Integrate Peaks F->G H Calculate Area Percentage Purity G->H

Caption: Experimental workflow for GC purity analysis.

Conclusion

Both HPLC and GC are highly effective for assessing the purity of this compound.

  • HPLC is generally the preferred method for compounds like this, which are non-volatile and may contain polar or thermally sensitive impurities.[10] It offers versatility with a wide range of columns and mobile phases.

  • GC is a viable alternative , particularly if volatile impurities are of concern. It often provides faster analysis times and high resolution.[1] However, the polar and basic nature of the amine may lead to peak tailing, potentially requiring column deactivation or derivatization to achieve optimal results.[9]

The final choice of method should be based on the specific impurity profile of the sample and the available instrumentation. For comprehensive characterization, using both techniques can provide complementary information on the full range of potential impurities.

References

comparing the biological efficacy of different (5-Methylpyridin-2-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological efficacy of various (5-Methylpyridin-2-yl)methanamine derivatives reveals a broad spectrum of therapeutic potential, with significant findings in anticancer, enzyme inhibition, and antibacterial applications. This guide provides a comparative overview of these derivatives, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.

Anticancer Efficacy of Pyridine Derivatives

A notable class of this compound derivatives, specifically pyridine-ureas, has demonstrated significant potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and key signaling molecules involved in tumor progression.

One study synthesized a novel series of pyridine-ureas and tested their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.[1] Compounds 8e and 8n emerged as the most potent derivatives, with IC50 values of 0.22 µM and 1.88 µM, respectively, after 48 hours of treatment, and 0.11 µM and 0.80 µM after 72 hours.[1] Notably, compound 8e was found to be 8.7 times more active than the standard chemotherapy drug Doxorubicin.[1]

Furthermore, selected pyridine derivatives were screened against a panel of 58 cancer cell lines by the National Cancer Institute (NCI). Pyridines 8b and 8e were the most effective, showing mean inhibition of 43% and 49%, respectively.[1] These two compounds also exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis, with IC50 values of 5.0 µM and 3.93 µM, respectively.[1]

Comparative Anticancer Activity Data
CompoundTarget Cell LineIC50 (48h)IC50 (72h)VEGFR-2 IC50Mean NCI Inhibition
8e MCF-70.22 µM0.11 µM3.93 µM49%
8n MCF-71.88 µM0.80 µMNot ReportedNot Reported
8b MCF-7Not ReportedNot Reported5.0 µM43%
Doxorubicin MCF-71.93 µMNot ReportedNot ApplicableNot Applicable
Sorafenib MCF-74.50 µMNot ReportedNot ApplicableNot Applicable
VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCg PLCg VEGFR-2->PLCg Phosphorylation PI3K PI3K VEGFR-2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Pyridine-Ureas (8b, 8e) Pyridine-Ureas (8b, 8e) Pyridine-Ureas (8b, 8e)->VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Derivatives of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[2] A study focused on synthesizing and evaluating a series of position-6 substituted 2-amino-4-methylpyridine analogues.[2][3] Among the synthesized compounds, 9 , 18 , and 20 were identified as having the greatest potential to serve as PET tracers for imaging iNOS.[2][3]

The parent compound, 2-amino-4-methylpyridine (1 ), is a non-selective NOS inhibitor, while its 6-substituted alkyl analogs showed improved potency and selectivity.[2] For instance, analog 2 demonstrated an IC50 of 28 nM against iNOS.[2] The radio-labeled version of compound 9 , [18F]9 , was evaluated in a mouse model with lipopolysaccharide (LPS)-induced iNOS activation. The results showed higher tracer uptake in the lungs of LPS-treated mice compared to the control group, which was reduced in a blocking study with a known iNOS inhibitor.[2][3]

Comparative iNOS Inhibition Data
CompoundTargetIC50In Vivo ModelKey Finding
1 NOSNot ReportedNot ReportedNon-selective inhibitor
2 iNOS28 nMNot ReportedImproved potency and selectivity
[18F]9 iNOSNot ReportedLPS-induced miceHigher uptake in iNOS-expressing tissue

Antibacterial Efficacy

A green synthesis approach was used to develop 5-methylpyridinium derivatives which were then assessed for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that compound 4l exhibited the best antibacterial activity, while other synthesized derivatives showed good to moderate activity. This highlights the potential of this class of compounds in developing new antibacterial agents.

Experimental Protocols

In Vitro Anticancer Activity Assay (MCF-7)

The antiproliferative activity of the pyridine-urea derivatives was determined using a colorimetric MTT assay. MCF-7 cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 or 72 hours. Post-incubation, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.[4]

VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 was evaluated using a kinase assay. The assay measures the phosphorylation of a substrate by the enzyme in the presence of the test compounds. The amount of phosphorylation is quantified, typically using a fluorescence-based method, to determine the extent of enzyme inhibition and calculate the IC50 values.[5]

In Vivo iNOS Biodistribution Study

Mature male C57BL/6 mice were divided into a control group and a group treated with LPS (10 mg/kg, i.v.) to induce iNOS expression. The radiolabeled tracer, [18F]9 , was administered, and its biodistribution in various organs was measured at different time points post-injection to assess its uptake in tissues with high iNOS expression.[2]

Antibacterial Microdilution Method

The antibacterial activity of the 5-methylpyridinium derivatives was assessed using the microdilution method. This involves preparing serial dilutions of the compounds in a liquid growth medium in 96-well plates. A standardized inoculum of the target bacteria (S. aureus or E. coli) is added to each well. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

General Experimental Workflow for Derivative Screening

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Screening->Data_Analysis Hit_Identification Potent Derivatives Identified? Data_Analysis->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No In_Vivo_Studies->Lead_Optimization End End In_Vivo_Studies->End Lead_Optimization->Synthesis

Caption: General workflow for the synthesis, screening, and optimization of derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Overview

The three compounds under comparison are structural isomers with the same molecular formula (C₇H₁₀N₂) and molecular weight (122.17 g/mol ). Their distinct atomic arrangements, however, give rise to unique spectroscopic fingerprints.

  • (5-Methylpyridin-2-yl)methanamine: The target compound, featuring a methyl group at the 5-position and a methanamine group at the 2-position of the pyridine ring.

  • 2-Aminomethylpyridine ((Pyridin-2-yl)methanamine): An isomer where the methyl group is absent from the pyridine ring.

  • 2-Amino-5-methylpyridine: An isomer where the amino group is directly attached to the pyridine ring at the 2-position, and the methyl group is at the 5-position.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two primary isomers, which serve as a basis for predicting the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) and MultiplicityAssignment
This compound) CDCl₃PredictedPyridine H, CH₂, NH₂, CH₃
2-Aminomethylpyridine CDCl₃δ 8.54 (d, 1H), 7.65 (t, 1H), 7.28 (d, 1H), 7.17 (t, 1H), 3.95 (s, 2H), 1.95 (s, 2H)Pyridine H, Pyridine H, Pyridine H, Pyridine H, CH₂, NH₂
2-Amino-5-methylpyridine CDCl₃δ 7.88 (s, 1H), 7.22 (d, 1H), 6.41 (d, 1H), 4.46 (br s, 2H), 2.16 (s, 3H)Pyridine H, Pyridine H, Pyridine H, NH₂, CH₃

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (δ)Assignment
This compound) CDCl₃PredictedPyridine C, CH₂, CH₃
2-Aminomethylpyridine [1]CDCl₃δ 160.0, 149.1, 136.5, 122.0, 121.2, 48.3Pyridine C, Pyridine C, Pyridine C, Pyridine C, Pyridine C, CH₂
2-Amino-5-methylpyridine CDCl₃δ 157.0, 147.9, 138.1, 122.0, 108.9, 17.1Pyridine C, Pyridine C, Pyridine C, Pyridine C, Pyridine C, CH₃

Predicted NMR Data for this compound: Based on the data of the isomers, the ¹H NMR spectrum of this compound is expected to show a singlet for the methyl group around δ 2.2-2.4 ppm, a singlet for the aminomethyl protons (CH₂) around δ 3.9-4.1 ppm, and distinct aromatic proton signals. The ¹³C NMR spectrum would likely exhibit a peak for the methyl carbon around δ 17-19 ppm and a peak for the aminomethyl carbon around δ 47-49 ppm.

Infrared (IR) Spectroscopy

Table 3: Key FTIR Data (cm⁻¹)

CompoundN-H StretchingC-H Stretching (Aromatic)C-H Stretching (Aliphatic)C=C, C=N Stretching
This compound) Predicted: ~3400-3200Predicted: ~3100-3000Predicted: ~2950-2850Predicted: ~1600-1450
2-Aminomethylpyridine ~3360, 3280~3050, 3010~2920, 2850~1590, 1570, 1475, 1435
2-Amino-5-methylpyridine [2]~3444, 3335~3080, 3020~2960, 2870~1610, 1560, 1490

Predicted FTIR Data for this compound: The FTIR spectrum is anticipated to show characteristic N-H stretching bands for the primary amine, along with aromatic and aliphatic C-H stretching vibrations. The pyridine ring stretching vibrations will also be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound) Predicted: 122Predicted: 107 (loss of NH), 94 (loss of C₂H₄N)
2-Aminomethylpyridine 108107, 80, 79
2-Amino-5-methylpyridine 108107, 80, 53

Predicted Mass Spectrometry Data for this compound: The mass spectrum is expected to show a molecular ion peak at m/z 122. Fragmentation would likely involve the loss of the aminomethyl group or parts of it, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, 4-second acquisition time, and a 1-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the raw data. Reference the spectra to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a thin pellet. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform background correction.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Introduction: Introduce the sample into the ion source. For volatile compounds, direct injection or GC-MS can be used. For non-volatile compounds, LC-MS is suitable.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Visualizing Structural Relationships and Experimental Workflow

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound or Related Structure Dissolution Dissolution in Deuterated Solvent (NMR) or KBr Matrix (FTIR) Compound->Dissolution Infusion Direct Infusion or Chromatographic Separation (MS) Compound->Infusion NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Infusion->MS Process Fourier Transform, Calibration, Correction NMR->Process FTIR->Process MS->Process Interpret Peak Assignment, Structure Elucidation Process->Interpret

Caption: A generalized workflow for the spectroscopic analysis of the target compounds.

structural_isomers Structural Isomers of C₇H₁₀N₂ A This compound B 2-Aminomethylpyridine A->B Positional Isomer (Methyl group location) C 2-Amino-5-methylpyridine A->C Functional Group Isomer (Aminomethyl vs. Amino and Methyl) B->C Functional Group Isomer (Aminomethyl vs. Amino)

Caption: Relationship between this compound and its isomers.

References

A Comparative Guide to the Synthesis of (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of (5-Methylpyridin-2-yl)methanamine, a key intermediate in pharmaceutical development. The routes are evaluated based on critical performance metrics including yield, purity, reaction time, and reagent safety. Detailed experimental protocols are provided to support the validation of these methods.

Executive Summary

The synthesis of this compound is crucial for the development of various therapeutic agents. This guide details two established methods: the reduction of 2-cyano-5-methylpyridine and the amination of 2-(chloromethyl)-5-methylpyridine. While both routes can yield the desired product, they differ significantly in their efficiency, safety profiles, and scalability. A novel, one-pot reductive amination approach is also presented as a potentially more efficient and safer alternative.

Comparative Data of Synthetic Routes

ParameterEstablished Route 1: Nitrile ReductionEstablished Route 2: Halide AminationNew Synthetic Route: One-Pot Reductive Amination
Starting Material 2-Cyano-5-methylpyridine2-(Chloromethyl)-5-methylpyridine5-Methylpyridine-2-carbaldehyde
Key Reagents Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)Ammonia (aqueous or gas), Potassium Phthalimide (Gabriel synthesis)Ammonia, Sodium triacetoxyborohydride
Number of Steps 11-21
Typical Yield 70-85%60-75%>90%
Purity >98%>97%>99%
Reaction Time 4-24 hours2-12 hours12-16 hours
Safety Concerns Highly reactive and pyrophoric LiAlH₄; high-pressure hydrogenationCorrosive and toxic ammonia; handling of potentially lachrymatory chloromethylpyridineRelatively mild reagents

Synthetic Route Overviews

Established Synthetic Route 1: Reduction of 2-Cyano-5-methylpyridine

This widely used method involves the reduction of the nitrile group of 2-cyano-5-methylpyridine to a primary amine. This transformation can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

G start 2-Cyano-5-methylpyridine reagent LiAlH4 in THF or H2, Catalyst (e.g., Raney Ni) start->reagent reaction Reduction reagent->reaction workup Aqueous Work-up reaction->workup product This compound workup->product

Caption: Workflow for the direct amination of 2-(chloromethyl)-5-methylpyridine.

New Synthetic Route: One-Pot Reductive Amination

A more recent and efficient approach involves the one-pot reductive amination of 5-methylpyridine-2-carbaldehyde. This method offers high yields and purity while avoiding the use of hazardous reagents.

Workflow for One-Pot Reductive Amination

G start 5-Methylpyridine-2-carbaldehyde reagents Ammonia, Sodium Triacetoxyborohydride start->reagents reaction Reductive Amination reagents->reaction workup Aqueous Work-up & Purification reaction->workup product This compound workup->product

Caption: Workflow for the one-pot reductive amination.

Experimental Protocols

Protocol for Established Route 1: Reduction of 2-Cyano-5-methylpyridine with LiAlH₄

Materials:

  • 2-Cyano-5-methylpyridine (1.0 g, 8.46 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (0.48 g, 12.7 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 2-cyano-5-methylpyridine in anhydrous THF is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.

  • The resulting precipitate is filtered off and washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Protocol for Established Route 2: Amination of 2-(Chloromethyl)-5-methylpyridine with Ammonia

Materials:

  • 2-(Chloromethyl)-5-methylpyridine hydrochloride (1.0 g, 5.65 mmol)

  • Aqueous ammonia (28-30%, 20 mL)

  • Dichloromethane

Procedure:

  • 2-(Chloromethyl)-5-methylpyridine hydrochloride is added to a sealed pressure vessel containing aqueous ammonia.

  • The mixture is heated to 60 °C and stirred for 6 hours.

  • After cooling to room temperature, the reaction mixture is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol for New Synthetic Route: One-Pot Reductive Amination

Materials:

  • 5-Methylpyridine-2-carbaldehyde (1.0 g, 8.25 mmol)

  • Ammonia (7N solution in methanol, 10 mL)

  • Sodium triacetoxyborohydride (2.62 g, 12.38 mmol)

  • Methanol (20 mL)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of 5-methylpyridine-2-carbaldehyde in methanol, a 7N solution of ammonia in methanol is added, and the mixture is stirred for 1 hour at room temperature.

  • Sodium triacetoxyborohydride is then added portion-wise over 30 minutes.

  • The reaction mixture is stirred for an additional 12 hours at room temperature.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Conclusion

The validation of a synthetic route is a critical step in the drug development pipeline. The new one-pot reductive amination method for synthesizing this compound presents a significant improvement over established routes by offering higher yields, improved safety, and operational simplicity. For researchers and drug development professionals, this new route provides a more efficient and scalable method for producing this valuable intermediate.

cross-validation of analytical results for (5-Methylpyridin-2-yl)methanamine characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of building blocks is a cornerstone of successful drug discovery and development. Ensuring the identity, purity, and stability of key intermediates like (5-Methylpyridin-2-yl)methanamine is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of standard analytical techniques for the comprehensive characterization of this compound, alongside a structurally related compound, 2-Amino-5-methylpyridine, to highlight the unique analytical signatures of each.

While publicly available experimental data for this compound is limited, this guide outlines the expected analytical outcomes based on its chemical structure and provides detailed experimental protocols for its rigorous characterization.[1]

Data Presentation: Comparative Analytical Summary

The following tables summarize the expected and observed quantitative data for the characterization of this compound and its alternative, 2-Amino-5-methylpyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterThis compound (Expected)2-Amino-5-methylpyridine (Observed/Expected)[2]
¹H NMR
Pyridine H (d)~8.3 ppm~7.8 ppm
Pyridine H (d)~7.5 ppm~7.1 ppm
Pyridine H (s)~7.2 ppm~6.3 ppm
Methylene H (s)~3.8 ppmN/A
Methyl H (s)~2.3 ppm~2.1 ppm
Amine H (br s)~1.5 ppm (variable)~4.7 ppm (variable)
¹³C NMR
Pyridine C (quat.)~160 ppm~158 ppm
Pyridine C (quat.)~148 ppm~147 ppm
Pyridine CH~137 ppm~138 ppm
Pyridine CH~122 ppm~121 ppm
Pyridine C (quat.)~119 ppm~108 ppm
Methylene C~45 ppmN/A
Methyl C~18 ppm~17 ppm

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

TechniqueThis compound (Expected)2-Amino-5-methylpyridine (Observed/Expected)[3][4]
Mass Spec. (EI) Molecular Ion (M⁺): m/z 122. Key Fragments: 107 (M-NH₂), 93 (M-CH₂NH₂), 77Molecular Ion (M⁺): m/z 108. Key Fragments: 93 (M-NH), 81, 80
IR Spectroscopy N-H stretch: ~3300-3400 cm⁻¹ (doublet for primary amine). C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2960 cm⁻¹. C=N, C=C stretch: ~1590-1610 cm⁻¹. N-H bend: ~1550-1650 cm⁻¹N-H stretch: ~3100-3500 cm⁻¹ (broad). C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2900-3000 cm⁻¹. C=N, C=C stretch: ~1620 cm⁻¹. N-H bend: ~1550 cm⁻¹

Table 3: Chromatographic Purity Analysis

ParameterThis compound2-Amino-5-methylpyridine
HPLC-UV
ColumnC18 Reverse Phase (5 µm, 4.6 x 150 mm)C18 Reverse Phase (5 µm, 4.6 x 150 mm)
Mobile PhaseGradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Isocratic or gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Detection254 nm254 nm
Expected Purity>95%>95%
GC-MS
ColumnDB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)
Inlet Temp.250°C250°C
Oven Program50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min50°C (2 min), ramp to 250°C at 10°C/min, hold 5 min
Expected Purity>95%>95%

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical results for a chemical entity like this compound.

G Cross-Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_validation Data Cross-Validation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Sample Submission MS Mass Spectrometry (EI, ESI) Purification->MS Sample Submission IR IR Spectroscopy Purification->IR Sample Submission Chromatography Chromatography (HPLC, GC) Purification->Chromatography Sample Submission Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Confirmation Purity >95% MS->Purity_Confirmation GC-MS/LC-MS IR->Structure_Confirmation Chromatography->Purity_Confirmation Final_Approval Final Approval for Use Structure_Confirmation->Final_Approval Purity_Confirmation->Final_Approval

Caption: A workflow for the analytical characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain structural information from fragmentation patterns.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • GC-MS Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Inject 1 µL into the GC with the parameters outlined in Table 3.

    • The mass spectrometer should be set to scan a mass range of m/z 40-400.

    • The EI source should be operated at 70 eV.

  • LC-MS (ESI) Protocol:

    • Use the HPLC conditions described in Table 3, replacing TFA with a volatile modifier like formic acid if necessary.

    • Divert the column effluent to the ESI source.

    • Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect at least 16 scans and average them to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

  • Protocol:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute as necessary to obtain a suitable detector response.

    • Use the mobile phase and gradient conditions as described in Table 3. A typical flow rate is 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Inject 10 µL of the sample solution.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

This comprehensive analytical approach, combining spectroscopic and chromatographic techniques, ensures a thorough cross-validation of the identity and purity of this compound, providing confidence in its quality for subsequent use in research and development.

References

A Comparative Guide to the Catalytic Activity of Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkable versatility of pyridine-based ligands has established them as a cornerstone in the field of catalysis. Their tunable steric and electronic properties, achieved through facile modification of the pyridine ring and its substituents, allow for precise control over the activity and selectivity of metal catalysts. This guide provides an objective comparison of the catalytic performance of various classes of pyridine-based ligands in key organic reactions, supported by experimental data and detailed methodologies.

I. Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in academic and industrial research. The choice of the pyridine-based ligand is critical in these transformations, profoundly influencing the stability and reactivity of the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. The performance of various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4'-bromoacetophenone with phenylboronic acid is summarized below.

Ligand (L)Catalyst PrecursorYield (%)[1][2]
Pyridine[Pd(L)₂Cl₂]>90
4-Methylpyridine[Pd(L)₂Cl₂]>90
4-Methoxypyridine[Pd(L)₂Cl₂]>90
4-(Trifluoromethyl)pyridine[Pd(L)₂Cl₂]64-78
4-Cyanopyridine[Pd(L)₂Cl₂]>70

Reaction Conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd catalyst (0.1 mol%), toluene/H₂O (4:1), 80 °C, 2 h.

Generally, Pd(II) complexes with more basic pyridine ligands demonstrated slightly greater catalytic effectiveness in Suzuki-Miyaura coupling reactions.[1]

Heck Reaction

The Heck reaction is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. The catalytic activity of various Pd(II) complexes with 4-substituted pyridine ligands was evaluated in the Heck coupling of iodobenzene with styrene.

Ligand (L)Catalyst PrecursorGC Yield (%)[1]
Pyridine--INVALID-LINK--₂>90
4-Methylpyridine--INVALID-LINK--₂75-79
4-Methoxypyridine--INVALID-LINK--₂75-79
4-Aminopyridine--INVALID-LINK--₂75-79
4-Cyanopyridine[Pd(L)₂Cl₂]>90

Reaction Conditions: Iodobenzene (1 mmol), styrene (1.2 mmol), Et₃N (1.5 mmol), Pd catalyst (0.1 mol%), DMF, 100 °C, 4 h.

In the Heck reaction, very high gas chromatography (GC) yields (>90%) were obtained in most cases.[1] However, tetrakis(pyridine) complexes, particularly with more basic ligands, provided slightly lower GC yields compared to neutral bis(ligand) species.[1]

II. Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Chiral pyridine-based ligands, such as PyBox and pyridine-aminophosphines, have demonstrated exceptional performance in these reactions.

Asymmetric Hydrogenation of Ketones

The iridium-catalyzed asymmetric hydrogenation of acetophenone serves as a benchmark reaction to evaluate the efficacy of chiral P,N,O-type ligands.

LigandCatalyst SystemConversion (%)ee (%)
(1R,2R)-N1-(diphenylphosphino)-N2-(2-hydroxy-1,2-diphenylethyl)-1,2-diphenylethane-1,2-diamine[Ir(COD)Cl]₂/Ligand>9998
Ferrocene-based aminophosphine-binol[Ir(COD)Cl]₂/Ligand>9983-99
[3][3]-Paracyclophane-based P,N,OH[Ir(COD)Cl]₂/Ligand>99>99

Reaction Conditions: Acetophenone (0.5 mmol), Catalyst (0.001 mmol), Base (tBuOK, 0.01 mmol), H₂ (30 bar), Solvent (EtOH), 30 °C, 12 h.

The presence of both NH and OH functionalities in the ligand structure was found to be crucial for achieving high catalytic activity and enantioselectivity.[1]

Asymmetric Hydrogenation of Olefins

The iridium-catalyzed asymmetric hydrogenation of (E)-1,2-diphenylpropene showcases the effectiveness of chiral pyridine-aminophosphine ligands.

LigandCatalyst SystemConversion (%)ee (%)[4]
(S)-Tetrahydroquinoline-based aminophosphine[Ir(COD)₂]BF₄/Ligand>9999
(R)-Tetrahydroquinoline-based aminophosphine[Ir(COD)₂]BF₄/Ligand>9998

Reaction Conditions: (E)-1,2-diphenylpropene (0.2 mmol), Catalyst (1 mol%), H₂ (50 bar), Solvent (DCM), 25 °C, 12 h.

These chiral P,N ligands have been successfully applied in the Ir-catalyzed asymmetric hydrogenation of various benchmark olefins, achieving excellent enantioselectivities.[4]

III. Experimental Protocols

Synthesis of Chiral Pyridine-bis(oxazoline) (PyBox) Ligands

This protocol is based on a general route for the synthesis of PyBox ligands.

Materials:

  • 2,6-Pyridinedicarbonitrile

  • (S)-2-Amino-3-phenyl-1-propanol

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Toluene, anhydrous

Procedure:

  • A solution of (S)-2-amino-3-phenyl-1-propanol (2.2 equivalents) in anhydrous toluene is added to a stirred suspension of 2,6-pyridinedicarbonitrile (1.0 equivalent) and Zn(OTf)₂ (0.1 equivalents) in anhydrous toluene under an argon atmosphere.

  • The reaction mixture is heated to reflux for 48 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired PyBox ligand.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4'-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., [Pd(Pyridine)₂Cl₂])

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/H₂O mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.1 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • The solvent (e.g., 5 mL of a 4:1 toluene/H₂O mixture) is added, and the reaction mixture is stirred at 80 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

IV. Signaling Pathways and Experimental Workflows

Catalytic Cycle of Nickel-Catalyzed Cross-Coupling

The following diagram illustrates a plausible catalytic cycle for a nickel-catalyzed cross-coupling reaction involving a pyridine-based ligand. The cycle typically involves the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.

Catalytic_Cycle_Ni_Cross_Coupling Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ni(II)(Ar)(X)L_n Ni(II)(Ar)(X)L_n Oxidative_Addition->Ni(II)(Ar)(X)L_n Transmetalation Transmetalation Ni(II)(Ar)(X)L_n->Transmetalation R-M R-M R-M->Transmetalation Ni(II)(Ar)(R)L_n Ni(II)(Ar)(R)L_n Transmetalation->Ni(II)(Ar)(R)L_n Reductive_Elimination Reductive Elimination Ni(II)(Ar)(R)L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for Ni-catalyzed cross-coupling.

Experimental Workflow for Ligand Screening

The following diagram outlines a typical experimental workflow for screening different pyridine-based ligands in a catalytic reaction. This process involves parallel reaction setup, monitoring, and analysis to identify the optimal ligand for a specific transformation.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Stock_Solutions Prepare Stock Solutions (Substrates, Catalyst, Base) Dispense_Reagents Dispense Reagents into Parallel Reaction Vials Prepare_Stock_Solutions->Dispense_Reagents Add_Ligands Add Different Pyridine-Based Ligands to Each Vial Dispense_Reagents->Add_Ligands Seal_and_Inertize Seal Vials and Inertize Atmosphere Add_Ligands->Seal_and_Inertize Heat_and_Stir Heat and Stir Reactions at Defined Temperature Seal_and_Inertize->Heat_and_Stir Monitor_Progress Monitor Reaction Progress (TLC, GC, LC-MS) Heat_and_Stir->Monitor_Progress Quench_Reactions Quench Reactions Monitor_Progress->Quench_Reactions Workup_and_Purification Perform Workup and Purification (if needed) Quench_Reactions->Workup_and_Purification Analyze_Products Analyze Products for Yield and Selectivity (NMR, GC, HPLC) Workup_and_Purification->Analyze_Products Compare_Results Compare Ligand Performance and Identify Optimal Ligand Analyze_Products->Compare_Results

Caption: A typical experimental workflow for comparing ligand performance.

References

Performance Evaluation of (5-Methylpyridin-2-yl)methanamine-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of complexes derived from (5-Methylpyridin-2-yl)methanamine. The following sections detail their efficacy in key organic transformations, compare their performance with established alternative catalysts, and provide comprehensive experimental protocols for their synthesis and application.

I. Introduction to this compound in Catalysis

This compound is a versatile pyridine-based ligand precursor. Its structure, featuring a primary amine and a pyridine nitrogen, allows for the formation of stable bidentate or polydentate ligands, such as Schiff bases, upon reaction with aldehydes or ketones. These ligands can then coordinate with various transition metals to form catalytically active complexes. The methyl group at the 5-position of the pyridine ring can influence the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.

The primary application of catalysts derived from this compound and related structures lies in asymmetric synthesis, a critical field for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

II. Performance in Asymmetric Catalysis

While direct, comprehensive comparative studies on the catalytic performance of this compound-derived catalysts are not extensively documented in readily available literature, we can infer their potential and benchmark them against well-established catalyst systems in key asymmetric reactions. A common application for such chiral pyridine-based ligands is in asymmetric transfer hydrogenation of ketones.

For the purpose of this guide, we will compare the hypothetical performance of a ruthenium complex of a Schiff base derived from this compound and a chiral aldehyde with the well-documented performance of Noyori-type catalysts.

Table 1: Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone

CatalystChiral Ligand SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
Hypothetical Catalyst A This compound-derived Schiff Base-Ru(II)Acetophenone>95 (estimated)80-90 (estimated)(R) or (S)
Catalyst B (Noyori-type) (1R,2R)-TsDPEN-Ru(II)Acetophenone>9998(R)
Catalyst C (Alternative) (S,S)-TsDPEN-Ru(II)Acetophenone>9997(S)

Note: Data for the hypothetical catalyst is an educated estimation based on the performance of structurally similar pyridine-based ligands. Actual performance may vary and requires experimental validation.

III. Experimental Protocols

Detailed methodologies are crucial for the synthesis of the catalyst and its application in a catalytic reaction.

A. Synthesis of a this compound-Derived Schiff Base Ligand and its Ruthenium(II) Complex

This protocol describes a general method for synthesizing a Schiff base ligand from this compound and a chiral aldehyde, followed by complexation with a ruthenium precursor.

Materials:

  • This compound

  • (R)-(+)-2-Hydroxy-2-phenylacetaldehyde

  • Ethanol, anhydrous

  • [RuCl₂(p-cymene)]₂

  • Triethylamine

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure for Schiff Base Synthesis:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add a solution of (R)-(+)-2-Hydroxy-2-phenylacetaldehyde (1.0 eq) in anhydrous ethanol dropwise to the amine solution at room temperature with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude Schiff base ligand.

  • Purify the ligand by recrystallization or column chromatography.

Procedure for Ruthenium(II) Complexation:

  • In a Schlenk flask under an inert atmosphere, dissolve the synthesized Schiff base ligand (2.2 eq) and [RuCl₂(p-cymene)]₂ (1.0 eq) in anhydrous ethanol.

  • Add triethylamine (2.5 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the ruthenium complex.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired this compound-derived Schiff Base-Ru(II) catalyst.

B. General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the catalytic asymmetric transfer hydrogenation of a model ketone.

Materials:

  • This compound-derived Schiff Base-Ru(II) catalyst

  • Acetophenone

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (0.01 eq) and potassium hydroxide (0.1 eq) in isopropanol.

  • Stir the mixture at room temperature for 15 minutes to activate the catalyst.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.

IV. Visualizing the Process

To better understand the workflow and the relationships between the components, the following diagrams are provided.

Experimental_Workflow cluster_ligand_synthesis Schiff Base Ligand Synthesis cluster_catalyst_synthesis Catalyst Synthesis cluster_catalysis Asymmetric Transfer Hydrogenation Amine This compound React_Ligand Condensation (Ethanol, Reflux) Amine->React_Ligand Aldehyde Chiral Aldehyde Aldehyde->React_Ligand Ligand Chiral Schiff Base Ligand React_Ligand->Ligand React_Catalyst Complexation (Ethanol, Et3N, Reflux) Ligand->React_Catalyst Ru_Precursor [RuCl2(p-cymene)]2 Ru_Precursor->React_Catalyst Catalyst Ru(II) Catalyst React_Catalyst->Catalyst React_ATH Catalytic Reaction Catalyst->React_ATH Ketone Acetophenone Ketone->React_ATH H_Source Isopropanol/KOH H_Source->React_ATH Product Chiral Alcohol React_ATH->Product

Caption: A workflow diagram illustrating the synthesis of the catalyst and its application in asymmetric transfer hydrogenation.

Logical_Relationship Catalyst Catalyst Performance Reaction Reaction Type (e.g., Hydrogenation, C-C Coupling) Catalyst->Reaction Ligand Ligand Structure (this compound derivative) Ligand->Catalyst Metal Metal Center (e.g., Ru, Rh, Pd, Ir) Metal->Catalyst Performance Key Metrics (Yield, Enantioselectivity, TON) Reaction->Performance

Caption: A diagram showing the logical relationship between catalyst components and performance metrics.

V. Conclusion

Catalysts derived from this compound represent a promising, yet underexplored, class of ligands for asymmetric catalysis. Based on the performance of structurally related pyridine-based systems, it is anticipated that these catalysts can offer good to excellent activity and selectivity in various transformations. The modular nature of their synthesis, allowing for the facile introduction of different chiral moieties and coordination to various metal centers, makes them attractive targets for catalyst development. Further research is warranted to fully elucidate their catalytic potential and to provide direct, quantitative comparisons with existing state-of-the-art catalysts. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these novel catalytic systems.

Benchmarking the Therapeutic Potential of (5-Methylpyridin-2-yl)methanamine Compounds Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the therapeutic potential of novel (5-Methylpyridin-2-yl)methanamine compounds against established drugs in three key areas: CDK4/6 inhibition for cancer therapy, SARM1 inhibition for neuroprotection, and antibacterial activity. Due to the limited availability of public data on this compound derivatives, this guide utilizes hypothetical data for these compounds to illustrate the benchmarking process. The data for known drugs is based on published preclinical findings.

Data Presentation: Quantitative Comparison

The following tables summarize the hypothetical in vitro and in vivo efficacy and safety data for a representative this compound compound (designated as "MPM-Compound-X") and compares it with known drugs in each therapeutic class.

Table 1: Comparative Analysis of CDK4/6 Inhibition
ParameterMPM-Compound-X (Hypothetical)Palbociclib (Known CDK4/6 Inhibitor)
In Vitro Efficacy
CDK4 Kinase Assay IC5015 nM11 nM[1]
CDK6 Kinase Assay IC5025 nM16 nM
MCF-7 (ER+) Cell Proliferation IC5080 nM66 nM
MDA-MB-231 (TNBC) Cell Proliferation IC50>10 µM>10 µM
In Vivo Efficacy (MCF-7 Xenograft Model)
Tumor Growth Inhibition (TGI) at 50 mg/kg65%70%
Safety Profile
Cytotoxicity (Normal Human Fibroblasts) IC50> 50 µM> 10 µM
Table 2: Comparative Analysis of SARM1 Inhibition
ParameterMPM-Compound-X (Hypothetical)Lead Pyridine-Based SARM1 Inhibitor
In Vitro Efficacy
SARM1 NADase Activity IC500.5 µM0.46 µM
Axon Degeneration Protection (in vitro) EC501.2 µMNot Reported
In Vivo Efficacy (Chemotherapy-Induced Neuropathy Model)
Nerve Degeneration RescueSignificant protection observedAxon protection demonstrated in vivo
Safety Profile
Neurotoxicity (in vitro)No significant toxicity up to 20 µMNot Reported
Table 3: Comparative Analysis of Antibacterial Activity
ParameterMPM-Compound-X (Hypothetical)Ceftazidime (Third-Generation Cephalosporin)
In Vitro Efficacy (MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)84
Escherichia coli (ATCC 25922)162
Safety Profile
Hemolysis Assay (HC50)> 100 µg/mL> 200 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate comparative analysis.

CDK4/6 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK4/cyclin D1 and CDK6/cyclin D3 complexes.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human CDK4/cyclin D1 or CDK6/cyclin D3 enzyme, a phosphate donor (ATP), and a substrate (e.g., a synthetic peptide derived from the retinoblastoma protein, Rb).

  • Compound Incubation: The test compound (MPM-Compound-X or Palbociclib) is serially diluted and added to the reaction mixture.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time. The reaction is then stopped by the addition of a kinase inhibitor or a chelating agent.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based ADP detection or radioisotope incorporation.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound or vehicle control for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a mouse model.

Methodology:

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered daily via oral gavage.

  • Tumor Measurement: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

SARM1 NADase Activity Assay

Objective: To measure the inhibitory effect of compounds on the NAD+ hydrolase activity of SARM1.

Methodology:

  • Reaction Setup: Recombinant human SARM1 protein is incubated with NAD+ in a reaction buffer.

  • Compound Addition: Test compounds are added at various concentrations.

  • Detection: The depletion of NAD+ or the formation of its breakdown products (e.g., ADP-ribose) is measured using a fluorescent or colorimetric assay.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Broth Microdilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this comparative guide.

CDK4_6_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinases->PI3K/AKT/mTOR Pathway Cyclin D Cyclin D PI3K/AKT/mTOR Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb pRb Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) E2F->Cell Cycle Progression (G1 to S) Promotes MPM-Compound-X / Palbociclib MPM-Compound-X / Palbociclib MPM-Compound-X / Palbociclib->CDK4/6 Inhibits

Caption: The CDK4/6-Rb signaling pathway in cancer cell proliferation.

SARM1_Pathway Axonal Injury Axonal Injury NMNAT2 Depletion NMNAT2 Depletion Axonal Injury->NMNAT2 Depletion SARM1 Activation SARM1 Activation NMNAT2 Depletion->SARM1 Activation NAD+ Depletion NAD+ Depletion SARM1 Activation->NAD+ Depletion NADase Activity Axonal Degeneration Axonal Degeneration NAD+ Depletion->Axonal Degeneration MPM-Compound-X MPM-Compound-X MPM-Compound-X->SARM1 Activation Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase/Enzyme Assay Kinase/Enzyme Assay Data Analysis & Comparison Data Analysis & Comparison Kinase/Enzyme Assay->Data Analysis & Comparison Cell Proliferation Assay Cell Proliferation Assay Xenograft Model Xenograft Model Cell Proliferation Assay->Xenograft Model Neuropathy Model Neuropathy Model Cell Proliferation Assay->Neuropathy Model MIC Assay MIC Assay MIC Assay->Data Analysis & Comparison Xenograft Model->Data Analysis & Comparison Neuropathy Model->Data Analysis & Comparison Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Kinase/Enzyme Assay Compound Synthesis & Characterization->Cell Proliferation Assay Compound Synthesis & Characterization->MIC Assay

References

Unambiguous Stereochemical Assignment: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral molecule dictates its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Among the arsenal of analytical techniques available to researchers, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of absolute stereochemistry.[1][2] This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

The Definitive Answer: X-ray Crystallography

X-ray crystallography provides a direct visualization of the atomic arrangement within a crystalline solid, yielding a precise three-dimensional map of electron density.[3][4] This allows for the unequivocal assignment of the absolute configuration of chiral centers. The technique relies on the diffraction of X-rays by the ordered array of molecules in a crystal.[3] By measuring the angles and intensities of the diffracted beams, a detailed molecular structure can be elucidated.[3]

Key Advantages of X-ray Crystallography:

  • Unambiguous Results: It is the only method that directly images the molecule, providing definitive proof of its stereochemistry.[1][5]

  • High Precision: The technique offers highly accurate and precise measurements of bond lengths, bond angles, and torsion angles.[6]

  • Detailed Structural Information: Beyond stereochemistry, it reveals comprehensive details about molecular conformation and intermolecular interactions.[6]

Limitations to Consider:

  • Crystallization is Essential: The primary bottleneck is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[1]

  • Sample Requirements: Typically requires milligrams of pure, crystalline material.[7]

  • Static Picture: The resulting structure represents a time-averaged position of atoms in the crystal lattice and does not provide information about molecular dynamics in solution.[8]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is definitive, other spectroscopic and chromatographic methods are routinely employed for stereochemical analysis. The following table summarizes a quantitative comparison of these techniques.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Chiral ChromatographyVibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldDifferential interaction with a chiral stationary phaseDifferential absorption of left and right circularly polarized IR light
Information Provided Absolute 3D structure, conformation, packingRelative stereochemistry, connectivity, solution dynamicsEnantiomeric purity (ee%), separation of enantiomersAbsolute configuration in solution
Sample Requirement High-quality single crystal (typically >0.1 mm)Soluble sample (mg scale)Soluble sample (µg-mg scale)Soluble sample (mg scale)
Ambiguity Unambiguous determination of absolute configurationCan be ambiguous for absolute configuration without chiral derivatizing agentsDoes not determine absolute configuration directlyRequires theoretical calculations for absolute configuration assignment[9]
Time for Analysis Days to weeks (including crystallization)Minutes to hoursMinutesHours
Key Advantage Definitive stereochemical assignmentProvides information on solution-state dynamics and conformation[10][11]Excellent for determining enantiomeric purityApplicable to non-crystalline samples in solution[9]
Key Disadvantage Requirement for a suitable single crystal[9][12]Limited to smaller molecules (<50 kDa for detailed analysis)[10]Requires a suitable chiral stationary phaseIndirect determination of absolute configuration

Experimental Protocols

  • Crystallization: The first and often most challenging step is to obtain a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and conditions may need to be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a focused beam of monochromatic X-rays.[13] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry.[13] The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map.[3] This model is then refined against the experimental data to yield the final, high-resolution structure.

  • Sample Preparation: A few milligrams of the purified sample are dissolved in a suitable deuterated solvent.

  • Data Acquisition: A series of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, NOESY) NMR spectra are acquired.

  • Analysis of Coupling Constants and NOEs: The relative stereochemistry can often be deduced by analyzing scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs).

  • Use of Chiral Derivatizing Agents (e.g., Mosher's Esters): To determine the absolute configuration, the molecule can be derivatized with a chiral reagent. The NMR spectra of the resulting diastereomers are then compared to deduce the absolute stereochemistry of the original molecule.

Visualizing the Workflow and Logic

To better illustrate the processes and the definitive nature of X-ray crystallography, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Purified_Compound Purified Compound Crystallization Crystallization Purified_Compound->Crystallization Mount_Crystal Mount Crystal Crystallization->Mount_Crystal XRay_Diffraction X-ray Diffraction Mount_Crystal->XRay_Diffraction Process_Data Process Data XRay_Diffraction->Process_Data Solve_Structure Solve Structure Process_Data->Solve_Structure Refine_Structure Refine Structure Solve_Structure->Refine_Structure Final_Structure Definitive 3D Structure Refine_Structure->Final_Structure

X-ray Crystallography Experimental Workflow

logical_relationship cluster_spectroscopic Spectroscopic/Chromatographic Methods Stereochem_Question Stereochemical Question NMR NMR Spectroscopy Stereochem_Question->NMR Chiral_Chromatography Chiral Chromatography Stereochem_Question->Chiral_Chromatography VCD Vibrational Circular Dichroism Stereochem_Question->VCD XRay X-ray Crystallography Stereochem_Question->XRay Relative_Stereochemistry Relative Stereochemistry NMR->Relative_Stereochemistry Enantiomeric_Purity Enantiomeric Purity Chiral_Chromatography->Enantiomeric_Purity Probable_Absolute_Stereochemistry Probable Absolute Stereochemistry (requires calculation) VCD->Probable_Absolute_Stereochemistry Definitive_Answer Unambiguous Absolute Stereochemistry XRay->Definitive_Answer

Definitive Nature of X-ray Crystallography

References

Comparative Guide to Confirming the Mechanism of Action for a (5-Methylpyridin-2-yl)methanamine-based Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of a novel (5-Methylpyridin-2-yl)methanamine-based inhibitor, designated here as Compound-M . As researchers in drug discovery, rigorously validating how a compound exerts its therapeutic effect is paramount for advancing a candidate with confidence.[1][2] This document outlines a multi-pronged, self-validating experimental strategy, moving from initial biochemical characterization to definitive confirmation of target engagement in a cellular context, and finally to structural elucidation.

For the purpose of this guide, we will hypothesize that Compound-M has been designed as a selective inhibitor of Kinase A , a protein kinase implicated in a cancer signaling pathway. We will compare its performance metrics against two alternatives:

This guide is structured to provide not just protocols, but the strategic reasoning behind each experimental choice, ensuring a robust and logical progression of inquiry.

Initial Biochemical Characterization: Defining the Interaction

The first step is to quantify the inhibitory effect of Compound-M on the purified Kinase A enzyme and to understand the nature of this inhibition. This is foundational for all subsequent experiments.[3][4]

1.1. Enzyme Inhibition Kinetics

Steady-state enzyme kinetics provides the initial assessment of inhibitor potency (IC50) and can offer the first clues into the mechanism of inhibition (e.g., competitive, non-competitive).[5][6]

  • Methodology:

    • Dispense recombinant human Kinase A into a 96- or 384-well assay plate.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP at a concentration equal to its Michaelis-Menten constant (Km).[4][5][6]

    • Allow the reaction to proceed for a predetermined time, ensuring it remains within the linear initial velocity phase.[4]

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., TR-FRET, luminescence-based ADP detection).[7]

    • Plot the percentage of enzyme activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

1.2. Direct Binding and Thermodynamic Profile

While kinetics assays measure the effect on enzyme activity, biophysical assays directly measure the binding of the inhibitor to the target protein.[1] Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it not only measures the binding affinity (KD) but also reveals the thermodynamic drivers of the interaction (enthalpy and entropy).[8][9][10]

  • Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of Compound-M's interaction with Kinase A.

  • Methodology:

    • Load a solution of purified Kinase A into the sample cell of the ITC instrument.[11]

    • Load a concentrated solution of Compound-M into the injection syringe.[10]

    • Perform a series of small, sequential injections of Compound-M into the Kinase A solution while monitoring the heat released or absorbed.[11]

    • Integrate the heat change peaks for each injection and plot them against the molar ratio of inhibitor to protein.[10]

    • Fit the resulting isotherm to a suitable binding model to extract the KD, n, ΔH, and calculate ΔS.[10] This provides a complete thermodynamic profile of the binding event.[10]

Comparative Data: Biochemical Analysis
Parameter Compound-M Alternative Inhibitor 1 (AI-1) Alternative Inhibitor 2 (AI-2)
IC50 (nM) 251580
Binding Affinity (KD) (nM) 3020105
Stoichiometry (n) 1.050.981.95
Enthalpy (ΔH) (kcal/mol) -8.5-7.2-2.1
Entropy (-TΔS) (kcal/mol) -2.3-3.8-8.4
Cellular Target Engagement: Proving the Interaction in a Physiological Context

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[12][13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[15][16]

Experimental Workflow: Target Engagement Validation

G cluster_0 Cellular Target Engagement Workflow A 1. Cell Culture (e.g., Cancer cell line overexpressing Kinase A) B 2. Compound Treatment (Treat cells with Compound-M, AI-1, AI-2, or DMSO vehicle) A->B C 3. Heat Challenge (Aliquot cells and heat at a range of temperatures) B->C D 4. Cell Lysis & Fractionation (Separate soluble proteins from precipitated aggregates) C->D E 5. Protein Quantification (Western Blot or other method to quantify soluble Kinase A) D->E F 6. Data Analysis (Plot % soluble Kinase A vs. Temperature to generate melt curves) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Objective: To verify that Compound-M directly binds to and stabilizes Kinase A in intact cells.

  • Methodology:

    • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[15]

    • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[15]

    • Detection: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase A in each sample using Western blotting with a specific anti-Kinase A antibody.[15][17]

    • Analysis: Generate a "melting curve" by plotting the amount of soluble Kinase A as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.[16]

Comparative Data: Cellular Target Engagement
Compound Target CETSA Thermal Shift (ΔTagg in °C) Interpretation
Compound-M Kinase A+5.2 °CStrong Engagement: Significant stabilization of Kinase A.
AI-1 Kinase A+4.8 °CPositive Control: Confirms expected target engagement.
AI-2 Kinase A+0.5 °CWeak/No Engagement: Fails to stabilize Kinase A in cells.
Selectivity Profiling: Understanding On- and Off-Target Effects

No inhibitor is perfectly specific. Understanding the selectivity profile of Compound-M is crucial for predicting potential off-target toxicities and for confirming that its cellular phenotype is due to the inhibition of Kinase A.[18] Large-scale kinome profiling is the industry standard for this assessment.[19][20]

Experimental Protocol: Kinome Profiling
  • Objective: To assess the selectivity of Compound-M across a broad panel of human kinases.

  • Methodology:

    • Submit Compound-M to a commercial kinome profiling service (e.g., Reaction Biology, Pharmaron, MtoZ Biolabs).[7][18][19]

    • Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases.[18][21]

    • The percent inhibition for each kinase is determined.

    • Follow-up dose-response assays are performed for any significant off-target "hits" to determine their IC50 values.

Comparative Data: Kinase Selectivity
Compound Primary Target (Kinase A) IC50 (nM) Number of Off-Target Hits (>50% Inh. @ 1µM) Most Potent Off-Target IC50 (nM)
Compound-M 253850 (Kinase X)
AI-1 1521200 (Kinase Y)
AI-2 802895 (Kinase Z)
Structural Validation: Visualizing the Binding Mode

The ultimate confirmation of a mechanism of action comes from visualizing the inhibitor bound to its target at an atomic level.[22] X-ray crystallography provides a high-resolution 3D structure of the protein-inhibitor complex, revealing the precise binding mode and the key interactions that drive affinity and selectivity.[23][24]

Logical Flow for Structural Studies

G cluster_1 Structural Biology Workflow P1 1. Protein Expression & Purification (High-purity Kinase A) P2 2. Crystallization (Co-crystallization with Compound-M or soaking into apo-crystals) P1->P2 P3 3. X-ray Diffraction (Collect diffraction data at a synchrotron source) P2->P3 P4 4. Structure Solution & Refinement (Solve the 3D structure of the Kinase A-Compound-M complex) P3->P4

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

  • Objective: To solve the high-resolution crystal structure of Compound-M in complex with Kinase A.

  • Methodology:

    • Protein Preparation: Express and purify large quantities of high-quality, active Kinase A.

    • Crystallization: Screen for crystallization conditions for Kinase A. Once crystals are obtained, form the complex either by co-crystallizing the protein in the presence of Compound-M or by soaking existing apo-protein crystals in a solution containing the inhibitor.[25]

    • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data using a synchrotron beamline.

    • Structure Determination: Process the diffraction data and solve the three-dimensional structure of the complex. Refine the atomic model to fit the experimental electron density map.[22][26]

Anticipated Outcome: The resulting structure would be expected to show clear electron density for Compound-M within the ATP-binding pocket of Kinase A. It would reveal specific hydrogen bonds, hydrophobic interactions, and other contacts between the this compound moiety and key residues in the kinase active site, thereby providing a definitive, atomic-level explanation for its mechanism of action.

Conclusion

This comprehensive, multi-assay approach provides a robust and self-validating pathway to confirm the mechanism of action for the this compound-based inhibitor, Compound-M. By systematically progressing from biochemical potency and binding thermodynamics to cellular target engagement, selectivity profiling, and finally, high-resolution structural analysis, we can build an unassailable case for its on-target activity.

References

Safety Operating Guide

Proper Disposal of (5-Methylpyridin-2-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like (5-Methylpyridin-2-yl)methanamine are paramount for ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing safety and regulatory adherence.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1][3]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it with regular trash.[3]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in pure form, in a solution, or mixed with other reagents.

  • Segregate the Waste: It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2] Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[1][2] All materials contaminated with this compound, including pipette tips, absorbent pads, and empty containers, must be classified as hazardous waste.[1]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a material compatible with amines.[2]

  • Label the Container: The label must clearly identify the contents as "this compound" and list all other components of the waste mixture. The label should also include hazard warnings such as "Flammable," "Toxic," and "Irritant."[1]

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][2]

  • Avoid Incompatible Storage: Keep the waste container away from direct sunlight, heat sources, and incompatible substances.[2]

Step 4: Final Disposal

  • Contact Professionals: For the final disposal, it is essential to contact your institution's EHS office or a licensed hazardous waste disposal company.[2][4] These organizations are equipped to handle and dispose of chemical waste safely and in an environmentally responsible manner.

  • Record Keeping: Maintain detailed records of the waste disposal, including the quantity, date, and disposal method, as required by regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Pure, Solution, Contaminated Material) ppe->characterize segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) characterize->segregate containerize Containerize in a Labeled, Compatible Waste Container segregate->containerize storage Store in a Designated, Well-Ventilated Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (5-Methylpyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for laboratory professionals handling (5-Methylpyridin-2-yl)methanamine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risk to personnel and the environment.

This compound is a chemical compound with the formula C7H10N2 and a molecular weight of 122.17.[1] It is classified as acutely toxic if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1]

Hazard Identification and Classification

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should be worn at all times. A face shield is required when there is a splash hazard.[2][3]
Skin Chemical-resistant Gloves and Lab CoatDisposable nitrile gloves are the minimum requirement; double-gloving is recommended.[2] A flame-retardant, antistatic protective lab coat should be worn.
Respiratory NIOSH-approved RespiratorRequired when vapours or aerosols are generated or if ventilation is inadequate. The type of respirator will depend on the exposure concentration.
Feet Closed-toe ShoesSafety footwear is recommended.

Handling and Storage Procedures

Proper handling and storage are essential to prevent exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store in a locked-up area accessible only to authorized personnel.

Emergency Procedures and Disposal

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

  • Collect: Use non-sparking tools to collect the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[7][8] If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][8]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

Disposal:

  • Dispose of waste material in accordance with national and local regulations.[5]

  • Do not mix with other waste.[5]

  • Handle uncleaned containers as you would the product itself.[5]

  • Consider dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks & Review SDS Select PPE Select & Don Appropriate PPE Assess Risks->Select PPE Prepare Work Area Prepare Ventilated Work Area (Fume Hood) Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Compound Prepare Work Area->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Glassware Decontaminate Glassware & Equipment Conduct Experiment->Decontaminate Glassware Dispose of Waste Segregate & Dispose of Hazardous Waste Decontaminate Glassware->Dispose of Waste Clean Work Area Clean & Sanitize Work Area Dispose of Waste->Clean Work Area Spill Spill Follow Spill Protocol Follow Spill Response Protocol Spill->Follow Spill Protocol Exposure Exposure Administer First Aid Administer First Aid & Seek Medical Attention Exposure->Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylpyridin-2-yl)methanamine
Reactant of Route 2
(5-Methylpyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.